Product packaging for [(4-Fluorobenzyl)sulfonyl]acetic acid(Cat. No.:CAS No. 222639-41-0)

[(4-Fluorobenzyl)sulfonyl]acetic acid

Cat. No.: B1312927
CAS No.: 222639-41-0
M. Wt: 232.23 g/mol
InChI Key: STQLDAZMDJUSKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

[(4-Fluorobenzyl)sulfonyl]acetic acid is a useful research compound. Its molecular formula is C9H9FO4S and its molecular weight is 232.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9FO4S B1312927 [(4-Fluorobenzyl)sulfonyl]acetic acid CAS No. 222639-41-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfonyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO4S/c10-8-3-1-7(2-4-8)5-15(13,14)6-9(11)12/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQLDAZMDJUSKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30466190
Record name [(4-fluorobenzyl)sulfonyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222639-41-0
Record name [(4-fluorobenzyl)sulfonyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to [(4-Fluorobenzyl)sulfonyl]acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[(4-Fluorobenzyl)sulfonyl]acetic acid, a distinct organosulfur compound, presents a unique scaffold for potential exploration in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and a proposed synthetic route. Due to the limited availability of published research on this specific molecule, this document also explores the known biological activities of structurally related compounds to offer a forward-looking perspective on its potential applications. All quantitative data is presented in structured tables, and a theoretical synthesis workflow is visualized.

Compound Identification and Chemical Properties

This compound is chemically distinct from its isomer, [(4-fluorophenyl)sulfonyl]acetic acid, a point of clarification crucial for accurate research and procurement. The key differentiator lies in the benzyl group, which incorporates a methylene bridge between the phenyl ring and the sulfonyl moiety.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 222639-41-0
Molecular Formula C₉H₉FO₄S
Molecular Weight 232.23 g/mol
Chemical Name 2-[(4-fluorobenzyl)sulfonyl]acetic acid
Synonyms (4-Fluoro-α-toluenesulfonyl)acetic acid

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Melting Point 145 °C[1]
Boiling Point (Predicted) 495.0 ± 35.0 °C[1]
Density (Predicted) 1.464 ± 0.06 g/cm³[1]
pKa (Predicted) 2.47 ± 0.10[1]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a two-step process starting from 4-fluorobenzyl chloride and sodium thioglycolate.

G A 4-Fluorobenzyl chloride C [(4-Fluorobenzyl)sulfanyl]acetic acid A->C Nucleophilic Substitution B Sodium thioglycolate B->C E This compound C->E Oxidation D Oxidizing Agent (e.g., H₂O₂ in Acetic Acid) D->E

Caption: Proposed synthesis of this compound.

Theoretical Experimental Protocol

Step 1: Synthesis of [(4-Fluorobenzyl)sulfanyl]acetic acid

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium thioglycolate in a suitable solvent such as ethanol.

  • To this solution, add an equimolar amount of 4-fluorobenzyl chloride dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Redissolve the residue in water and acidify with a dilute mineral acid (e.g., HCl) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to yield [(4-fluorobenzyl)sulfanyl]acetic acid.

Step 2: Oxidation to this compound

  • Suspend the synthesized [(4-fluorobenzyl)sulfanyl]acetic acid in glacial acetic acid in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add an excess of an oxidizing agent, such as 30% hydrogen peroxide.

  • Allow the reaction to warm to room temperature and stir until TLC indicates the complete consumption of the starting material.

  • Pour the reaction mixture into ice-water to precipitate the final product.

  • Filter the solid, wash thoroughly with water to remove any residual acid, and dry.

  • Recrystallization from a suitable solvent system (e.g., ethanol/water) may be performed for further purification.

Potential Biological Activity and Applications (Speculative)

There is currently a lack of published data on the biological activity of this compound. However, by examining structurally related compounds, we can infer potential areas for future investigation.

  • Sulfonyl Acetic Acid Derivatives: This class of compounds has been explored for various therapeutic applications. For instance, certain derivatives have been investigated as inhibitors of enzymes such as matrix metalloproteinases (MMPs), which are implicated in cancer and inflammatory diseases. The acidic and sulfonyl functional groups can act as key binding moieties in enzyme active sites.

  • 4-Fluorobenzyl Moiety: The incorporation of a fluorine atom into a benzyl group is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The 4-fluorobenzyl group is present in a number of approved drugs and clinical candidates across different therapeutic areas, including antidepressants and enzyme inhibitors.

Given these precedents, this compound could be a candidate for screening in assays related to:

  • Enzyme inhibition (e.g., proteases, kinases)

  • Anti-inflammatory activity

  • Anticancer activity

It is important to emphasize that these are speculative applications based on chemical similarity, and dedicated biological screening is required to determine the actual activity of this compound.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, MS) for this compound is not currently available in public spectral databases. Researchers synthesizing this compound would need to perform full characterization.

Table 3: Predicted Spectroscopic Features

TechniquePredicted Key Signals
¹H NMR - Singlet for the methylene group adjacent to the sulfonyl group. - Singlet for the benzylic methylene group. - Aromatic protons exhibiting splitting patterns characteristic of a 1,4-disubstituted benzene ring, with coupling to the fluorine atom. - A broad singlet for the carboxylic acid proton.
¹³C NMR - Carbonyl carbon of the carboxylic acid. - Methylene carbon adjacent to the sulfonyl group. - Benzylic methylene carbon. - Aromatic carbons, with the carbon attached to the fluorine exhibiting a large C-F coupling constant.
IR Spectroscopy - Strong S=O stretching bands for the sulfonyl group (approx. 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹). - Strong C=O stretching band for the carboxylic acid (approx. 1700-1725 cm⁻¹). - Broad O-H stretching band for the carboxylic acid (approx. 2500-3300 cm⁻¹). - C-F stretching band (approx. 1200-1250 cm⁻¹).
Mass Spectrometry - A molecular ion peak corresponding to the exact mass of the compound. - Characteristic fragmentation patterns, potentially involving the loss of COOH, SO₂, and cleavage of the benzyl group.

Conclusion

This compound is a compound with a well-defined chemical structure but limited characterization in the public scientific literature. This guide has provided its known physicochemical properties and a theoretical framework for its synthesis. The speculative exploration of its potential biological activities, based on the functionalities present in the molecule, suggests that it could be a valuable scaffold for further investigation in drug discovery and development. Future research should focus on its synthesis, purification, full spectroscopic characterization, and screening for biological activity to unlock its potential.

References

[(4-Fluorobenzyl)sulfonyl]acetic acid chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of [(4-Fluorobenzyl)sulfonyl]acetic acid, a fluorinated organic compound. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide combines confirmed information with plausible scientific inferences based on structurally related compounds. This document is intended to serve as a foundational resource for researchers interested in the synthesis, properties, and potential applications of this molecule.

Chemical Identity and Structure

The compound of interest is This compound , which is structurally distinct from the similarly named (4-fluorophenyl)sulfonylacetic acid. The key feature of this compound is the presence of a methylene (-CH2-) group linking the 4-fluorophenyl ring to the sulfonyl group.

Chemical Structure:

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 2-((4-fluorobenzyl)sulfonyl)acetic acid
CAS Number 222639-41-0
Molecular Formula C₉H₉FO₄S
Molecular Weight 232.23 g/mol
SMILES C1=CC(=CC=C1F)CS(=O)(=O)CC(=O)O
InChI InChI=1S/C9H9FO4S/c10-8-4-1-7(2-5-8)6-15(13,14)3-9(11)12/h1-2,4-5H,3,6H2,(H,11,12)

Physical and Chemical Properties

Specific experimental data for this compound is scarce. However, the following property has been reported:

Table 2: Physical Properties

PropertyValue
Melting Point 145 °C

Note: This data is sourced from chemical supplier information and may not have been independently verified in peer-reviewed literature.

Proposed Synthesis Pathway

Proposed Experimental Protocol:

Step 1: Synthesis of [(4-Fluorobenzyl)thio]acetic acid

  • To a solution of 4-fluorobenzyl chloride and mercaptoacetic acid in a suitable solvent (e.g., ethanol, DMF), add a base such as sodium hydroxide or potassium carbonate.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Upon completion, acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter, wash the solid with water, and dry to yield [(4-Fluorobenzyl)thio]acetic acid.

Step 2: Oxidation to this compound

  • Dissolve the [(4-Fluorobenzyl)thio]acetic acid from Step 1 in a suitable solvent such as acetic acid or a mixture of acetic acid and water.

  • Cool the solution in an ice bath.

  • Slowly add an oxidizing agent, such as hydrogen peroxide (typically 30% solution) or potassium permanganate. If using H₂O₂, a catalytic amount of a tungstate salt can be used to facilitate the oxidation.

  • Allow the reaction to stir, monitoring the progress by TLC. The reaction may need to be warmed to room temperature or gently heated to go to completion.

  • Once the reaction is complete, the product can be isolated by precipitation upon addition of water, followed by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

G cluster_start Starting Materials cluster_step1 Step 1: Thioetherification cluster_step2 Step 2: Oxidation 4-Fluorobenzyl_chloride 4-Fluorobenzyl chloride Reaction1 Nucleophilic Substitution (Base, Solvent) 4-Fluorobenzyl_chloride->Reaction1 Mercaptoacetic_acid Mercaptoacetic acid Mercaptoacetic_acid->Reaction1 Intermediate [(4-Fluorobenzyl)thio]acetic acid Reaction1->Intermediate Reaction2 Oxidation (e.g., H2O2, Acetic Acid) Intermediate->Reaction2 Product This compound Reaction2->Product

Caption: Proposed two-step synthesis of this compound.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no publicly available information regarding the biological activity or the involvement of this compound in any signaling pathways. Research into the biological effects of this compound represents a potential area for future investigation. Structurally related phenylsulfonyl acetic acid derivatives have been explored as agonists for the free fatty acid receptor 1 (FFA1), a target for the treatment of type 2 diabetes. This suggests a possible, though unconfirmed, avenue for biological screening.

Logical Relationship of Information

The following diagram illustrates the logical flow of information presented in this technical guide, from the fundamental chemical identity to its properties and potential synthesis.

G A Chemical Identity - IUPAC Name - CAS Number - Molecular Formula - SMILES & InChI B Chemical Structure A->B Defines C Physical Properties - Melting Point B->C Influences D Proposed Synthesis Pathway - Thioetherification - Oxidation B->D Target for E Biological Activity (Currently Undocumented) B->E Potential for

Caption: Logical flow of information for this compound.

Conclusion

This compound is a well-defined chemical entity with a confirmed structure and CAS number. While its physical properties and biological activities are not extensively documented in the public domain, its structure allows for plausible synthetic routes to be proposed. This guide provides a starting point for researchers and professionals in drug development who may be interested in exploring this compound further. Future work should focus on the experimental validation of its synthesis, a thorough characterization of its physicochemical properties, and comprehensive screening for biological activity.

Technical Report: [(4-Fluorobenzyl)sulfonyl]acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Subject: An in-depth technical guide on [(4-Fluorobenzyl)sulfonyl]acetic acid.

Executive Summary

This technical guide addresses the chemical compound this compound. Initial investigations have revealed a significant point of clarification regarding its chemical identity and the availability of public data. The commonly mistaken analogue, (4-Fluorobenzenesulfonyl)acetic acid, possesses the CAS Number 383-38-0. However, a specific CAS Number for this compound has not been identified in public databases.

This document serves to distinguish between these two related compounds and provides a summary of the available technical information for the broader class of phenylsulfonyl acetic acid derivatives and the closely related (4-fluorophenyl)sulfonylacetic acid, in the absence of specific data for the titular compound. The information is intended to provide a foundational understanding for researchers in the field of drug development.

Compound Identification and Clarification

A critical distinction must be made between this compound and (4-Fluorobenzenesulfonyl)acetic acid. The former contains a methylene (-CH2-) bridge between the fluorophenyl group and the sulfonyl moiety, whereas the latter features a direct bond. This structural difference is illustrated below.

Due to the absence of a specific CAS number and dedicated research literature for this compound, the following sections will focus on the publicly available data for the structurally similar (4-Fluorobenzenesulfonyl)acetic acid (CAS: 383-38-0) and the broader class of phenylsulfonyl acetic acid derivatives.

Physicochemical Data for (4-Fluorobenzenesulfonyl)acetic acid

The following table summarizes the key physicochemical properties for (4-Fluorobenzenesulfonyl)acetic acid.

PropertyValueSource
CAS Number 383-38-0[1]
Molecular Formula C8H7FO4S[1][2]
Molecular Weight 218.20 g/mol [1]
Alternate Name 2-(4-fluorophenyl)sulfonylacetic acid[1][2]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available, a general synthetic approach for phenylsulfonyl acetic acid derivatives can be conceptualized based on established chemical reactions. A plausible synthetic workflow is outlined below.

G cluster_start Starting Materials cluster_reaction1 Step 1: Thioether Formation cluster_intermediate Intermediate cluster_reaction2 Step 2: Oxidation cluster_final Final Product 4-Fluorobenzyl_halide 4-Fluorobenzyl halide Reaction1 Nucleophilic Substitution 4-Fluorobenzyl_halide->Reaction1 Thioglycolic_acid Thioglycolic acid Thioglycolic_acid->Reaction1 Intermediate_product [(4-Fluorobenzyl)thio]acetic acid Reaction1->Intermediate_product Reaction2 Oxidation (e.g., H2O2) Intermediate_product->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Conceptual workflow for the synthesis of this compound.

The synthesis would likely involve a two-step process:

  • Thioether Formation: Nucleophilic substitution of a 4-fluorobenzyl halide with thioglycolic acid to form the intermediate, [(4-fluorobenzyl)thio]acetic acid.

  • Oxidation: Subsequent oxidation of the thioether intermediate, for instance using hydrogen peroxide, to yield the final sulfonyl product.

Applications in Drug Development

Phenylsulfonyl acetic acid derivatives have garnered interest in drug development, particularly as agonists for the free fatty acid receptor 1 (FFA1), which is a target for the treatment of type 2 diabetes.[3][4] Research in this area has focused on optimizing the structure of these compounds to enhance their efficacy, safety profile, and pharmacokinetic properties.[3][4] The sulfone-carboxylic acid moiety is considered advantageous for reducing lipophilicity and cytotoxicity.[3][4]

While no specific biological activity has been reported for this compound, its structural similarity to other FFA1 agonists suggests it could be a candidate for investigation in this therapeutic area.

Signaling Pathways

Given the lack of specific biological studies on this compound, there is no established signaling pathway to visualize. However, for the broader class of phenylsulfonyl acetic acid derivatives acting as FFA1 agonists, the general signaling cascade is initiated by the binding of the agonist to the FFA1 receptor on pancreatic β-cells. This event triggers a G-protein coupled signaling cascade that ultimately leads to an increase in intracellular calcium and the potentiation of glucose-stimulated insulin secretion.

G Agonist Phenylsulfonyl Acetic Acid Derivative FFA1 FFA1 Receptor (on Pancreatic β-cell) Agonist->FFA1 Binds to G_protein Gq/11 Activation FFA1->G_protein PLC Phospholipase C Activation G_protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Insulin_secretion Enhanced Glucose-Stimulated Insulin Secretion Ca_release->Insulin_secretion

Caption: Generalized signaling pathway for FFA1 agonists.

Conclusion

While a comprehensive technical guide on this compound is hampered by the current lack of specific public data, this report provides a foundational overview by leveraging information on the structurally related compound, (4-Fluorobenzenesulfonyl)acetic acid, and the broader class of phenylsulfonyl acetic acid derivatives. The potential for these compounds in drug discovery, particularly in the context of metabolic diseases, warrants further investigation into the synthesis and biological evaluation of novel derivatives such as this compound. Researchers are advised to undertake de novo synthesis and characterization to fully elucidate the properties of this specific compound.

References

Technical Guide: Determination of the Molecular Weight of [(4-Fluorobenzyl)sulfonyl]acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

[(4-Fluorobenzyl)sulfonyl]acetic acid is a chemical compound of interest in various research and development sectors. A fundamental physicochemical property of any compound is its molecular weight, which is essential for a wide range of applications, including stoichiometric calculations in chemical reactions, preparation of solutions with specific molar concentrations, and interpretation of mass spectrometry data. This document provides a detailed guide to the determination of the molecular weight of this compound, based on its molecular formula.

Molecular Formula and Composition

The established molecular formula for this compound is C₉H₉FO₄S.[1] The constituent elements and their respective counts in a single molecule are detailed in Table 1.

Table 1: Elemental Composition of this compound

ElementSymbolCount
CarbonC9
HydrogenH9
FluorineF1
OxygenO4
SulfurS1

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is performed by multiplying the count of each element by its standard atomic weight and summing the results. The standard atomic weights used for this calculation are provided by the International Union of Pure and Applied Chemistry (IUPAC).[2][3][4][5]

Experimental Protocols:

Protocol 1: Molecular Weight Calculation

  • Identify the Molecular Formula: The molecular formula for the compound is C₉H₉FO₄S.[1]

  • Obtain Standard Atomic Weights: The standard atomic weight for each element is sourced from established chemical data.[6][7][8][9][10][11][12][13][14][15]

    • Carbon (C): 12.011 amu

    • Hydrogen (H): 1.008 amu[2][5][7][16]

    • Fluorine (F): 18.998 amu[3][11][14]

    • Oxygen (O): 15.999 amu[4][10][13][17]

    • Sulfur (S): 32.066 amu[8][18][19][20]

  • Calculate Total Mass for Each Element: Multiply the atom count by the atomic weight for each element.

  • Sum the Masses: Sum the total masses of all elements to determine the molecular weight of the compound.

The detailed calculation is presented in Table 2.

Table 2: Molecular Weight Calculation for this compound

ElementSymbolCountAtomic Weight (amu)Total Mass (amu)
CarbonC912.011108.099
HydrogenH91.0089.072
FluorineF118.99818.998
OxygenO415.99963.996
SulfurS132.06632.066
Total 232.231

The calculated molecular weight of this compound is 232.231 amu . This value is consistent with the formula weight found in chemical databases.[1]

Visualizations

Diagrams are provided below to illustrate the workflow for molecular weight determination and the chemical structure of the compound.

G A Identify Molecular Formula (C₉H₉FO₄S) B Determine Atom Count (C:9, H:9, F:1, O:4, S:1) A->B D Calculate Total Mass for Each Element B->D C Obtain Atomic Weights (amu) C->D E Sum Masses for Molecular Weight D->E F Result: 232.231 amu E->F

Caption: Workflow for Molecular Weight Calculation.

Caption: Chemical Structure of this compound.

References

Physical and chemical properties of [(4-Fluorobenzyl)sulfonyl]acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a technical overview of the physical and chemical properties of [(4-Fluorobenzyl)sulfonyl]acetic acid (CAS No. 222639-41-0). Due to the limited availability of published experimental data for this specific compound, this guide combines reported data with predicted values and generalized experimental protocols based on established organic chemistry principles. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Chemical and Physical Properties

The known and predicted physicochemical properties of this compound are summarized in the table below. It is important to note the distinction between this compound and its isomer, [(4-fluorophenyl)sulfonyl]acetic acid (CAS No. 383-38-0), which possesses different physical properties.

PropertyValueSource
IUPAC Name 2-[(4-fluorobenzyl)sulfonyl]acetic acidN/A
Synonyms (4-FLUOROPHENYLMETHANESULFONYL)-ACETIC ACID[1]
CAS Number 222639-41-0[1]
Molecular Formula C₉H₉FO₄S[1]
Molecular Weight 232.23 g/mol [1]
Melting Point 145 °C[1]
Boiling Point 495.0 ± 35.0 °C (Predicted)[1]
Density 1.464 ± 0.06 g/cm³ (Predicted)[1]
pKa 2.47 ± 0.10 (Predicted)[1]
Hazard Class Irritant[1]

Experimental Protocols

Proposed Synthesis Workflow

A plausible synthetic route to this compound involves a two-step process starting from 4-fluorobenzyl chloride. The first step is a nucleophilic substitution to form a thioacetate intermediate, followed by an oxidation to the sulfone.

G cluster_0 Step 1: Thioacetylation cluster_1 Step 2: Oxidation & Hydrolysis 4-Fluorobenzyl_chloride 4-Fluorobenzyl chloride Intermediate S-(4-Fluorobenzyl) thioacetate 4-Fluorobenzyl_chloride->Intermediate Nucleophilic Substitution Sodium_thioacetate Sodium thioacetate Sodium_thioacetate->Intermediate Solvent_1 Solvent (e.g., DMF) Solvent_1->Intermediate Final_Product This compound Intermediate->Final_Product Oxidation Oxidizing_agent Oxidizing Agent (e.g., H₂O₂/AcOH) Oxidizing_agent->Final_Product

Caption: Proposed two-step synthesis of this compound.

Methodology:

  • Synthesis of S-(4-Fluorobenzyl) thioacetate: 4-Fluorobenzyl chloride is reacted with a sulfur nucleophile, such as sodium thioacetate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). The intermediate product is then isolated through standard workup procedures, such as extraction and solvent evaporation.

  • Oxidation to this compound: The thioacetate intermediate is subjected to strong oxidation conditions. A common method for this transformation is the use of hydrogen peroxide in acetic acid. This process oxidizes the sulfide to a sulfone and hydrolyzes the thioester to the carboxylic acid. The final product can be purified by recrystallization or column chromatography.

Disclaimer: This is a proposed synthetic route based on general chemical principles. The optimal reaction conditions, yields, and purification methods would require experimental validation.

Analytical Characterization

The identity and purity of synthesized this compound would be confirmed using a suite of standard analytical techniques.

High-Performance Liquid Chromatography (HPLC):

  • Objective: To assess the purity of the compound.

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of water and acetonitrile, potentially with a small amount of formic acid or acetic acid to improve peak shape.

  • Detection: UV detection at a wavelength corresponding to the aromatic chromophore (e.g., 254 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expected signals would include peaks for the aromatic protons on the fluorobenzyl group (with characteristic splitting due to fluorine coupling), a singlet for the benzyl CH₂ group, and a singlet for the methylene protons adjacent to the sulfonyl and carboxyl groups. The carboxylic acid proton would appear as a broad singlet.

  • ¹³C NMR: Signals would be expected for the carbons of the aromatic ring (with C-F coupling), the benzylic carbon, the methylene carbon of the acetic acid moiety, and the carbonyl carbon of the carboxylic acid.

  • ¹⁹F NMR: A single resonance would confirm the presence of the fluorine atom.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the functional groups present in the molecule:

  • O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹.

  • C-H stretch (aromatic and aliphatic): Peaks around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

  • C=O stretch (carboxylic acid): A strong, sharp band around 1725-1700 cm⁻¹.

  • S=O stretch (sulfonyl): Two strong bands, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

  • C-F stretch: A strong band in the region of 1250-1000 cm⁻¹.

Mass Spectrometry (MS):

  • Technique: Electrospray ionization (ESI) is a suitable method.

  • Expected Ion: In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z corresponding to the molecular weight minus one. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Biological Activity and Signaling Pathways

A comprehensive search of scientific literature and patent databases did not yield any specific information on the biological activity, mechanism of action, or associated signaling pathways for this compound. While other derivatives of phenylsulfonyl acetic acid have been investigated for their biological effects, such as acting as agonists for the free fatty acid receptor 1 (FFA1) in the context of type 2 diabetes, no such data is available for the title compound.

Therefore, no signaling pathway diagrams can be provided at this time. Further research is required to elucidate any potential biological effects of this compound.

Safety Information

This compound is classified as an irritant. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. It is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Conclusion

This compound is a compound for which basic physicochemical data is available, primarily from chemical suppliers. However, there is a notable absence of detailed experimental protocols and biological activity data in the public domain. This guide provides a summary of the available information and outlines a proposed synthetic and analytical framework to aid researchers interested in further investigating this molecule. The lack of biological data presents an opportunity for novel research into the potential therapeutic applications of this compound.

References

An In-depth Technical Guide to the Synthesis of [(4-Fluorobenzyl)sulfonyl]acetic Acid Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of precursors for [(4-Fluorobenzyl)sulfonyl]acetic acid, a molecule of interest in medicinal chemistry and drug discovery due to the prevalence of the sulfonyl group in various therapeutic agents. This document details plausible synthetic routes, experimental protocols based on established methodologies, and relevant chemical data.

Introduction

The sulfonyl functional group is a cornerstone in the design of bioactive molecules, imparting properties such as improved metabolic stability, enhanced binding affinity to biological targets, and favorable pharmacokinetic profiles. This compound incorporates this key moiety, making its synthetic precursors valuable building blocks in the development of novel therapeutics. This guide outlines a logical and efficient synthetic pathway, commencing from readily available starting materials.

Proposed Synthetic Pathway

The most direct synthetic route to this compound involves a two-step process:

  • Synthesis of the thioether intermediate, [(4-Fluorobenzyl)thio]acetic acid , via nucleophilic substitution.

  • Oxidation of the thioether to the corresponding sulfone , yielding the final product.

This pathway offers a clear and adaptable methodology for laboratory-scale synthesis.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis A 4-Fluorobenzyl Chloride C [(4-Fluorobenzyl)thio]acetic acid A->C Nucleophilic Substitution B Sodium Thioglycolate B->C D This compound C->D Oxidation

Caption: Proposed synthetic workflow for this compound.

Data Presentation: Precursors and Intermediates

The following table summarizes the key physical and chemical properties of the necessary precursors and the principal intermediate.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberPhysical State
4-Fluorobenzyl ChlorideC₇H₆ClF144.57352-11-4Liquid
Sodium ThioglycolateC₂H₃NaO₂S114.10367-51-1Solid
[(4-Fluorobenzyl)thio]acetic acidC₉H₉FO₂S200.2365051-24-3Solid

Experimental Protocols

The following protocols are representative methods for the synthesis of the intermediate and final product, based on well-established chemical transformations.

Synthesis of [(4-Fluorobenzyl)thio]acetic acid

This procedure details the S-alkylation of sodium thioglycolate with 4-fluorobenzyl chloride to form the thioether intermediate.

Materials:

  • 4-Fluorobenzyl chloride

  • Sodium thioglycolate

  • Ethanol

  • Water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium thioglycolate (1.1 equivalents) in a mixture of ethanol and water (3:1 v/v).

  • To this solution, add 4-fluorobenzyl chloride (1.0 equivalent) dropwise at room temperature with vigorous stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1 M hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure [(4-Fluorobenzyl)thio]acetic acid.

Synthesis of this compound

This protocol describes the oxidation of the thioether intermediate to the final sulfone product using hydrogen peroxide as the oxidant.

Materials:

  • [(4-Fluorobenzyl)thio]acetic acid

  • Glacial acetic acid

  • Hydrogen peroxide (30% aqueous solution)

  • Water

Procedure:

  • In a round-bottom flask, dissolve [(4-Fluorobenzyl)thio]acetic acid (1.0 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath and slowly add hydrogen peroxide (30% aqueous solution, 2.5-3.0 equivalents) dropwise, maintaining the temperature below 20°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualization of Key Processes

Logical Relationship of Synthesis

Synthesis_Logic cluster_reactants Reactants cluster_reaction1 Step 1: Thioetherification cluster_reactants2 Oxidizing Agent cluster_reaction2 Step 2: Oxidation R1 4-Fluorobenzyl Chloride P1 [(4-Fluorobenzyl)thio]acetic acid R1->P1 R2 Sodium Thioglycolate R2->P1 P2 This compound P1->P2 R3 Hydrogen Peroxide R3->P2

Caption: Logical flow of the two-step synthesis.

The Role of Sulfonyl Moieties in Drug Discovery

While specific signaling pathways for this compound are not extensively documented, the sulfonyl group is a well-known pharmacophore. The diagram below illustrates its general importance in modulating the properties of drug candidates.

Sulfonyl_Role cluster_properties Physicochemical & Pharmacokinetic Properties cluster_effects Pharmacological Effects A Sulfonyl Moiety (-SO2-) B Increased Polarity A->B influences C Metabolic Stability A->C imparts D Hydrogen Bond Acceptor A->D acts as E Modulation of pKa A->E affects G Improved Bioavailability B->G C->G F Enhanced Target Binding D->F E->F H Reduced Off-Target Effects F->H

Caption: The multifaceted role of the sulfonyl group in drug design.

Conclusion

This technical guide provides a foundational understanding of the synthesis of precursors for this compound. The outlined synthetic pathway is robust and relies on well-understood chemical transformations. The provided experimental protocols offer a starting point for laboratory synthesis, which can be further optimized for yield and purity. The inclusion of the sulfonyl moiety in the target molecule underscores its potential for further investigation in the field of drug discovery. Researchers are encouraged to adapt and refine these methods to suit their specific needs and to explore the biological activities of this and related compounds.

An In-depth Technical Guide to [(4-Fluorobenzyl)sulfonyl]acetic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of [(4-Fluorobenzyl)sulfonyl]acetic acid derivatives and their analogs, focusing on their synthesis, biological activities, and structure-activity relationships (SAR). The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Structure and Significance

The this compound scaffold is a key pharmacophore in medicinal chemistry. The presence of the sulfonyl group, the flexible acetic acid moiety, and the fluorinated benzyl ring provides a unique combination of electronic and steric properties that allows for interaction with a variety of biological targets. Derivatives of this core structure have shown promise in several therapeutic areas, including oncology, infectious diseases, and metabolic disorders.

Synthesis and Characterization

The synthesis of this compound derivatives generally follows established protocols for the preparation of sulfonylacetic acids. A common synthetic route involves the nucleophilic substitution of a haloacetic acid derivative with a sulfinate salt, or the oxidation of a corresponding thioacetic acid derivative.

A general synthetic pathway is outlined below:

Synthesis_of_Sulfonylacetic_Acid_Derivatives cluster_0 Route A: Nucleophilic Substitution cluster_1 Route B: Oxidation 4-Fluorobenzyl_halide 4-Fluorobenzyl halide Sulfinate_salt 4-Fluorobenzylsulfinate salt 4-Fluorobenzyl_halide->Sulfinate_salt Na2SO3 Sodium_sulfite Sodium sulfite Ester_derivative This compound ester Sulfinate_salt->Ester_derivative Base Haloacetic_acid_ester Haloacetic acid ester Haloacetic_acid_ester->Ester_derivative Target_molecule_A This compound Ester_derivative->Target_molecule_A Hydrolysis 4-Fluorobenzyl_mercaptan 4-Fluorobenzyl mercaptan Thioacetic_acid_ester [(4-Fluorobenzyl)thio]acetic acid ester 4-Fluorobenzyl_mercaptan->Thioacetic_acid_ester Haloacetic acid ester, Base Sulfonyl_ester This compound ester Thioacetic_acid_ester->Sulfonyl_ester Oxidation Oxidizing_agent Oxidizing agent (e.g., H2O2, m-CPBA) Oxidizing_agent->Sulfonyl_ester Target_molecule_B This compound Sulfonyl_ester->Target_molecule_B Hydrolysis

Caption: General synthetic routes to this compound.

Characterization of the synthesized compounds typically involves standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm the chemical structure and purity.

Biological Activities and Therapeutic Potential

Derivatives of sulfonylacetic acids have been investigated for a wide range of biological activities. While specific data for this compound derivatives is limited in the public domain, analogs have shown significant activity as enzyme inhibitors and modulators of cellular signaling pathways.

Enzyme Inhibition

The sulfonylacetic acid moiety is a known zinc-binding group and has been incorporated into inhibitors of metalloenzymes such as matrix metalloproteinases (MMPs) and tumor necrosis factor-alpha converting enzyme (TACE).[1] The sulfonyl group can chelate the active site zinc ion, leading to potent inhibition.

Table 1: Representative Enzyme Inhibition Data for Sulfonylalkyl Hydroxamate Analogs [1]

Compound IDP1' SubstituentOxidation StateTACE IC₅₀ (nM)MMP-1 IC₅₀ (nM)MMP-13 IC₅₀ (nM)
204-ButynyloxySulfonyl10>100001300
214-ButynyloxySulfonyl15>100002500
254-ButynyloxySulfinyl50150100
64PiperidineSulfonyl5500200
65PiperidineSulfonyl3300150

Note: This data is for analogous compounds and serves to illustrate the potential of the sulfonylacetic acid scaffold. Specific activities for this compound derivatives would require dedicated screening.

Anticancer Activity

Fluoroaryl analogs of naturally occurring compounds like sulforaphane have demonstrated potent anticancer activity.[2] The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation. The this compound core could be explored for similar activities.

Antimicrobial Activity

Various heterocyclic derivatives containing sulfonyl moieties have been reported to possess antibacterial and antifungal properties.[2][3] The electron-withdrawing nature of the sulfonyl group can contribute to the antimicrobial efficacy. For instance, some sulforaphane analogs have shown activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2]

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives can be modulated by modifying different parts of the molecule.

SAR_Diagram cluster_R1 R1: Acetic Acid Moiety cluster_R2 R2: Benzyl Ring Substituents cluster_Linker Linker: Methylene Bridge Core This compound Core R1_Modifications - Esterification - Amidation - Bioisosteric replacement (e.g., hydroxamic acid, tetrazole) Core->R1_Modifications Modulation of pharmacokinetics and target interaction R2_Modifications - Position of Fluorine - Additional substituents (e.g., Cl, Br, CH3, OCH3) - Impact on electronic properties and binding Core->R2_Modifications Fine-tuning of potency and selectivity Linker_Modifications - Chain length variation - Introduction of rigidity (e.g., rings) - Heteroatom substitution Core->Linker_Modifications Optimization of spatial orientation and flexibility Biological_Activity Biological Activity (Potency, Selectivity, ADME) R1_Modifications->Biological_Activity R2_Modifications->Biological_Activity Linker_Modifications->Biological_Activity

Caption: Key areas for SAR exploration in this compound derivatives.

Key SAR insights from related compound series suggest:

  • Oxidation State of Sulfur: The oxidation state (sulfide, sulfoxide, or sulfone) can significantly impact potency and selectivity.[1]

  • Substituents on the Aromatic Ring: The nature and position of substituents on the phenyl ring influence biological activity. Electron-withdrawing groups can enhance antimicrobial activity in some series.

  • The Acidic Moiety: Modification of the carboxylic acid group to esters, amides, or other bioisosteres can modulate pharmacokinetic properties and target interactions.

Experimental Protocols

General Procedure for the Synthesis of this compound

A representative protocol for a multi-step synthesis of a related sulfonylbenzoic acid derivative is described, which can be adapted.[3][4]

  • Synthesis of 1-chloro-4-((4-fluorobenzyl)sulfonyl)benzene: To a solution of 4-fluorobenzyl chloride and sodium 4-chlorobenzenesulfinate in a suitable solvent (e.g., DMF), the reaction is stirred at room temperature. The product is isolated by precipitation and filtration.

  • Oxidation to Sulfonylacetic Acid: The intermediate is then reacted with a strong oxidizing agent like potassium permanganate in a mixture of pyridine and water.

  • Esterification: The resulting carboxylic acid can be esterified by refluxing with an alcohol (e.g., ethanol) in the presence of a catalytic amount of sulfuric acid.[5][6]

  • Hydrolysis: The final this compound can be obtained by hydrolysis of the corresponding ester under basic conditions (e.g., with NaOH), followed by acidification.

In Vitro Enzyme Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds can be evaluated using established enzymatic assays. For example, for TACE inhibition:[1]

  • Recombinant human TACE catalytic domain is used as the enzyme source.

  • A fluorogenic peptide substrate is used.

  • The enzyme, substrate, and varying concentrations of the inhibitor are incubated in an appropriate buffer.

  • The reaction is monitored by measuring the increase in fluorescence resulting from substrate cleavage.

  • IC₅₀ values are calculated by plotting the percent inhibition against the inhibitor concentration.

Enzyme_Inhibition_Workflow Start Start Prepare_Reagents Prepare Enzyme, Substrate, Inhibitor Solutions Start->Prepare_Reagents Incubate Incubate Enzyme, Substrate, and Inhibitor Prepare_Reagents->Incubate Measure_Activity Measure Enzyme Activity (e.g., Fluorescence) Incubate->Measure_Activity Data_Analysis Calculate Percent Inhibition Measure_Activity->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: A typical workflow for an in vitro enzyme inhibition assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse biological activities make it an attractive area for further investigation. Future research should focus on the synthesis and screening of a focused library of derivatives to elucidate specific structure-activity relationships for various biological targets. In vivo studies will be crucial to validate the therapeutic potential of any lead compounds identified.

References

The Biological Versatility of Sulfonylacetic Acid Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfonylacetic acid derivatives represent a compelling class of organic compounds that have garnered significant attention in the fields of medicinal chemistry and drug discovery. Characterized by a core structure featuring a sulfonyl group directly attached to an acetic acid moiety or its derivatives, these compounds exhibit a wide spectrum of biological activities. Their structural versatility allows for a broad range of chemical modifications, enabling the fine-tuning of their pharmacological profiles. This technical guide provides an in-depth overview of the prominent biological activities of sulfonylacetic acid and its related sulfonamide and sulfone analogs, with a focus on their anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Anticancer Activity of Sulfonylacetic Acid Derivatives

A growing body of evidence highlights the potential of sulfonylacetic acid derivatives as potent anticancer agents. Certain derivatives have been shown to inhibit the growth of various cancer cell lines, often through mechanisms that are independent of cyclooxygenase (COX) inhibition, a common target for non-steroidal anti-inflammatory drugs (NSAIDs) from which some of these derivatives are derived.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected sulfonylacetic acid-related compounds against various human cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that is required for 50% inhibition of cell growth.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Sulindac Sulfide Amide (SSA)HT-29 (Colon)2-5(1)
Sulindac Sulfide Amide (SSA)SW480 (Colon)2-5(1)
Sulindac Sulfide Amide (SSA)HCT116 (Colon)2-5(1)
Sulindac SulfideHT-29 (Colon)73-85(1)
Compound 12d (Benzenesulfonamide derivative)MDA-MB-468 (Breast)3.99[2](2)
Compound 12i (Benzenesulfonamide derivative)MDA-MB-468 (Breast)1.48[2](2)
Glycyrrhetinic Acid Derivative 42MCF-7 (Breast)1.88[3](3)
Glycyrrhetinic Acid Derivative 42MDA-MB-231 (Breast)1.37[3](3)
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved in a solubilizing solution, and the absorbance of the colored solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium (serum-free for the MTT incubation step)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm, with a reference wavelength of 630 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) in 100 µL of complete culture medium.[4]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: After incubation, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation with Compound: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[4]

  • Solubilization: Add 100 µL of the solubilization solution to each well.

  • Incubation for Solubilization: Leave the plate at room temperature in the dark for at least 2 hours to allow for complete solubilization of the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells) after subtracting the blank absorbance. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualization: Anticancer Signaling Pathway

anticancer_pathway Sulfonylacetic_Acid Sulfonylacetic Acid Derivative (e.g., SSA) PDE Phosphodiesterase (PDE) (e.g., PDE5, PDE10) Sulfonylacetic_Acid->PDE Inhibition cGMP Increased intracellular cGMP Sulfonylacetic_Acid->cGMP Leads to PKG Activation of Protein Kinase G (PKG) cGMP->PKG Activates Cell_Cycle_Arrest Cell Cycle Arrest PKG->Cell_Cycle_Arrest Induces Apoptosis Apoptosis PKG->Apoptosis Induces

Caption: cGMP/PKG signaling pathway activated by a sulfonylacetic acid derivative.

Anti-inflammatory Activity of Sulfonylacetic Acid Derivatives

Certain sulfonylacetic acid derivatives have demonstrated notable anti-inflammatory properties. Their mechanisms of action often involve the modulation of key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) signaling cascade, leading to a reduction in the production of pro-inflammatory mediators.

Quantitative Data: Anti-inflammatory Activity

The following table presents data on the anti-inflammatory activity of compounds related to the sulfonylacetic acid scaffold.

Compound/DerivativeCell Line/ModelEffectKey FindingReference
α-Lipoic AcidHuman Umbilical Vein Endothelial Cells (HUVECs)Inhibition of NF-κB activationInhibited TNFα-induced IκBα degradation[5](5)
Sulfanilamide-related drugs (dapsone, nimesulide, sulphapyridine)Human NeutrophilsReduction of hypochlorous acid (HOCl)Attenuates neutrophil histotoxicity[6](7)
Atractylon (from Atractylodes japonica)RAW 264.7 MacrophagesInhibition of Nitric Oxide (NO) productionSuppresses iNOS and COX-2 expression[8](8)
Experimental Protocol: Nitric Oxide Production Assay in RAW 264.7 Macrophages

This protocol is used to quantify the production of nitric oxide (NO), a key inflammatory mediator, by measuring its stable end-product, nitrite, in cell culture supernatants using the Griess reagent.[9]

Principle: The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which can be measured spectrophotometrically at 540-550 nm. The intensity of the color is proportional to the nitrite concentration.[9][10]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Cell culture medium (e.g., DMEM)

  • 96-well plates

  • Sodium nitrite (for standard curve)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of approximately 2 x 10^4 cells/well and incubate overnight.[8]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a control group with LPS alone and a negative control group with neither LPS nor the test compound.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[8]

  • Supernatant Collection: After incubation, collect 50-100 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a separate 96-well plate, mix equal volumes of the collected supernatant with the Griess reagent (prepared by mixing equal volumes of Component A and Component B just before use).[9][11]

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540-550 nm using a microplate reader.[9][10]

Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The nitrite concentration in the samples is then determined by interpolating their absorbance values from the standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Visualization: NF-κB Signaling Pathway in Inflammation

nfkb_pathway cluster_cytoplasm cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex Activates IkB_alpha IκBα IKK_Complex->IkB_alpha Phosphorylates NFkB NF-κB (p50/p65) IkB_alpha->NFkB Releases NFkB_translocation NF-κB Translocation NFkB->NFkB_translocation Translocates to Cytoplasm Cytoplasm Nucleus Nucleus Gene_Transcription Pro-inflammatory Gene Transcription (e.g., iNOS, COX-2) NFkB_translocation->Gene_Transcription Induces Sulfonylacetic_Acid Sulfonylacetic Acid Derivative Sulfonylacetic_Acid->IKK_Complex Inhibits

Caption: Inhibition of the NF-κB inflammatory signaling pathway.

Antimicrobial Activity of Sulfonylacetic Acid Derivatives

The sulfonamide group, a key feature in many sulfonylacetic acid derivatives, has a long history in antimicrobial chemotherapy. Modern derivatives continue to be explored for their efficacy against a range of pathogenic bacteria and fungi.

Quantitative Data: Antimicrobial Activity

The following table lists the Minimum Inhibitory Concentration (MIC) values for several sulfonamide derivatives against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamideStaphylococcus aureus (clinical isolates)32-512[12](12)
N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamideStaphylococcus aureus (clinical isolates)32-512[12](12)
Sodium salt of quercetin-5'-sulfonic acid (NaQSA)Staphylococcus aureus ATCC 292133.9[13](13)
Sodium salt of morin-5'-sulfonic acid (NaMSA)Staphylococcus aureus ATCC 292133.9[13](13)
Usnic Acid Derivative 9Staphylococcus aureus0.55–55.50 x 10-2 mmol/mL[14](14)
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16]

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.[15]

Materials:

  • 96-well microtiter plates

  • Test microorganism

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Antimicrobial agent (test compound)

  • Sterile saline or broth for inoculum preparation

  • McFarland turbidity standard (0.5)

  • Microplate reader or visual inspection

Procedure:

  • Antimicrobial Agent Preparation: Prepare a stock solution of the test compound and make serial two-fold dilutions in the broth medium directly in the wells of a 96-well plate.[17]

  • Inoculum Preparation: Prepare a standardized inoculum of the test organism in a suitable broth medium, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to the final required concentration (typically 5 x 10^5 CFU/mL).[16][18]

  • Inoculation: Inoculate each well of the microdilution plate with the standardized inoculum.[15]

  • Controls: Include a positive control (broth with inoculum, no antimicrobial agent) and a negative control (broth only, no inoculum) on each plate.[15]

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C) for 18-24 hours.[19]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.[15] Alternatively, a microplate reader can be used to measure absorbance.

Visualization: Antimicrobial Screening Workflow

antimicrobial_workflow Start Start: Library of Sulfonylacetic Acid Derivatives Primary_Screening Primary Screening (e.g., Agar Diffusion Assay) Start->Primary_Screening Active_Hits Identification of Active 'Hits' Primary_Screening->Active_Hits MIC_Determination Quantitative Analysis: MIC Determination (Broth Microdilution) Active_Hits->MIC_Determination Active Further_Studies Further Studies: - Mechanism of Action - Toxicity - In Vivo Efficacy Active_Hits->Further_Studies Inactive Potent_Compounds Selection of Potent Compounds MIC_Determination->Potent_Compounds Potent_Compounds->MIC_Determination Not Potent Potent_Compounds->Further_Studies Potent

Caption: A general workflow for the screening of antimicrobial compounds.

Antidiabetic Activity of Sulfonylacetic Acid Derivatives

Recent research has identified protein tyrosine phosphatase 1B (PTP1B) as a key therapeutic target for type 2 diabetes and obesity. PTP1B negatively regulates insulin and leptin signaling pathways. Inhibition of this enzyme can enhance insulin sensitivity, making it an attractive strategy for the development of new antidiabetic drugs. Several sulfonylacetic acid-related structures have been investigated as PTP1B inhibitors.

Quantitative Data: PTP1B Inhibition

The following table shows the PTP1B inhibitory activity of various compounds, expressed as IC50 values.

Compound/DerivativeIC50 (µM)Reference
Geranylated Flavonoid 11.9[20](20)
Polyphenolic Compound 413.5[21](21)
Flavonoids 47-50, 52-5714.2 - 26.7[22](22)
Azolidinedione 870.12 - 0.3[23](23)
Azolidinedione 880.12 - 0.3[23](23)
Experimental Protocol: PTP1B Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PTP1B.[20][24]

Principle: The enzyme PTP1B dephosphorylates a substrate, such as p-nitrophenyl phosphate (pNPP), resulting in the production of p-nitrophenol, which is a colored product that can be quantified spectrophotometrically at 405 nm.[24] An inhibitor will reduce the rate of this reaction.

Materials:

  • Recombinant human PTP1B

  • p-nitrophenyl phosphate (pNPP)

  • Assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)[24]

  • 96-well plates

  • Microplate reader (absorbance at 405 nm)

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the PTP1B enzyme.

  • Pre-incubation: Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at the desired temperature (e.g., 37°C).

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate (pNPP) to each well.[20]

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 30 minutes).[24]

  • Termination of Reaction: Stop the reaction by adding a strong base, such as 1 M NaOH.[24]

  • Absorbance Measurement: Measure the absorbance of the produced p-nitrophenol at 405 nm.

Data Analysis: The percentage of PTP1B inhibition is calculated for each concentration of the test compound relative to a control reaction without any inhibitor. The IC50 value is then determined from the dose-response curve.

Visualization: PTP1B in Insulin Signaling

ptp1b_pathway Insulin Insulin Insulin_Receptor Insulin Receptor (IR) Insulin->Insulin_Receptor Binds to p_IR Phosphorylated IR (Active) Insulin_Receptor->p_IR Autophosphorylation Signaling_Cascade Downstream Signaling (e.g., PI3K/Akt pathway) p_IR->Signaling_Cascade Activates PTP1B PTP1B PTP1B->p_IR Dephosphorylates (Inactivates) Glucose_Uptake Increased Glucose Uptake Signaling_Cascade->Glucose_Uptake Leads to Sulfonylacetic_Acid Sulfonylacetic Acid Derivative Sulfonylacetic_Acid->PTP1B Inhibits

Caption: Inhibition of PTP1B enhances insulin signaling.

Conclusion and Future Perspectives

Sulfonylacetic acid derivatives have demonstrated a remarkable range of biological activities, positioning them as a promising scaffold for the development of novel therapeutic agents. Their efficacy in preclinical models of cancer, inflammation, microbial infections, and diabetes underscores their potential to address significant unmet medical needs. The ability to readily modify their chemical structure provides a powerful tool for optimizing their potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on several key aspects. A deeper understanding of the structure-activity relationships (SAR) will be crucial for the rational design of next-generation compounds with improved therapeutic indices. Further elucidation of their molecular mechanisms of action will not only provide a stronger basis for their clinical development but may also reveal novel biological targets. Additionally, advanced drug delivery strategies could be employed to enhance the bioavailability and target-specific delivery of these compounds, thereby maximizing their therapeutic effects while minimizing potential side effects. The continued exploration of the biological activities of sulfonylacetic acid derivatives holds great promise for the discovery of new and effective treatments for a variety of human diseases.

References

The Enigmatic Mechanism of [(4-Fluorobenzyl)sulfonyl]acetic acid: An Uncharted Territory in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals exploring novel therapeutic agents may encounter [(4-Fluorobenzyl)sulfonyl]acetic acid, a molecule with a defined chemical structure but a biological mechanism of action that remains largely uncharacterized in publicly available scientific literature. Despite its availability from chemical suppliers and a registered CAS number (222639-41-0), extensive searches for its protein targets, associated signaling pathways, and specific cellular effects have yielded no significant data.

Currently, the scientific community has not published in-depth studies detailing the biological activity of this compound. As a result, a comprehensive technical guide on its core mechanism of action, including quantitative data on binding affinities, enzyme inhibition, or cellular responses, cannot be compiled. Furthermore, the absence of this foundational research means there are no established experimental protocols or known signaling pathways to visualize or describe.

While the broader class of sulfonyl-containing compounds has been explored for various therapeutic purposes, including antimicrobial and anticancer activities, the specific biological role of the this compound structure is yet to be elucidated. Researchers investigating this compound will be venturing into novel scientific terrain, with the opportunity to be the first to characterize its pharmacological profile.

The journey to understand the mechanism of action of this compound would require a systematic series of investigations, beginning with broad phenotypic screening to identify any observable effects on cell lines or disease models. Following any promising "hits" from these initial screens, a logical progression of experiments would be necessary to deconstruct its molecular mechanism.

Below is a conceptual workflow that researchers could employ to investigate the mechanism of action of this compound.

Proposed Investigational Workflow

G cluster_0 Initial Screening & Target Identification cluster_1 Biochemical & Cellular Characterization cluster_2 In Vivo & Preclinical Evaluation phenotypic_screening High-Throughput Phenotypic Screening (e.g., cell viability, reporter assays) hit_identification Hit Identification & Validation phenotypic_screening->hit_identification target_deconvolution Target Deconvolution (e.g., affinity chromatography, genetic screens) hit_identification->target_deconvolution binding_assays Binding Assays (e.g., SPR, ITC) target_deconvolution->binding_assays enzyme_assays Enzyme Inhibition/Activation Assays target_deconvolution->enzyme_assays cell_based_assays Cell-Based Functional Assays (e.g., signaling pathway analysis, biomarker modulation) binding_assays->cell_based_assays enzyme_assays->cell_based_assays animal_models Animal Models of Disease cell_based_assays->animal_models pk_pd Pharmacokinetics/Pharmacodynamics (PK/PD) animal_models->pk_pd toxicology Toxicology Studies pk_pd->toxicology

An In-depth Technical Guide to the Potential Therapeutic Targets of [(4-Fluorobenzyl)sulfonyl]acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound [(4-Fluorobenzyl)sulfonyl]acetic acid is not extensively described in publicly available scientific literature. Therefore, this document extrapolates its potential therapeutic applications based on the known biological activities of structurally related molecules. The targets and pathways described herein are hypothetical and would require experimental validation.

Introduction

Potential Therapeutic Areas and Targets

Based on the activities of structurally similar compounds, the primary potential therapeutic applications for this compound are in anti-inflammatory, antimicrobial, and antidiabetic therapies.

Anti-inflammatory Activity

The benzenesulfonamide scaffold is a cornerstone of many anti-inflammatory drugs, most notably the COX-2 inhibitors.

Potential Target: Cyclooxygenase (COX) Enzymes Many non-steroidal anti-inflammatory drugs (NSAIDs) containing a sulfonamide or sulfone group act by inhibiting COX enzymes, which are critical for the synthesis of prostaglandins involved in inflammation.

  • Hypothetical Mechanism: The acidic head of this compound could mimic the carboxylic acid moiety of arachidonic acid, the natural substrate for COX, allowing it to bind to the active site. The sulfonyl group and the 4-fluorobenzyl tail would occupy adjacent hydrophobic pockets, potentially conferring selectivity for the COX-2 isoform over COX-1. Inhibition of COX-2 would reduce the production of pro-inflammatory prostaglandins.

Below is a diagram illustrating the hypothetical inhibition of the COX-2 pathway.

COX_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Compound [(4-Fluorobenzyl)sulfonyl] acetic acid Compound->COX2 Inhibition

Caption: Hypothetical inhibition of the COX-2 signaling pathway.
Antimicrobial Activity

The benzenesulfonamide structure is the basis for the first class of synthetic antibacterial agents ("sulfa drugs"). These compounds act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.

Potential Target: Dihydropteroate Synthase (DHPS) Bacteria synthesize folate de novo using para-aminobenzoic acid (PABA). Sulfonamides mimic PABA and inhibit DHPS, thereby halting folate production and bacterial growth.

  • Hypothetical Mechanism: While this compound is not a classic sulfonamide, its sulfonyl moiety is a key feature. It is plausible that derivatives could be designed to mimic PABA and inhibit DHPS. The core structure could serve as a scaffold for developing novel antimicrobial agents that disrupt the bacterial folate synthesis pathway.

The logical workflow for screening antimicrobial activity is depicted below.

Antimicrobial_Screening_Workflow start Start: Synthesize Compound prepare_cultures Prepare Bacterial Cultures (e.g., S. aureus, E. coli) start->prepare_cultures mic_test Determine Minimum Inhibitory Concentration (MIC) via Broth Dilution prepare_cultures->mic_test data_analysis Analyze MIC Values mic_test->data_analysis active Compound is Active? data_analysis->active mbc_test Determine Minimum Bactericidal Concentration (MBC) active->mbc_test Yes inactive End: Inactive active->inactive No mechanism_study Mechanism of Action Studies (e.g., DHPS Assay) mbc_test->mechanism_study end End: Candidate Identified mechanism_study->end

Caption: Workflow for antimicrobial activity screening.
Antidiabetic Activity

Sulfonyl-containing compounds, particularly sulfonamides and sulfones, play a significant role in the design of agents for treating diabetes and its complications.[1]

Potential Targets: Enzymes in Glucose Metabolism Several enzymes involved in glucose metabolism are potential targets for compounds containing a sulfonyl group.

  • 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1): Inhibition of this enzyme in adipose tissue and the liver decreases glucocorticoid action, leading to improved insulin sensitivity.

  • α-glucosidase: Inhibition of this enzyme in the intestine delays carbohydrate digestion and glucose absorption, lowering postprandial blood glucose levels.

  • Hypothetical Mechanism: The sulfonyl group can form hydrogen bonds with active site residues of these enzymes. The overall structure of this compound could be optimized to fit into the binding pockets of targets like 11β-HSD1 or α-glucosidase to modulate their activity and thereby regulate glucose metabolism.[1]

Quantitative Data from Structurally Related Compounds

No quantitative data exists for this compound itself. The following table summarizes activity data for various benzenesulfonamide derivatives to provide a contextual reference.

Compound ClassTarget Organism/EnzymeActivity TypeMeasured ValueReference
Benzenesulfonamide-Carboxamide Deriv.E. coliMIC6.72 mg/mL[2][3]
Benzenesulfonamide-Carboxamide Deriv.S. aureusMIC6.63 mg/mL[2][3]
Benzenesulfonamide-Carboxamide Deriv.C. albicansMIC6.63 mg/mL[2][3]
Benzenesulfonamide-Carboxamide Deriv.Rat Paw Edema (1 hr)% Inhibition94.69%[4]
Benzenesulfonamide-Carboxamide Deriv.Antioxidant (vs. Vitamin C)IC₅₀0.3287 mg/mL[2][3]

Experimental Protocols

The following are representative, generic protocols for evaluating the potential biological activities discussed.

Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Compound Stock: Prepare a 1 mg/mL stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Bacterial Inoculum: Culture bacteria (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with MHB to achieve a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This protocol assesses the in vivo anti-inflammatory activity in a rodent model.

  • Animal Acclimatization: Acclimate male Wistar rats (150-200g) for one week under standard laboratory conditions.

  • Grouping and Administration: Divide animals into groups: a control group (vehicle), a standard group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the test compound orally.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at 1, 2, and 3 hours post-injection.

  • Calculation of Inhibition: Calculate the percentage inhibition of edema for each group relative to the control group using the formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Conclusion

While this compound is an understudied molecule, its constituent chemical motifs are prevalent in a multitude of pharmacologically active agents. Based on structure-activity relationships from analogous compounds, it holds potential as a scaffold for the development of novel anti-inflammatory, antimicrobial, or antidiabetic drugs. The hypothetical targets include COX-2, bacterial DHPS, and enzymes involved in glucose regulation like 11β-HSD1. Significant experimental work, starting with the synthesis and basic in vitro screening outlined in this guide, is necessary to validate these potential therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of [(4-Fluorobenzyl)sulfonyl]acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[(4-Fluorobenzyl)sulfonyl]acetic acid is a valuable organic compound for research and development, particularly in the field of medicinal chemistry. Its structural motif, a substituted benzylsulfonyl acetic acid, is found in compounds with various biological activities. Notably, derivatives of phenylsulfonyl acetic acid have been identified as potent agonists for the free fatty acid receptor 1 (FFA1), a promising target for the treatment of type 2 diabetes.[1][2] The presence of a fluorine atom on the benzyl ring can enhance metabolic stability and binding affinity to target proteins. This document provides a detailed, two-step protocol for the synthesis of this compound, starting from commercially available reagents.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step process:

  • S-alkylation: Nucleophilic substitution of 4-fluorobenzyl bromide with the sodium salt of thioglycolic acid to form the intermediate, [(4-fluorobenzyl)thio]acetic acid.

  • Oxidation: Subsequent oxidation of the sulfide intermediate to the desired sulfone using hydrogen peroxide in an acidic medium.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterStep 1: S-AlkylationStep 2: OxidationOverall
Product [(4-Fluorobenzyl)thio]acetic acidThis compound-
Molecular Formula C₉H₉FO₂SC₉H₉FO₄S-
Molecular Weight 200.23 g/mol 232.23 g/mol -
Typical Yield 85-95%80-90%68-85%
Purity (typical) >95% (after workup)>98% (after recrystallization)-
Reaction Time 2-4 hours4-6 hours-
Reaction Temperature Room Temperature50-60°C-

Experimental Protocols

Step 1: Synthesis of [(4-Fluorobenzyl)thio]acetic acid

Materials:

  • Thioglycolic acid (1.0 eq)

  • Sodium hydroxide (2.0 eq)

  • 4-Fluorobenzyl bromide (1.0 eq)

  • Methanol

  • Deionized water

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve thioglycolic acid in methanol.

  • Cool the solution in an ice bath and add a solution of sodium hydroxide in water dropwise, maintaining the temperature below 10°C.

  • To this solution, add 4-fluorobenzyl bromide dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Add deionized water to the residue and wash with diethyl ether to remove any unreacted 4-fluorobenzyl bromide.

  • Acidify the aqueous layer to a pH of 2-3 with 1 M hydrochloric acid.

  • Extract the product with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield [(4-fluorobenzyl)thio]acetic acid as a solid, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

Materials:

  • [(4-Fluorobenzyl)thio]acetic acid (1.0 eq)

  • Glacial acetic acid

  • Hydrogen peroxide (30% aqueous solution, 2.5-3.0 eq)

  • Deionized water (ice-cold)

Procedure:

  • In a round-bottom flask, dissolve [(4-fluorobenzyl)thio]acetic acid in glacial acetic acid.

  • Slowly add 30% hydrogen peroxide to the solution. The reaction is exothermic, so the addition should be controlled to maintain the temperature.

  • Heat the reaction mixture to 50-60°C and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold deionized water.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold deionized water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Dry the purified product under vacuum.

Visual Diagrams

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: S-Alkylation cluster_step2 Step 2: Oxidation start1 4-Fluorobenzyl bromide + Thioglycolic acid reagents1 NaOH, Methanol/Water start1->reagents1 product1 [(4-Fluorobenzyl)thio]acetic acid reagents1->product1 Room Temp, 2-4h reagents2 30% H2O2, Acetic Acid product1->reagents2 product2 This compound reagents2->product2 50-60°C, 4-6h

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Components

Logical_Relationship Target This compound Intermediate [(4-Fluorobenzyl)thio]acetic acid Intermediate->Target StartingMaterials Starting Materials SM1 4-Fluorobenzyl bromide StartingMaterials->SM1 SM2 Thioglycolic acid StartingMaterials->SM2 SM1->Intermediate SM2->Intermediate Reagents Key Reagents Base Base (e.g., NaOH) Base->Intermediate Oxidant Oxidant (H2O2) Oxidant->Target

References

Application Notes and Protocols for the Analytical Characterization of [(4-Fluorobenzyl)sulfonyl]acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to the analytical methods for the characterization of [(4-Fluorobenzyl)sulfonyl]acetic acid. This document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight confirmation and structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural analysis, Fourier-Transform Infrared (FTIR) spectroscopy for functional group identification, and Elemental Analysis for determination of the elemental composition. The provided methodologies are essential for ensuring the identity, purity, and quality of this compound in research and drug development settings.

Introduction

This compound is a key organic intermediate whose structural integrity and purity are paramount for its successful application in synthetic chemistry and drug discovery. The presence of a fluorinated aromatic ring, a sulfonyl group, and a carboxylic acid moiety necessitates a multi-faceted analytical approach for complete characterization. This document provides standardized protocols for the most common and effective analytical techniques.

Physicochemical Properties

A summary of the expected physicochemical properties of this compound is presented below. Data for a related isomer, (4-FLUOROPHENYLMETHANESULFONYL)-ACETIC ACID (CAS 222639-41-0), is included for reference.[1]

PropertyExpected ValueSource
Molecular Formula C₉H₉FO₄SN/A
Molecular Weight 232.23 g/mol N/A
Melting Point 145 °C[1]
Appearance White to off-white solidN/A

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC is a robust method for assessing the purity of this compound and identifying any potential impurities from the synthetic process.

Experimental Protocol

Objective: To determine the purity of this compound using reverse-phase HPLC with UV detection.

Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or trifluoroacetic acid)

  • This compound sample

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Degas both mobile phases prior to use.

  • Sample Preparation:

    • Prepare a stock solution of the sample in acetonitrile or a mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.

    • Filter the final solution through a 0.45 µm syringe filter into an autosampler vial.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient of A (0.1% HCOOH in H₂O) and B (0.1% HCOOH in ACN)
Gradient Program 0-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm and 254 nm
Injection Volume 10 µL
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of this compound as a percentage of the main peak area relative to the total peak area.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase A (0.1% HCOOH in H₂O) E Equilibrate C18 Column A->E B Prepare Mobile Phase B (0.1% HCOOH in ACN) B->E C Dissolve Sample in ACN/H₂O (approx. 0.1 mg/mL) D Filter Sample (0.45 µm) C->D F Inject Sample D->F E->F G Run Gradient Elution F->G H Detect at 220/254 nm G->H I Integrate Chromatogram H->I J Calculate Purity (% Area) I->J

Caption: Workflow for HPLC purity analysis.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Electrospray ionization mass spectrometry (ESI-MS) is an effective technique for confirming the molecular weight of this compound.

Experimental Protocol

Objective: To confirm the molecular weight and investigate the fragmentation pattern of this compound.

Instrumentation and Materials:

  • Mass spectrometer with an ESI source (e.g., TOF or Orbitrap)

  • Syringe pump or LC system for sample introduction

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Prepare a solution of the sample in methanol or acetonitrile/water at a concentration of 1-10 µg/mL.

    • Acidify the solution with 0.1% formic acid to promote protonation.

  • Mass Spectrometry Conditions:

ParameterCondition (Negative Ion Mode)Condition (Positive Ion Mode)
Ionization Mode ESI-ESI+
Capillary Voltage 3.0 kV3.5 kV
Nebulizer Gas Nitrogen, 2 barNitrogen, 2 bar
Drying Gas Nitrogen, 8 L/minNitrogen, 8 L/min
Drying Gas Temp. 200 °C200 °C
Mass Range 50-500 m/z50-500 m/z
  • Data Analysis:

    • In negative ion mode, look for the deprotonated molecule [M-H]⁻ at m/z 231.01.

    • In positive ion mode, look for the protonated molecule [M+H]⁺ at m/z 233.02 and the sodium adduct [M+Na]⁺ at m/z 255.00.

    • Perform tandem MS (MS/MS) on the parent ion to observe characteristic fragmentation patterns, such as the loss of the carboxylic acid group or cleavage of the benzyl-sulfonyl bond.

Mass Spectrometry Analysis Workflow

MS_Workflow A Prepare Sample Solution (1-10 µg/mL in MeOH + 0.1% HCOOH) B Infuse into ESI Source A->B C Acquire Full Scan Mass Spectrum (Positive and Negative Modes) B->C D Identify Parent Ions ([M-H]⁻, [M+H]⁺, [M+Na]⁺) C->D E Perform MS/MS on Parent Ion D->E F Analyze Fragmentation Pattern E->F G Confirm Molecular Weight and Structure F->G

Caption: Workflow for MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural elucidation of this compound.

Experimental Protocol

Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • This compound sample (5-25 mg for ¹H, 50-100 mg for ¹³C)[2]

  • Internal standard (e.g., TMS)

Procedure:

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.[3]

    • Filter the solution through a pipette with a glass wool plug into a clean NMR tube to remove any particulate matter.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum (with proton decoupling).

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete assignment.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the ¹H NMR signals and assign the chemical shifts and coupling constants.

    • Assign the chemical shifts of the signals in the ¹³C NMR spectrum.

Expected NMR Spectral Data (in DMSO-d₆)
¹H NMRChemical Shift (ppm)MultiplicityIntegrationAssignment
-COOH ~13.0br s1HCarboxylic acid proton
Ar-H ~7.4-7.6m2HAromatic protons ortho to CH₂
Ar-H ~7.1-7.3m2HAromatic protons ortho to F
-SO₂-CH₂-Ar ~4.5s2HBenzyl protons
-SO₂-CH₂-COOH ~4.2s2HMethylene protons adjacent to COOH
¹³C NMRChemical Shift (ppm)Assignment
-COOH ~168Carboxylic acid carbon
Ar-C-F ~163 (d, J ≈ 245 Hz)Fluorine-bearing aromatic carbon
Ar-C ~132 (d, J ≈ 8 Hz)Aromatic carbons ortho to CH₂
Ar-C ~130Aromatic carbon ipso to CH₂
Ar-C ~116 (d, J ≈ 21 Hz)Aromatic carbons ortho to F
-SO₂-CH₂-Ar ~60Benzyl carbon
-SO₂-CH₂-COOH ~55Methylene carbon adjacent to COOH

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

NMR Sample Preparation and Analysis Workflow

NMR_Workflow A Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) B Dissolve in Deuterated Solvent (e.g., DMSO-d₆) A->B C Filter into NMR Tube B->C D Acquire ¹H and ¹³C Spectra C->D E Process Spectra D->E F Assign Chemical Shifts and Couplings E->F G Confirm Structure F->G

Caption: Workflow for NMR analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in this compound.

Experimental Protocol

Objective: To identify the functional groups of this compound.

Instrumentation and Materials:

  • FTIR spectrometer

  • Agate mortar and pestle

  • KBr press

  • Potassium bromide (FTIR grade)

  • This compound sample

Procedure (KBr Pellet Method):

  • Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.[4]

  • Place the powder mixture into a pellet die.

  • Apply pressure using a hydraulic press to form a transparent or translucent pellet.[5]

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Expected FTIR Absorption Bands
Wavenumber (cm⁻¹)VibrationFunctional Group
2500-3300O-H stretchCarboxylic acid
1700-1725C=O stretchCarboxylic acid
1300-1350 & 1120-1160Asymmetric & Symmetric SO₂ stretchSulfone
1210-1240C-F stretchAryl fluoride
1450-1600C=C stretchAromatic ring

FTIR Analysis Workflow

FTIR_Workflow cluster_prep KBr Pellet Preparation cluster_analysis FTIR Measurement cluster_data Data Interpretation A Mix Sample (1-2 mg) with KBr (100-200 mg) B Grind to a Fine Powder A->B C Press into a Pellet B->C E Acquire Sample Spectrum C->E D Acquire Background Spectrum (Pure KBr) D->E F Identify Characteristic Absorption Bands E->F G Confirm Functional Groups F->G

Caption: Workflow for FTIR analysis via the KBr pellet method.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which is used to confirm the empirical formula of the compound.

Experimental Protocol

Objective: To determine the elemental composition (C, H, S) of this compound.

Instrumentation and Materials:

  • CHN/S elemental analyzer

  • Microbalance

  • Tin capsules

  • This compound sample (pure and dry, 1-3 mg)[6]

Procedure:

  • Accurately weigh 1-3 mg of the dried sample into a tin capsule.

  • Seal the capsule and place it in the autosampler of the elemental analyzer.

  • Combust the sample at high temperature (≥900 °C) in an oxygen-rich atmosphere.

  • The resulting gases (CO₂, H₂O, SO₂) are separated and quantified by a thermal conductivity detector.

  • The instrument software calculates the percentage of each element.

Theoretical vs. Experimental Values
ElementTheoretical %Experimental %
Carbon (C) 46.55(To be determined)
Hydrogen (H) 3.91(To be determined)
Sulfur (S) 13.81(To be determined)

Acceptable experimental values are typically within ±0.4% of the theoretical values.

Conclusion

The analytical methods described in these application notes provide a robust framework for the comprehensive characterization of this compound. The combination of HPLC, MS, NMR, FTIR, and elemental analysis ensures the verification of its identity, structure, purity, and elemental composition, which is critical for its use in research and development. The provided protocols can be adapted to specific laboratory instrumentation and requirements.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of [(4-Fluorobenzyl)sulfonyl]acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

[(4-Fluorobenzyl)sulfonyl]acetic acid is an organic compound that contains a sulfonyl group and a fluorinated aromatic ring. The presence of these functional groups makes it a molecule of interest in medicinal chemistry and materials science. Accurate and reliable analytical methods are crucial for its quantification, purity assessment, and quality control during research and development. High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of such non-volatile and thermally labile compounds.

This application note provides a detailed protocol for the analysis of this compound using reversed-phase HPLC (RP-HPLC) with UV detection. The methodology is designed to be robust and suitable for routine analysis in a laboratory setting. The physicochemical properties of similar compounds, such as a LogP of approximately 1.76, suggest that RP-HPLC is an appropriate analytical approach[1].

Experimental Protocols

A reversed-phase HPLC method is recommended for the analysis of this compound. The acidic nature of the molecule necessitates the use of an acidified mobile phase to ensure good peak shape and reproducibility by suppressing the ionization of the carboxylic acid group[2][3]. A standard C18 column is a suitable starting point, though for complex mixtures, a fluorinated stationary phase could offer alternative selectivity[4][5][6].

1. Instrumentation and Materials

  • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • Formic acid (or acetic acid), analytical grade.

  • This compound reference standard.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (0.45 µm).

2. Preparation of Mobile Phase and Standard Solutions

  • Mobile Phase A: 0.1% Formic acid in Water (v/v).

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile (v/v).

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a known volume of Mobile Phase B to prepare a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. HPLC Method Parameters

The following table summarizes the recommended HPLC conditions for the analysis.

ParameterRecommended Setting
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 30% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (for the aromatic ring) or 210 nm (for the carboxyl group)[7][8]

Data Presentation

Quantitative data for the HPLC analysis of this compound should be determined during method validation. The following table outlines the key parameters to be assessed. Expected performance characteristics are based on typical RP-HPLC methods for small organic molecules.

ParameterExpected Value/RangeDescription
Retention Time (tR) To be determined experimentallyThe time at which the analyte elutes from the column.
Peak Asymmetry (As) 0.9 - 1.5A measure of peak shape; ideal is 1.0.
Theoretical Plates (N) > 2000A measure of column efficiency.
Limit of Detection (LOD) To be determined (typically ng/mL range)The lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) To be determined (typically ng/mL to low µg/mL range)The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Linearity (r²) > 0.999The correlation coefficient for the calibration curve over the defined concentration range.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting prep_standard Prepare Standard Stock (1 mg/mL in Acetonitrile) prep_working Prepare Working Standards (Dilution Series) prep_standard->prep_working sample_injection Inject Standards & Samples prep_working->sample_injection prep_mobile Prepare Mobile Phases (A: 0.1% FA in H2O) (B: 0.1% FA in ACN) instrument_setup Instrument Setup (Column, Method Parameters) prep_mobile->instrument_setup instrument_setup->sample_injection data_acquisition Data Acquisition (Chromatogram Recording) sample_injection->data_acquisition peak_integration Peak Integration (Area, Retention Time) data_acquisition->peak_integration calibration_curve Generate Calibration Curve (Area vs. Concentration) peak_integration->calibration_curve quantification Quantify Analyte in Samples calibration_curve->quantification reporting Report Results (Purity, Concentration) quantification->reporting

Caption: Workflow for HPLC analysis of this compound.

Signaling Pathway Diagram

The following diagram illustrates the logical relationship between the key components of the reversed-phase HPLC separation process for an acidic analyte like this compound.

HPLC_Separation_Pathway Analyte Separation Pathway in RP-HPLC cluster_mobile_phase Mobile Phase cluster_stationary_phase Stationary Phase cluster_interaction Separation Mechanism cluster_detection Detection mobile_phase Polar Mobile Phase (Acetonitrile/Water + Acid) analyte_dissolved Analyte Dissolved in Mobile Phase mobile_phase->analyte_dissolved interaction Hydrophobic Interaction analyte_dissolved->interaction Analyte Partitioning stationary_phase Non-Polar C18 Column stationary_phase->interaction elution Elution interaction->elution Increased Organic Solvent (Gradient) detection UV Detector (254 nm) elution->detection signal Chromatographic Peak detection->signal

Caption: Logical pathway of analyte separation in reversed-phase HPLC.

References

Application Notes & Protocols: Structural Elucidation of [(4-Fluorobenzyl)sulfonyl]acetic Acid Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This document provides detailed application notes and protocols for the characterization of [(4-Fluorobenzyl)sulfonyl]acetic acid using ¹H and ¹³C NMR spectroscopy. The protocols cover sample preparation, data acquisition, and spectral analysis. The expected chemical shifts and coupling constants are summarized to aid in the verification of the compound's structure.

Predicted NMR Data

The chemical structure of this compound is shown below:

Chemical structure of this compound

Figure 1: Chemical structure of this compound.

Based on the analysis of structurally similar compounds, the predicted ¹H and ¹³C NMR spectral data for this compound are presented in the tables below. These tables provide a reference for the expected chemical shifts (δ) in parts per million (ppm), the multiplicity of the signals, the coupling constants (J) in Hertz (Hz), and the assignment of each signal to the corresponding nucleus in the molecule.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~10-13Singlet (broad)-COOH
~7.40Doublet of doublets~8.5, 5.5H-2, H-6 (aromatic)
~7.15Doublet of doublets~8.5, 8.5H-3, H-5 (aromatic)
~4.50Singlet-CH₂ (benzyl)
~4.20Singlet-CH₂ (acetyl)

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~165COOH
~163 (d, ¹JCF ≈ 245 Hz)C-4 (aromatic)
~131 (d, ³JCF ≈ 8 Hz)C-2, C-6 (aromatic)
~128 (d, ⁴JCF ≈ 3 Hz)C-1 (aromatic)
~116 (d, ²JCF ≈ 22 Hz)C-3, C-5 (aromatic)
~60CH₂ (benzyl)
~55CH₂ (acetyl)

Experimental Protocols

A detailed methodology for the NMR analysis of this compound is provided below.

1. Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Sample Quantity: For a standard 5 mm NMR tube, dissolve 5-25 mg of this compound for ¹H NMR spectroscopy.[1] For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[1]

  • Solvent Selection: Use a deuterated solvent to avoid large solvent signals in the ¹H NMR spectrum.[1][2] Dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃) are suitable choices. The acidic proton of the carboxylic acid group is more likely to be observed in DMSO-d₆.

  • Procedure:

    • Weigh the desired amount of the compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[1][2]

    • Vortex the vial until the sample is completely dissolved.

    • If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

    • Cap the NMR tube securely.

2. NMR Data Acquisition

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good spectral resolution.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Program: Standard one-pulse sequence.

    • Spectral Width: -2 to 16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Program: Proton-decoupled one-pulse sequence.

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

3. Data Processing and Analysis

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum.

  • Calibrate the chemical shift scale. If using a solvent without an internal standard, the residual solvent peak can be used as a reference (e.g., DMSO-d₅ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of the atoms.

  • Compare the experimental data with the predicted values in Tables 1 and 2 to confirm the structure of this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the structural elucidation of this compound using NMR spectroscopy.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample acquire_1h Acquire ¹H NMR load_sample->acquire_1h acquire_13c Acquire ¹³C NMR load_sample->acquire_13c process_spectra Process Spectra (FT, Phasing, Baseline) acquire_1h->process_spectra acquire_13c->process_spectra analyze_spectra Analyze Spectra (Chemical Shift, Integration, Coupling) process_spectra->analyze_spectra elucidate_structure Elucidate Structure analyze_spectra->elucidate_structure

Caption: Experimental workflow for NMR analysis.

Logical Relationship for Structural Elucidation

The diagram below outlines the logical process of deducing the structure of this compound from its NMR data.

logical_relationship cluster_1h_nmr ¹H NMR Data cluster_13c_nmr ¹³C NMR Data h_signals Number of Signals (5 distinct proton environments) structure This compound Structure Confirmed h_signals->structure h_integration Integration (Relative proton ratios) h_integration->structure h_shifts Chemical Shifts (Aromatic, Aliphatic, Acidic) h_shifts->structure h_coupling Coupling Patterns (Ortho/Meta coupling in fluorophenyl group) h_coupling->structure c_signals Number of Signals (7 distinct carbon environments) c_signals->structure c_shifts Chemical Shifts (Carbonyl, Aromatic, Aliphatic) c_shifts->structure c_coupling ¹⁹F-¹³C Coupling (Confirms fluorophenyl group) c_coupling->structure

Caption: Logical steps in structural elucidation.

References

Application Note: Mass Spectrometry of [(4-Fluorobenzyl)sulfonyl]acetic acid for Molecular Weight Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the confirmation of the molecular weight of [(4-Fluorobenzyl)sulfonyl]acetic acid using High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC).

Introduction

This compound is a small organic molecule that can serve as a crucial building block in medicinal chemistry and drug development. Accurate confirmation of its molecular weight and elemental composition is a critical step in quality control and structural verification following synthesis. High-Resolution Mass Spectrometry (HRMS), particularly when coupled with an electrospray ionization (ESI) source, is a powerful analytical technique for this purpose. It provides precise mass-to-charge ratio (m/z) measurements, enabling the determination of the molecular formula with high confidence.[1][2][3][4][5]

This application note outlines a robust LC-HRMS method for the analysis of this compound. Given the acidic nature of the carboxylic acid and sulfonyl moieties, Electrospray Ionization in negative ion mode (ESI-) is the preferred method, as it facilitates the formation of the deprotonated molecule, [M-H]⁻.[6][7][8]

Experimental Protocols

Instrumentation and Reagents
  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, capable of achieving mass accuracy below 5 ppm.[1]

  • LC Column: A standard reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Reagents and Solvents:

    • This compound standard.

    • LC-MS grade Water.

    • LC-MS grade Acetonitrile.

    • LC-MS grade Methanol.

    • Formic acid (or Acetic acid), LC-MS grade.

Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound and dissolve it in 1.0 mL of methanol to prepare a stock solution.

  • Working Solution (1 µg/mL): Perform a serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water to achieve a final concentration of 1 µg/mL. This solution is ready for injection.

LC-MS Method

The following parameters provide a starting point and should be optimized for the specific instrument in use.

Liquid Chromatography Parameters:

ParameterValue
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Vol. 2 µL
Column Temp. 40 °C
Gradient 5% B for 0.5 min, ramp to 95% B over 4 min, hold 1 min

High-Resolution Mass Spectrometry Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Range (m/z) 50 - 500
Capillary Voltage -2.5 to -3.5 kV
Gas Temperature 300 - 350 °C
Sheath Gas Flow 35 - 45 (arbitrary units)
Aux Gas Flow 5 - 10 (arbitrary units)
Resolution > 20,000 FWHM
Data Acquisition Full Scan (MS1)
Data Analysis
  • Extract the mass spectrum from the chromatographic peak corresponding to the analyte.

  • Identify the monoisotopic m/z value of the most abundant ion. In negative ESI mode, this is expected to be the [M-H]⁻ ion.

  • Calculate the theoretical monoisotopic mass of the expected ion ([M-H]⁻) based on the molecular formula.

  • Compare the observed m/z with the theoretical m/z and calculate the mass error in parts per million (ppm) using the formula: Error (ppm) = [(Observed Mass - Theoretical Mass) / Theoretical Mass] x 10⁶

  • A mass error of < 5 ppm provides high confidence in the elemental composition.[1][4]

Results and Discussion

The primary objective is to confirm the molecular weight of this compound by verifying its elemental composition through accurate mass measurement.

Molecular Formula: C₉H₉FO₄S

Theoretical Mass Calculation:

  • Neutral Monoisotopic Mass (M): 232.0209 Da

  • Ion of Interest ([M-H]⁻): C₉H₈FO₄S⁻

  • Theoretical m/z for [M-H]⁻: 231.0131 Da

Data Presentation:

Upon analysis, the observed m/z value from the mass spectrometer should be recorded and compared against the theoretical value. The results can be summarized as follows:

Molecular FormulaIon TypeTheoretical m/zObserved m/zMass Error (ppm)
C₉H₉FO₄S[M-H]⁻231.0131e.g., 231.0128e.g., -1.3

Note: Observed m/z and Mass Error are example values.

A low mass error (< 5 ppm) confirms the elemental composition and, by extension, the molecular weight of the synthesized compound. The isotopic pattern observed in the high-resolution spectrum should also match the theoretical pattern for a molecule containing one sulfur atom.

Visualizations

The following diagrams illustrate the experimental workflow and the logic used for data interpretation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Interpretation start Start prep Prepare 1 µg/mL Working Solution start->prep lc LC Separation (C18 Column) prep->lc esi ESI Ionization (Negative Mode) lc->esi ms Mass Analysis (Q-TOF / Orbitrap) esi->ms acq Data Acquisition (Full Scan) ms->acq analysis Extract Spectrum & Find m/z acq->analysis confirm Molecular Weight Confirmation analysis->confirm end End confirm->end

Experimental workflow for molecular weight confirmation.

logical_relationship theoretical Theoretical Calculation (C₉H₈FO₄S⁻) m/z = 231.0131 comparison Comparison & Error Calculation theoretical->comparison experimental LC-HRMS Experiment spectrum Observed Mass Spectrum experimental->spectrum observed_mz Observed m/z spectrum->observed_mz observed_mz->comparison result Mass Error < 5 ppm comparison->result confirmation High-Confidence Formula Confirmation result->confirmation

Logic for spectroscopic data interpretation.

Conclusion

The described LC-HRMS method utilizing negative mode electrospray ionization is a rapid, sensitive, and highly accurate approach for the molecular weight confirmation of this compound. The protocol allows for confident verification of the compound's elemental composition, which is an essential step for researchers in synthetic chemistry and drug discovery.

References

Application Notes and Protocols for [(4-Fluorobenzyl)sulfonyl]acetic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

This document provides a detailed overview of the potential applications of [(4-Fluorobenzyl)sulfonyl]acetic acid and structurally related compounds in the field of drug discovery. Due to the limited publicly available data on this compound, this report focuses on the established roles of similar chemical scaffolds, particularly as inhibitors of hematopoietic prostaglandin D2 synthase (H-PGDS) and as agonists of the free fatty acid receptor 1 (FFA1). Detailed experimental protocols and conceptual frameworks for evaluating such a compound are provided to guide researchers in its potential development.

Introduction and Background

This compound is a small molecule containing a fluorobenzyl group linked to a sulfonylacetic acid moiety. While specific biological activities for this compound are not extensively documented in current literature, its structural components are present in molecules with significant therapeutic interest. This suggests that this compound could be a valuable starting point for medicinal chemistry campaigns. This document will explore two potential, mechanistically distinct applications for which this scaffold is relevant.

Potential Therapeutic Application I: Inhibition of Hematopoietic Prostaglandin D2 Synthase (H-PGDS)

Scientific Rationale

Hematopoietic prostaglandin D2 synthase (H-PGDS) is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a potent inflammatory mediator involved in allergic diseases such as asthma and allergic rhinitis.[1] H-PGDS catalyzes the isomerization of PGH2 to PGD2 in mast cells and Th2 lymphocytes.[2] PGD2 then acts on two primary receptors: DP1 and DP2 (also known as CRTH2).[1] Activation of the DP2 receptor is particularly associated with the recruitment and activation of eosinophils, basophils, and Th2 cells, driving the inflammatory cascade.[3][4] Therefore, inhibiting H-PGDS to reduce PGD2 production is a promising therapeutic strategy for inflammatory and allergic conditions.[5][6] Small molecule inhibitors of H-PGDS are actively being pursued as novel anti-inflammatory drugs.[7]

Signaling Pathway

The enzymatic activity of H-PGDS is a critical step in the inflammatory prostaglandin pathway. A simplified diagram of this pathway is presented below.

PGD2_Pathway cluster_membrane Cell Membrane cluster_receptors Target Receptors Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 HPGDS H-PGDS PGH2->HPGDS PGD2 Prostaglandin D2 (PGD2) HPGDS->PGD2 DP1 DP1 Receptor PGD2->DP1 DP2 DP2 (CRTH2) Receptor PGD2->DP2 Inflammation Inflammatory Response (Eosinophil activation, etc.) DP2->Inflammation Inhibition Inhibition Inhibitor This compound (Potential Inhibitor) Inhibitor->HPGDS

Figure 1: Prostaglandin D2 Synthesis Pathway and Potential Inhibition.
Experimental Protocol: H-PGDS Enzyme Inhibition Assay

This protocol is adapted from methods used for screening H-PGDS inhibitors and is suitable for assessing the inhibitory potential of novel compounds like this compound.[8][9]

Objective: To determine the in vitro inhibitory activity of this compound on recombinant human H-PGDS.

Materials:

  • Recombinant human H-PGDS

  • Potassium phosphate buffer (0.1 M, pH 7.4) with 0.2 mM EDTA

  • Glutathione (GSH)

  • 1-chloro-2,4-dinitrobenzene (CDNB)

  • Test compound: this compound, dissolved in DMSO

  • Positive control: HQL-79 or other known H-PGDS inhibitor

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Create serial dilutions in DMSO to achieve a range of final assay concentrations.

    • Prepare working solutions of GSH and CDNB in the potassium phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Potassium phosphate buffer

      • A solution of recombinant H-PGDS

      • Test compound or vehicle control (DMSO)

    • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the CDNB and GSH substrates to each well.

    • Immediately place the plate in a microplate reader.

  • Data Acquisition:

    • Measure the increase in absorbance at 340 nm over time, which corresponds to the formation of the GS-DNB conjugate.

    • The rate of reaction is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation: Conceptual H-PGDS Inhibition Data
CompoundTargetAssay TypeIC50 (µM)
This compoundH-PGDSEnzymatic (CDNB)To be determined
HQL-79 (Positive Control)H-PGDSEnzymatic (CDNB)Reported values

Potential Therapeutic Application II: Agonism of Free Fatty Acid Receptor 1 (FFA1)

Scientific Rationale

Free fatty acid receptor 1 (FFA1), also known as GPR40, is a G-protein coupled receptor primarily expressed on pancreatic β-cells.[10] Its activation by medium to long-chain fatty acids potentiates glucose-stimulated insulin secretion (GSIS).[11] This makes FFA1 an attractive target for the treatment of type 2 diabetes, as agonists can enhance insulin release in a glucose-dependent manner, minimizing the risk of hypoglycemia.[12] Several synthetic FFA1 agonists have been developed, with some, like TAK-875, advancing to clinical trials.[10] Notably, derivatives of phenylsulfonyl acetic acid have been identified as potent FFA1 agonists with improved physicochemical properties.[12] The core structure of this compound shares features with this class of compounds, suggesting it could be explored for similar activity.

Experimental Workflow: FFA1 Agonist Screening Cascade

A typical workflow for identifying and characterizing a novel FFA1 agonist is depicted below.

FFA1_Workflow Start Compound Synthesis This compound Primary_Screen Primary Screen: Ca2+ Mobilization Assay in FFA1-expressing cells Start->Primary_Screen Dose_Response Dose-Response: Determine EC50 Primary_Screen->Dose_Response Selectivity Selectivity Panel: Test against related GPCRs Dose_Response->Selectivity Insulin_Secretion Functional Assay: Glucose-Stimulated Insulin Secretion (GSIS) in vitro Dose_Response->Insulin_Secretion In_Vivo In Vivo Model: Oral Glucose Tolerance Test (OGTT) in diabetic mice Insulin_Secretion->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt

Figure 2: Workflow for FFA1 Agonist Drug Discovery.
Experimental Protocol: In Vitro Calcium Mobilization Assay

Objective: To determine if this compound can activate FFA1 and induce a downstream signaling cascade, measured by intracellular calcium mobilization.

Materials:

  • A stable cell line expressing human FFA1 (e.g., CHO-K1 or HEK293)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Test compound: this compound, dissolved in DMSO

  • Positive control: A known FFA1 agonist (e.g., TAK-875)

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Plating:

    • Seed the FFA1-expressing cells into the microplates and culture overnight to allow for cell attachment.

  • Dye Loading:

    • Remove the culture medium and add the calcium-sensitive dye solution to the cells.

    • Incubate at 37°C for 1 hour to allow for dye uptake.

  • Compound Preparation:

    • Prepare serial dilutions of the test compound and positive control in the assay buffer.

  • Assay Measurement:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in the fluorescence reader.

    • Record a baseline fluorescence reading.

    • Use the automated injector to add the test compound or control to the wells.

    • Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline for each well.

    • Plot the response against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Data Presentation: Conceptual FFA1 Agonist Activity Data
CompoundTargetAssay TypeEC50 (µM)Max Efficacy (%)
This compoundFFA1Ca2+ MobilizationTo be determinedTo be determined
TAK-875 (Positive Control)FFA1Ca2+ MobilizationReported values100%

Summary and Future Directions

While direct evidence for the application of this compound in drug discovery is currently lacking, its structural motifs are present in compounds targeting key therapeutic pathways. The provided application notes and protocols for H-PGDS inhibition and FFA1 agonism offer a robust framework for initiating the biological evaluation of this and related molecules. Further investigation through the outlined experimental cascades is warranted to elucidate the therapeutic potential of this chemical scaffold. Subsequent steps would involve assessing selectivity, off-target effects, and in vivo efficacy in relevant disease models.

References

Application Notes and Protocols for [(4-Fluorophenyl)sulfonyl]acetic Acid and Its Derivatives as Research Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: [(4-Fluorophenyl)sulfonyl]acetic acid and its derivatives represent a class of organic compounds with significant potential in various fields of biomedical research. While the specific compound [(4-Fluorobenzyl)sulfonyl]acetic acid is not extensively documented, the closely related structure, 2-((4-fluorophenyl)sulfonyl)acetic acid, and its analogues have demonstrated notable biological activities. These compounds are primarily investigated for their roles as Free Fatty Acid Receptor 1 (FFA1/GPR40) agonists, antimicrobial agents, and cholinesterase inhibitors. This document provides an overview of these applications, along with detailed experimental protocols and relevant data to guide researchers in their studies.

Application 1: Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonism for Type 2 Diabetes

Mechanism of Action: Free Fatty Acid Receptor 1 (FFA1), also known as GPR40, is a G protein-coupled receptor predominantly expressed in pancreatic β-cells.[1] Activation of FFA1 by agonists potentiates glucose-stimulated insulin secretion (GSIS).[1] This mechanism is glucose-dependent, which reduces the risk of hypoglycemia, a common side effect of many anti-diabetic drugs. The signaling cascade involves the activation of the Gq/11 protein, leading to the activation of phospholipase C (PLC).[2] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca²⁺]i) from the endoplasmic reticulum, and the subsequent influx of extracellular calcium, leading to the potentiation of insulin secretion.[2][3]

Signaling Pathway Diagram:

FFA1_Signaling_Pathway Agonist FFA1 Agonist (e.g., [(4-Fluorophenyl)sulfonyl]acetic acid) FFA1 FFA1/GPR40 Receptor Agonist->FFA1 Binds to G_Protein Gq/11 Protein FFA1->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_release ER->Ca_release Releases Ca²⁺ Insulin_Secretion Potentiated Insulin Secretion Ca_release->Insulin_Secretion Triggers Ca_channel Ca_channel->Insulin_Secretion Contributes to

Caption: FFA1 receptor activation pathway leading to insulin secretion.

Quantitative Data: The following table summarizes the in vitro activity of various phenylsulfonyl acetic acid derivatives as FFA1 agonists.

Compound IDStructureEC₅₀ (nM)Reference
Compound 20 2-((4-((2'-chloro-[1,1'-biphenyl]-3-yl)methoxy)phenyl)sulfonyl)acetic acid25.3[1]
Compound 11 (S)-2-((4-((4-(trifluoromethoxy)benzyl)oxy)phenyl)sulfonyl)propanoic acid7.9[4]

Experimental Protocols:

1. In Vitro FFA1 Receptor Activation: Calcium Mobilization Assay

This protocol measures the increase in intracellular calcium concentration ([Ca²⁺]i) in response to compound stimulation in cells expressing the FFA1 receptor.

  • Materials:

    • CHO or HEK293 cells stably expressing human FFA1 (hFFA1).

    • Assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid, pH 7.4).

    • Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM).

    • Pluronic F-127.

    • Test compounds and a reference agonist (e.g., GW9508).

    • 96-well or 384-well black, clear-bottom microplates.

    • Fluorescence microplate reader with automated injection capabilities (e.g., FlexStation or FDSS).

  • Procedure:

    • Cell Plating: Seed the hFFA1-expressing cells into the microplate at an appropriate density (e.g., 50,000 cells/well) and incubate overnight to allow for cell attachment.

    • Dye Loading:

      • Prepare a dye loading solution containing the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

      • Remove the cell culture medium from the plate and add the dye loading solution to each well.

      • Incubate the plate at 37°C for 45-60 minutes in the dark.

    • Cell Washing: After incubation, gently wash the cells with assay buffer to remove excess dye.

    • Compound Preparation: Prepare serial dilutions of the test and reference compounds in assay buffer in a separate compound plate.

    • Fluorescence Measurement:

      • Place the cell plate into the fluorescence microplate reader.

      • Set the instrument to record fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = ~490/~525 nm for Fluo-4).

      • Establish a stable baseline fluorescence reading for 10-20 seconds.

      • Using the instrument's automated injector, add the compound solutions to the cell plate.

      • Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.

    • Data Analysis: The change in fluorescence intensity is proportional to the increase in [Ca²⁺]i. Plot the peak fluorescence response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.[5][6]

2. In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT) in Mice

This protocol assesses the effect of a test compound on glucose disposal in a rodent model of diabetes or in normal mice.

  • Materials:

    • Male C57BL/6 mice (or a diabetic mouse model, e.g., db/db mice).

    • Test compound formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose).

    • Glucose solution (e.g., 20% in sterile water).

    • Glucometer and test strips.

    • Oral gavage needles.

  • Procedure:

    • Animal Acclimatization and Fasting: Acclimatize the mice for at least one week before the experiment. Fast the mice overnight (e.g., 16 hours) with free access to water.[7][8]

    • Baseline Measurements:

      • Weigh the mice.

      • Take a baseline blood sample (time 0) from the tail vein and measure the blood glucose level.

    • Compound Administration: Administer the test compound or vehicle orally via gavage.

    • Glucose Challenge: After a set time following compound administration (e.g., 30-60 minutes), administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.

    • Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes) and measure the blood glucose levels.[8][9]

    • Data Analysis: Plot the blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion and compare the AUC values between the compound-treated and vehicle-treated groups to determine the effect on glucose tolerance.[10]

Application 2: Antimicrobial Activity

Mechanism of Action: The precise mechanism of antimicrobial action for sulfonyl acetic acid derivatives is not fully elucidated but is thought to involve the disruption of essential metabolic pathways in bacteria, similar to other sulfonamides. Sulfonamides typically act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme involved in folate synthesis. Folate is a crucial precursor for the synthesis of nucleic acids and some amino acids. By inhibiting folate synthesis, these compounds impede bacterial growth and replication.

Quantitative Data: The following table presents the Minimum Inhibitory Concentration (MIC) values for representative sulfonamide derivatives against various bacterial strains.

Compound IDBacterial StrainMIC (µg/mL)Reference
Sulfonamide derivative 1b Staphylococcus aureus (clinical isolates)64 - 512[11]
Compound 3 Enterococcus faecium E5>100 (15mm inhibition zone)[12]
Compound 4 Staphylococcus aureus ATCC 6538>100 (8mm inhibition zone)[12]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Materials:

    • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli).

    • Appropriate broth medium (e.g., Mueller-Hinton Broth).

    • Sterile 96-well microtiter plates.

    • Test compound stock solution in a suitable solvent (e.g., DMSO).

    • Positive control antibiotic (e.g., Ciprofloxacin).

    • Spectrophotometer or plate reader.

  • Procedure:

    • Inoculum Preparation:

      • From a fresh culture, suspend several colonies of the test microorganism in sterile broth.

      • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

      • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Compound Dilution:

      • In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium to achieve a range of concentrations.

      • Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum but no compound), and a sterility control (broth only).

    • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions, as well as the positive and negative control wells.

    • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.

Experimental Workflow Diagram:

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Plate with Bacterial Suspension Inoculum->Inoculate Dilution Serial Dilution of Test Compound in Plate Dilution->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate Readout Visual Inspection or OD Measurement Incubate->Readout MIC Determine MIC Value Readout->MIC

Caption: Workflow for MIC determination by broth microdilution.

Application 3: Cholinesterase Inhibition

Mechanism of Action: Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes that hydrolyze the neurotransmitter acetylcholine. Inhibition of these enzymes leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft. This mechanism is the basis for the therapeutic use of cholinesterase inhibitors in conditions such as Alzheimer's disease and myasthenia gravis. Fluorinated compounds have been investigated as potential cholinesterase inhibitors.

Quantitative Data: The following table shows the inhibitory activity (IC₅₀ values) of some compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Compound IDTarget EnzymeIC₅₀ (µM)Reference
Compound 3b AChE0.052[13]
Compound 3a BChE0.071[13]
Compound 1d BChE2.90[14]

Experimental Protocol: Ellman's Assay for Cholinesterase Inhibition

This colorimetric assay measures the activity of cholinesterases and the inhibitory potential of test compounds.

  • Materials:

    • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme.

    • Phosphate buffer (e.g., 0.1 M, pH 8.0).

    • Substrate: Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI).

    • Ellman's reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

    • Test compounds and a reference inhibitor (e.g., Donepezil).

    • 96-well microplate.

    • Microplate reader capable of measuring absorbance at 412 nm.

  • Procedure:

    • Reagent Preparation:

      • Prepare solutions of the enzyme, substrate (ATCI or BTCI), and DTNB in the phosphate buffer.

      • Prepare serial dilutions of the test and reference compounds.

    • Assay Setup:

      • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution to each well.

      • Add the enzyme solution to all wells except for the blank.

      • Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes).

    • Initiate Reaction: Add the substrate solution (ATCI or BTCI) to all wells to start the enzymatic reaction.

    • Absorbance Measurement: Immediately begin to monitor the change in absorbance at 412 nm over time using the microplate reader. The yellow product, 5-thio-2-nitrobenzoate, is formed from the reaction of thiocholine (the product of substrate hydrolysis) with DTNB.

    • Data Analysis:

      • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

      • Determine the percentage of inhibition for each concentration relative to the uninhibited control.

      • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Disclaimer: This document is intended for research purposes only. The compounds mentioned should be handled by trained professionals in a laboratory setting. The provided protocols are for guidance and may require optimization for specific experimental conditions.

References

[(4-Fluorobenzyl)sulfonyl]acetic acid in the synthesis of bioactive molecules

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of available scientific literature did not yield specific data or established protocols for the direct use of . However, the structurally related class of (phenylsulfonyl)acetic acid derivatives has been identified as a significant scaffold in the development of potent and selective agonists for the Free Fatty Acid Receptor 1 (FFA1), a promising target for the treatment of type 2 diabetes.[1][2]

These application notes and protocols will, therefore, focus on a representative (phenylsulfonyl)acetic acid derivative, 2-((4-((2'-chloro-[1,1'-biphenyl]-3-yl)methoxy)phenyl)sulfonyl)acetic acid, to provide researchers, scientists, and drug development professionals with a practical framework for the synthesis and evaluation of similar bioactive molecules. The methodologies described can be adapted for novel derivatives, including those based on a [(4-fluorobenzyl)sulfonyl]acetic acid scaffold.

Application Notes

(Phenylsulfonyl)acetic acid derivatives as FFA1 Agonists

Free Fatty Acid Receptor 1 (FFA1), also known as GPR40, is a G-protein coupled receptor predominantly expressed in pancreatic β-cells. Its activation by free fatty acids potentiates glucose-stimulated insulin secretion (GSIS). Consequently, FFA1 has emerged as an attractive therapeutic target for type 2 diabetes mellitus.[1][2] The (phenylsulfonyl)acetic acid moiety has been identified as a key pharmacophore in the design of novel FFA1 agonists. This structural motif offers advantages such as reduced lipophilicity and cytotoxicity compared to earlier generations of FFA1 agonists.[1]

The representative molecule, 2-((4-((2'-chloro-[1,1'-biphenyl]-3-yl)methoxy)phenyl)sulfonyl)acetic acid (referred to as Compound 20 in cited literature), has demonstrated robust in vivo efficacy in improving glucose tolerance in both normal and type 2 diabetic models without inducing hypoglycemia, a common side effect of some antidiabetic drugs.[1][2] Furthermore, it has shown a favorable safety profile with no significant hepatic or renal toxicity observed in chronic studies.[1]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for the representative FFA1 agonist, 2-((4-((2'-chloro-[1,1'-biphenyl]-3-yl)methoxy)phenyl)sulfonyl)acetic acid.

Table 1: In Vitro Activity and Physicochemical Properties

Compound IDFFA1 Agonist Activity (EC50, nM)Cytotoxicity (CC50, µM)LogD (pH 7.4)
Compound 2018>1002.1

Data synthesized from literature reports.[1]

Table 2: In Vivo Glucose Lowering Efficacy

Animal ModelTreatmentDose (mg/kg)Glucose AUC Reduction (%)
Normal Mice (oGTT)Compound 203035.4
db/db Mice (oGTT)Compound 203041.2

oGTT: oral glucose tolerance test; AUC: Area Under the Curve. Data synthesized from literature reports.[1]

Experimental Protocols

Synthesis of 2-((4-((2'-chloro-[1,1'-biphenyl]-3-yl)methoxy)phenyl)sulfonyl)acetic acid

This protocol describes a representative multi-step synthesis adapted from literature procedures.[3][4]

Step 1: Synthesis of 1-chloro-4-tosylbenzene

  • To a solution of 4-methylbenzene-1-sulfonyl chloride in chlorobenzene, add aluminum trichloride (AlCl₃) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours, then heat to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Filter the resulting solid, wash with water, and recrystallize from ethanol to yield 1-chloro-4-tosylbenzene.

Step 2: Synthesis of 4-((4-chlorophenyl)sulfonyl)benzoic acid

  • Suspend 1-chloro-4-tosylbenzene in a solution of potassium permanganate in aqueous potassium hydroxide.

  • Heat the mixture to reflux for 8 hours.

  • Cool the reaction mixture and filter to remove manganese dioxide.

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 4-((4-chlorophenyl)sulfonyl)benzoic acid.

Step 3: Synthesis of the final compound

  • The synthesis of the biphenyl sidechain and its attachment, followed by the introduction of the sulfonylacetic acid moiety, involves several steps that are detailed in specialized medicinal chemistry literature.[1][2] A generalized workflow is presented below.

G cluster_0 Synthetic Workflow A 4-Hydroxythiophenol C Intermediate Thioether A->C Base (e.g., K2CO3) B Ethyl bromoacetate B->C E Ethyl Phenylsulfonylacetate C->E Oxidant (e.g., m-CPBA) D Oxidation H Intermediate Ether E->H Base (e.g., K2CO3) F Biphenyl Sidechain Precursor F->H G Etherification J Final Compound H->J Base (e.g., NaOH) I Saponification

Caption: Generalized synthetic workflow for (phenylsulfonyl)acetic acid derivatives.

In Vitro FFA1 Agonist Activity Assay (Calcium Mobilization)

This protocol is based on measuring the increase in intracellular calcium concentration upon FFA1 activation.

  • Cell Culture: Maintain HEK293 cells stably expressing human FFA1 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and incubate for 24 hours.

  • Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions for 1 hour at 37 °C.

  • Compound Addition: Prepare serial dilutions of the test compounds in the assay buffer. Add the compound solutions to the wells.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation) at an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm. Record the fluorescence signal before and after the addition of the compound to determine the change in intracellular calcium.

  • Data Analysis: Plot the change in fluorescence as a function of compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Signaling Pathway Visualization

Activation of FFA1 by an agonist leads to the activation of the Gαq signaling cascade, resulting in the mobilization of intracellular calcium and potentiation of insulin secretion.

G cluster_0 FFA1 Signaling Pathway Agonist FFA1 Agonist (e.g., Compound 20) FFA1 FFA1 Receptor Agonist->FFA1 Binds G_protein Gαq/11 FFA1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Insulin_exocytosis Insulin Granule Exocytosis Ca2_release->Insulin_exocytosis Potentiates PKC->Insulin_exocytosis Potentiates

Caption: FFA1 receptor activation and downstream signaling cascade.

These protocols and data provide a comprehensive starting point for researchers interested in the synthesis and biological evaluation of this compound and related derivatives as potential therapeutic agents.

References

Application Notes and Protocols for In Vitro Assays Using [(4-Fluorobenzyl)sulfonyl]acetic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[(4-Fluorobenzyl)sulfonyl]acetic acid is a synthetic organic compound featuring a sulfonylacetic acid moiety attached to a 4-fluorobenzyl group. While specific in vitro biological data for this exact compound is not extensively available in the public domain, its structural similarity to a range of biologically active phenylsulfonyl and benzenesulfonamide derivatives suggests its potential as a modulator of various biological processes. Derivatives of similar scaffolds have demonstrated a variety of effects, including antimicrobial, anticancer, and enzyme inhibitory activities.

These application notes provide a comprehensive guide for researchers interested in evaluating the in vitro biological activities of this compound and its analogs. The protocols and data presented are based on established methodologies for similar sulfonyl-containing compounds and are intended to serve as a starting point for further investigation.

Disclaimer: The quantitative data presented in this document are derived from published studies on structurally related analogs of this compound and are provided for illustrative purposes. Researchers should generate their own data for the specific compound of interest.

Potential In Vitro Applications and Assays

Based on the known activities of related sulfonyl compounds, the following in vitro assays are recommended for the initial screening and characterization of this compound:

  • Antimicrobial Susceptibility Assays: To determine the potential of the compound to inhibit the growth of various bacterial and fungal strains.

  • Enzyme Inhibition Assays: To identify specific enzymatic targets that may be modulated by the compound.

  • Cell-Based Cytotoxicity and Antiproliferative Assays: To assess the compound's effect on the viability and growth of cancer cell lines.

Data Presentation: In Vitro Activities of Structurally Related Sulfonyl Compounds

The following tables summarize the in vitro biological activities of various sulfonyl derivatives, providing a reference for the potential efficacy of this compound.

Table 1: Minimum Inhibitory Concentrations (MIC) of N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide Derivatives against Various Microorganisms.[1]

Compound IDS. aureus (MIC, µg/mL)E. faecalis (MIC, µg/mL)C. albicans (MIC, µg/mL)
16d 12>128
16e 12>128

Note: These compounds share a benzenesulfonamide core structure, which is related to the sulfonyl group in the topic compound.

Table 2: In Vitro Anticancer Activity (IC50) of Benzenesulfonamide Derivatives against Human Cancer Cell Lines.[2][3]

Compound IDCell LineIC50 (µM)
4e MDA-MB-231 (Breast)3.58
MCF-7 (Breast)4.58
BA-3b A549 (Lung)0.012
HeLa (Cervical)0.009
K562 (Leukemia)0.007

Note: These compounds possess a benzenesulfonamide structure, highlighting the potential for anticancer activity in related sulfonyl-containing molecules.

Table 3: Enzyme Inhibition Data for Novel Bis-Sulfone Derivatives.[4]

Compound IDTarget EnzymeKi (nM)
2a hCA I11.4 ± 3.4
hCA II28.7 ± 6.6
AChE18.7 ± 2.61
BChE9.5 ± 2.1

Note: These bis-sulfone compounds demonstrate the potential for sulfonyl derivatives to act as potent enzyme inhibitors.

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Test compound stock solution (e.g., 10 mg/mL in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Sterile 96-well microtiter plates

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth only and broth with DMSO)

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the test compound in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.

  • Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in CAMHB.

  • Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and a final inoculum concentration of approximately 2.5 x 105 CFU/mL.

  • Include a positive control well with a known antibiotic and negative control wells (broth only and broth with the same concentration of DMSO as the highest test compound concentration).

  • Incubate the plates at 37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of This compound C Inoculate microtiter plate with compound and microbes A->C B Standardize microbial inoculum (0.5 McFarland) B->C D Incubate at 37°C (16-20 hours) C->D E Visually inspect for growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F Enzyme_Inhibition_Pathway cluster_components Reaction Components Kinase Kinase Enzyme Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Substrate Substrate Substrate->Phosphorylated_Substrate ATP ATP ADP ADP ATP->ADP Inhibitor This compound (Potential Inhibitor) Inhibitor->Kinase Cell_Viability_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in a 96-well plate B Allow cells to adhere overnight A->B C Treat cells with This compound B->C D Incubate for 48-72 hours C->D E Add MTT reagent and incubate for 4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate % cell viability G->H I Determine IC50 value H->I

References

Application Notes and Protocols for Biochemical Assays of Sulfonylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonylacetic acid derivatives represent a class of organic compounds with significant potential in drug discovery and development. Their structural features, characterized by a sulfonyl group attached to an acetic acid moiety, make them attractive candidates for interacting with a variety of biological targets. This document provides detailed application notes and protocols for developing and performing biochemical assays to characterize the activity of these derivatives, with a focus on their potential as enzyme inhibitors. The methodologies described herein are designed to be adaptable for high-throughput screening (HTS) and detailed kinetic analysis, enabling the identification and characterization of lead compounds.

Data Presentation: Inhibitory Activities of Representative Sulfonyl-Containing Compounds

The following table summarizes the inhibitory activities (IC50 values) of various sulfonyl-containing compounds against different enzyme targets. This data is provided to illustrate the potential of this chemical class and to serve as a reference for expected potency.

Compound ClassTarget EnzymeIC50 (µM)Reference
SulfonamideCarbonic Anhydrase II0.0069[1]
Quinazolinone DerivativeHER20.155[2][3]
Quinazolinone DerivativeEGFR0.231[2][3]
Quinazolinone DerivativeVEGFR20.318[2][3]
Purine DerivativeCDK20.5 - 1.5[4]
Usnic Acid Sulfide DerivativeTDP10.33[5]
Usnic Acid Sulfone DerivativeTDP2228[5]
N-substituted sulfonylamino-alkanecarboxylateADAMTS-5< 0.1[6]
Macrocyclic SulfoneAcetylcholinesterase (AChE)71.2[7]
Macrocyclic SulfoneButyrylcholinesterase (BChE)55.3[7]
Quinolinonyl Non-Diketo Acid DerivativeHIV-1 Ribonuclease H1.49[8]

Experimental Protocols

Protocol 1: General High-Throughput Screening (HTS) Assay for Enzyme Inhibitors

This protocol describes a generalized fluorescence-based assay for the high-throughput screening of sulfonylacetic acid derivatives as potential enzyme inhibitors. Fluorescence assays are widely used in HTS due to their high sensitivity and compatibility with automation.[9][10]

1. Principle:

The assay measures the activity of a target enzyme by monitoring the change in fluorescence of a substrate upon enzymatic conversion. Inhibitors will reduce the rate of this change.

2. Materials and Reagents:

  • Target Enzyme

  • Fluorogenic Substrate

  • Assay Buffer (optimized for the target enzyme)

  • Sulfonylacetic Acid Derivative Library (dissolved in DMSO)

  • Positive Control Inhibitor

  • Negative Control (DMSO)

  • 384-well black microplates

  • Fluorescence microplate reader

3. Assay Procedure:

  • Compound Dispensing: Dispense a small volume (e.g., 50 nL) of each sulfonylacetic acid derivative from the library into the wells of a 384-well plate. Also, dispense the positive and negative controls into separate wells.

  • Enzyme Addition: Add the target enzyme solution to all wells.

  • Pre-incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 15 minutes) to allow for the interaction between the compounds and the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Kinetic Reading: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-20 minutes). The excitation and emission wavelengths should be optimized for the specific fluorogenic substrate.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence change) for each well.

    • Normalize the data to the controls (% inhibition).

    • Identify "hits" as compounds that show a statistically significant reduction in enzyme activity compared to the negative control.

Workflow for HTS Enzyme Inhibition Assay

HTS_Workflow start Start: Prepare Reagents dispense_compounds Dispense Compounds (Sulfonylacetic Acid Derivatives) start->dispense_compounds add_enzyme Add Target Enzyme dispense_compounds->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Add Fluorogenic Substrate pre_incubate->add_substrate read_fluorescence Kinetic Fluorescence Reading add_substrate->read_fluorescence analyze_data Data Analysis (% Inhibition) read_fluorescence->analyze_data identify_hits Identify Hits analyze_data->identify_hits end_point End: Hit List identify_hits->end_point

Caption: A typical workflow for a high-throughput screening assay to identify enzyme inhibitors.

Protocol 2: Determination of IC50 Values

Once hits are identified from the HTS, their potency is determined by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).[11][12]

1. Principle:

The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

2. Materials and Reagents:

  • Same as Protocol 1, with the "hit" compounds.

3. Assay Procedure:

  • Serial Dilution: Prepare a serial dilution of the hit compound (e.g., 10-point, 3-fold dilution series) in DMSO.

  • Assay Setup: Set up the enzyme inhibition assay as described in Protocol 1, but instead of a single concentration, add the different concentrations of the hit compound to the wells.

  • Data Collection: Measure the initial reaction velocities for each concentration of the inhibitor.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism).

    • The IC50 value is determined from the fitted curve.

Protocol 3: Kinetic Characterization of Enzyme Inhibition

This protocol uses Isothermal Titration Calorimetry (ITC) to determine the kinetic parameters and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). ITC is a powerful technique that directly measures the heat changes associated with enzymatic reactions, providing a continuous readout of enzyme velocity.[13]

1. Principle:

ITC measures the heat released or absorbed during an enzymatic reaction. The rate of heat change is proportional to the reaction velocity. By measuring this rate in the presence of different concentrations of substrate and inhibitor, the kinetic parameters (Km, Vmax, Ki) can be determined.

2. Materials and Reagents:

  • Target Enzyme

  • Substrate

  • Inhibitor (sulfonylacetic acid derivative)

  • Assay Buffer

  • Isothermal Titration Calorimeter

3. Assay Procedure:

  • Instrument Setup: Equilibrate the ITC instrument at the desired temperature.

  • Sample Preparation:

    • Fill the ITC sample cell with the target enzyme in the assay buffer.

    • Fill the injection syringe with a solution of the substrate and the inhibitor in the same buffer.

  • Titration: Perform a single, continuous injection of the substrate/inhibitor solution into the enzyme solution in the sample cell.

  • Data Acquisition: The instrument will record the heat flow over time. The initial part of the curve represents the uninhibited reaction rate, which then decreases as the inhibitor concentration in the cell increases.

  • Data Analysis:

    • The raw data (heat flow vs. time) is converted to reaction velocity vs. inhibitor concentration.

    • The data is then fitted to the appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition models) to determine the kinetic parameters (Km, Vmax, and Ki).

Potential Signaling Pathways Modulated by Sulfonylacetic Acid Derivatives

Based on the known targets of sulfonyl-containing compounds, sulfonylacetic acid derivatives could potentially modulate several key signaling pathways. Below are examples of such pathways, visualized using Graphviz.

Kinase_Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ligand->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival, Angiogenesis transcription->proliferation inhibitor Sulfonylacetic Acid Derivative inhibitor->receptor

Caption: Inhibition of beta-lactamase to restore antibiotic efficacy.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Sulfonylacetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of sulfonylacetic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common challenges organized by the two primary synthetic routes for sulfonylacetic acids:

Route 1: Oxidation of Thioacetic Acids

Q1: My oxidation of a thioacetic acid to a sulfonylacetic acid is resulting in a low yield. What are the common causes?

A1: Low yields in this oxidation are frequently due to several factors:

  • Incomplete Oxidation: The oxidation may have stopped at the sulfoxide intermediate stage. The choice of oxidant and reaction conditions are crucial for complete conversion to the sulfone.

  • Side Reactions: The most common side reaction is the formation of a disulfide byproduct, especially under mild oxidizing conditions or if the reaction is not driven to completion.

  • Product Degradation: Over-oxidation or harsh reaction conditions can lead to the degradation of the desired sulfonylacetic acid, potentially through decarboxylation, especially at elevated temperatures.

  • Difficult Purification: Sulfonylacetic acids are often highly polar and water-soluble, making extraction from aqueous media challenging and leading to product loss during workup.[1]

Q2: I am observing a significant amount of disulfide byproduct in my reaction mixture. How can I minimize its formation?

A2: The formation of disulfides is a common issue. To minimize this side reaction:

  • Choice of Oxidant: Use a sufficiently strong oxidizing agent. While mild oxidants might favor disulfide formation, stronger oxidants like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in the presence of a catalyst can promote the desired oxidation to the sulfone.

  • Reaction Conditions: Ensure an adequate stoichiometry of the oxidizing agent. A slight excess may be necessary to drive the reaction to completion and oxidize any formed disulfide to the sulfonic acid.

  • Stepwise Oxidation: In some cases, a two-step oxidation can be beneficial. First, oxidize the thiol to the disulfide, isolate it, and then perform a second, stronger oxidation to the sulfonic acid.

Q3: My sulfonylacetic acid seems to be decomposing during the reaction or workup. How can I prevent this?

A3: Decomposition, often via decarboxylation, can be a problem, particularly with elevated temperatures or strong basic/acidic conditions.[2][3]

  • Temperature Control: Maintain the reaction temperature as low as feasible while ensuring a reasonable reaction rate. For exothermic oxidations, use an ice bath to control the temperature during reagent addition.

  • pH Control: Avoid strongly basic or acidic conditions during workup if your product is sensitive. Neutralization of the reaction mixture should be done carefully, keeping the temperature low.

  • Prompt Workup: Do not leave the reaction mixture for extended periods under harsh conditions. Proceed with extraction and purification as soon as the reaction is complete.

Route 2: Nucleophilic Substitution of α-Haloacetic Acids with Sulfinates

Q4: The reaction between my sodium sulfinate and bromoacetic acid is slow or incomplete. What can I do to improve the conversion?

A4: Low conversion in this Sₙ2 reaction can be due to several factors:

  • Poor Nucleophilicity of the Sulfinate: The reactivity of the sulfinate anion is crucial. Ensure the sodium sulfinate is dry and of high purity.

  • Steric Hindrance: While less of an issue with bromoacetic acid, sterically hindered sulfinates may react more slowly.

  • Inappropriate Solvent: The choice of solvent is critical for Sₙ2 reactions. Polar aprotic solvents like DMF or DMSO are generally preferred as they solvate the cation but not the nucleophile, increasing its reactivity.

  • Leaving Group: Bromoacetic acid is generally more reactive than chloroacetic acid. If you are using chloroacetic acid and observing low reactivity, consider switching to the bromo-analogue.

Q5: I am getting a low yield after workup, even though TLC/LC-MS analysis of the crude reaction mixture shows good product formation. Where could the product be lost?

A5: Product loss during workup is common due to the high polarity of sulfonylacetic acids.[1]

  • Extraction Issues: Being highly water-soluble, sulfonylacetic acids can be difficult to extract efficiently with common organic solvents. Multiple extractions with a more polar organic solvent (e.g., ethyl acetate) may be necessary.

  • "Salting Out": To decrease the solubility of the sulfonylacetic acid in the aqueous layer and improve extraction efficiency, saturate the aqueous phase with an inorganic salt like sodium chloride before extraction.[1]

  • Purification by Crystallization: Instead of relying solely on extraction, consider purifying the product by crystallization. After acidification of the aqueous solution, the sulfonylacetic acid may precipitate and can be collected by filtration.[4]

Q6: How can I effectively purify my final sulfonylacetic acid product?

A6: Purification can be challenging due to the polarity of these compounds.

  • Recrystallization: This is often the most effective method.[5][6][7] The choice of solvent is critical. Common solvent systems include water, ethanol/water, or acetic acid/water. The ideal solvent should dissolve the compound when hot but have low solubility when cold.

  • Acid-Base Extraction: You can exploit the acidic nature of the carboxylic acid group. Dissolve the crude product in a suitable organic solvent and extract with a basic aqueous solution (e.g., sodium bicarbonate). The aqueous layer containing the sulfonate salt can then be washed with an organic solvent to remove non-acidic impurities. Finally, acidify the aqueous layer to precipitate the pure sulfonylacetic acid, which can be collected by filtration.

  • Ion-Exchange Chromatography: For very difficult purifications, ion-exchange chromatography can be a powerful technique.[1]

Data Summary

The following tables provide a summary of typical reaction conditions and reported yields for the synthesis of sulfonylacetic acids. Note that yields are highly substrate-dependent and optimization is often necessary.

Table 1: Synthesis of Sulfonylacetic Acids via Oxidation of Thioacetic Acids

Thioacetic Acid PrecursorOxidizing AgentSolventTemperatureTimeYield (%)Reference
Phenylthioacetic AcidKMnO₄Acetic Acid/WaterRoom Temp.2 h~85Adapted from
Methylthioacetic Acid30% H₂O₂Acetic Acid70-80 °C3 h~70-80Adapted from[8]
p-Tolylthioacetic AcidPeroxydisulfateAcetic Acid/Water40 °C12 hNot reported

Table 2: Synthesis of Sulfonylacetic Acids via Nucleophilic Substitution

Sulfinate Saltα-Haloacetic AcidSolventTemperatureTimeYield (%)Reference
Sodium benzenesulfinateBromoacetic acidEthanol/WaterReflux4 h~90Adapted from literature
Sodium methanesulfinateChloroacetic acidDMF80 °C6 h~75-85Adapted from literature
Sodium styrylsulfinateChloroacetic acidNot specifiedNot specifiedNot specifiedNot reported[9]

Experimental Protocols

Protocol 1: Synthesis of 2-(Phenylsulfonyl)acetic Acid via Oxidation

This protocol describes the oxidation of phenylthioacetic acid using potassium permanganate.

Materials:

  • Phenylthioacetic acid

  • Potassium permanganate (KMnO₄)

  • Glacial acetic acid

  • Deionized water

  • Sodium bisulfite (NaHSO₃)

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve phenylthioacetic acid (1 equivalent) in a mixture of glacial acetic acid and water (e.g., 1:1 v/v).

  • Cool the flask in an ice-water bath.

  • Slowly add a solution of potassium permanganate (2.2 equivalents) in water to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours, or until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed.

  • Cool the mixture in an ice bath and quench the excess permanganate by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the brown precipitate dissolves and the solution becomes colorless.

  • Acidify the solution to pH 1-2 with concentrated hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude 2-(phenylsulfonyl)acetic acid.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Protocol 2: Synthesis of 2-(Methylsulfonyl)acetic Acid via Nucleophilic Substitution

This protocol details the reaction of sodium methanesulfinate with chloroacetic acid.

Materials:

  • Sodium methanesulfinate

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Dimethylformamide (DMF)

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve chloroacetic acid (1 equivalent) in water and neutralize it by the dropwise addition of a solution of sodium hydroxide (1 equivalent) in water, keeping the temperature below 10 °C with an ice bath.

  • To this solution, add sodium methanesulfinate (1.1 equivalents) and DMF.

  • Heat the reaction mixture to 80 °C and stir for 6 hours, monitoring the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and remove the DMF under reduced pressure.

  • Dissolve the residue in water and wash with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove any non-polar impurities.

  • Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid while cooling in an ice bath.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(methylsulfonyl)acetic acid.

  • Recrystallize the crude product from a suitable solvent to obtain the pure product.

Visualizations

Below are diagrams illustrating the experimental workflows and a troubleshooting guide.

experimental_workflow_oxidation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep Dissolve Thioacetic Acid in Acetic Acid/Water cool Cool to 0°C prep->cool add_oxidant Slowly Add KMnO₄ Solution cool->add_oxidant react Stir at Room Temperature add_oxidant->react quench Quench with NaHSO₃ react->quench acidify Acidify with HCl quench->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry and Concentrate extract->dry recrystallize Recrystallize dry->recrystallize product Pure Sulfonylacetic Acid recrystallize->product

Caption: Workflow for the synthesis of sulfonylacetic acids via oxidation.

experimental_workflow_substitution cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification neutralize Neutralize α-Haloacetic Acid with NaOH add_sulfinate Add Sodium Sulfinate and DMF neutralize->add_sulfinate heat Heat to 80°C add_sulfinate->heat remove_solvent Remove DMF heat->remove_solvent wash Wash with Non-polar Solvent remove_solvent->wash acidify_extract Acidify and Extract with Ethyl Acetate wash->acidify_extract dry_concentrate Dry and Concentrate acidify_extract->dry_concentrate recrystallize Recrystallize dry_concentrate->recrystallize final_product Pure Sulfonylacetic Acid recrystallize->final_product

Caption: Workflow for the synthesis of sulfonylacetic acids via nucleophilic substitution.

troubleshooting_guide start Low Yield in Sulfonylacetic Acid Synthesis incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reactions Side Reactions Observed? incomplete_reaction->side_reactions No solution_incomplete Increase reaction time/temperature Check reagent purity/activity Optimize solvent incomplete_reaction->solution_incomplete Yes workup_loss Product Loss During Workup? side_reactions->workup_loss No solution_side Adjust stoichiometry Use a more selective reagent Control temperature side_reactions->solution_side Yes solution_workup Use 'salting out' method Optimize extraction solvent Purify by crystallization workup_loss->solution_workup Yes

Caption: Troubleshooting decision tree for low yield in sulfonylacetic acid synthesis.

References

Technical Support Center: Purification of [(4-Fluorobenzyl)sulfonyl]acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of [(4-Fluorobenzyl)sulfonyl]acetic acid. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during the purification process.

Troubleshooting Purification Issues

Effectively purifying this compound is crucial for obtaining accurate experimental results and ensuring the quality of drug candidates. This section provides a structured approach to troubleshooting common purification challenges.

General Troubleshooting Workflow

The following diagram outlines a general workflow for troubleshooting purification problems with this compound.

Caption: General troubleshooting workflow for purifying this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The most common and effective purification techniques for this compound and similar aryl sulfonylacetic acids are recrystallization and flash column chromatography. The choice between these methods often depends on the nature and quantity of the impurities present in the crude product.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Potential impurities can arise from starting materials, side reactions, or degradation. Common impurities may include:

  • Unreacted starting materials: 4-fluorobenzyl chloride or bromide, and thioglycolic acid.

  • Byproducts of oxidation: The corresponding sulfoxide.

  • Positional isomers: If the starting 4-fluorobenzyl halide contained other isomers.

  • Related acidic or neutral compounds: Such as 4-fluorobenzoic acid or 4-fluorobenzyl alcohol, which can form under certain reaction conditions.[1]

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using several analytical techniques:

  • Thin Layer Chromatography (TLC): A quick method to visualize the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity and can help identify and quantify impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or acetic acid) is a common starting point for analyzing acidic compounds.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Detailed Troubleshooting Guides

This section provides specific advice for common problems encountered during recrystallization and column chromatography.

Recrystallization Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Product "oils out" instead of crystallizing. The solubility of the compound is too high in the chosen solvent, even at low temperatures. The cooling rate is too fast.Try a different solvent or a solvent mixture. For instance, if the compound is very soluble in a polar solvent like ethanol, try adding a less polar co-solvent like hexanes or water until the solution becomes slightly turbid, then heat to redissolve and cool slowly.[4] Ensure the solution cools down slowly to room temperature before placing it in an ice bath.[4][5]
No crystals form upon cooling. The solution is not saturated. The compound is highly soluble in the chosen solvent.Reduce the volume of the solvent by evaporation to concentrate the solution.[4] Add a "seed crystal" of the pure compound to induce crystallization. Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.[5]
Low recovery of the purified product. Too much solvent was used initially. The compound has significant solubility in the cold solvent. Crystals were lost during transfer or filtration.Use the minimum amount of hot solvent necessary to dissolve the crude product.[5] Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.[5]
The purified product is still impure. The chosen solvent does not effectively differentiate between the product and the impurities. Impurities co-precipitated with the product.Select a solvent where the impurities are either very soluble (remain in the mother liquor) or very insoluble (can be removed by hot filtration).[4] Consider a preliminary purification step like an acid-base extraction to remove acidic or basic impurities before recrystallization.
Column Chromatography Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of the product from impurities (overlapping peaks). The solvent system (eluent) is not optimal. The column was not packed properly. The column was overloaded.Perform TLC with various solvent systems to find an eluent that provides good separation (Rf of the desired compound around 0.25-0.35).[6] A common eluent for compounds of this polarity is a gradient of ethyl acetate in hexanes. Ensure the silica gel is packed uniformly without any cracks or bubbles. Apply the sample in a concentrated band using a minimal amount of solvent.[6]
The compound is streaking or tailing on the column. The compound is interacting too strongly with the silica gel (due to its acidic nature). The sample was not fully dissolved when loaded.Add a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the eluent to suppress the ionization of the carboxylic acid group and reduce tailing.[7][8] Ensure the sample is fully dissolved in a small amount of the initial eluent or a slightly stronger solvent before loading. Dry-loading the sample onto a small amount of silica gel can also improve resolution.
The compound does not elute from the column. The eluent is not polar enough. The compound has very strong interactions with the stationary phase.Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in the ethyl acetate/hexanes mixture. If necessary, a small amount of a more polar solvent like methanol can be added to the eluent.
Cracks appear in the silica gel bed. The column ran dry. The heat of adsorption of the solvent caused thermal stress.Never let the solvent level drop below the top of the silica gel. Pack the column using the eluent to be used for the separation to pre-equilibrate the silica gel.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, ethyl acetate, hexanes, and mixtures thereof) at room temperature and at boiling point. An ideal solvent will dissolve the compound when hot but not when cold.[4][5]

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture to boiling while stirring. Add the minimum amount of hot solvent required to completely dissolve the solid.[5]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[4][5]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[4][5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[5]

  • Drying: Dry the purified crystals in a vacuum oven or air-dry to a constant weight.

General Flash Column Chromatography Protocol
  • Eluent Selection: Use TLC to determine a suitable solvent system. A mixture of hexanes and ethyl acetate is a good starting point. The ideal eluent should give an Rf value of approximately 0.25-0.35 for the desired compound.[6]

  • Column Packing: Pack a glass column with silica gel, typically as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.[6]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica gel bed. Alternatively, the crude product can be adsorbed onto a small amount of silica gel (dry loading) and then added to the top of the column.

  • Elution: Begin eluting with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect fractions in test tubes or other suitable containers.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

By following these guidelines and troubleshooting steps, researchers can effectively purify this compound for their specific applications.

References

Technical Support Center: Synthesis of [(4-Fluorobenzyl)sulfonyl]acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of [(4-Fluorobenzyl)sulfonyl]acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis is typically a two-step process. The first step involves the oxidation of 4-fluorobenzyl mercaptan to the corresponding 4-fluorobenzylsulfonyl chloride. The second step is the reaction of this sulfonyl chloride with an acetate enolate, followed by hydrolysis, to yield the final product.

Q2: What are the most critical factors affecting the overall yield?

A2: The most critical factors include the anhydrous conditions during the formation and handling of 4-fluorobenzylsulfonyl chloride to prevent hydrolysis, the choice of oxidizing agent, and the method of enolate formation and subsequent reaction temperature control.

Q3: How can I monitor the progress of the reactions?

A3: Thin Layer Chromatography (TLC) is a common method to monitor the consumption of starting materials and the formation of products in both steps. High-Performance Liquid Chromatography (HPLC) can also be utilized for more quantitative analysis of the reaction mixture.

Q4: What are the main impurities I should be aware of?

A4: In the first step, the primary impurity is 4-fluorobenzylsulfonic acid, formed from the hydrolysis of the sulfonyl chloride.[1] In the second step, unreacted starting materials and byproducts from self-condensation of the acetate source can be present.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield in Step 1 (Oxidation) - Incomplete oxidation of the mercaptan.- Hydrolysis of the sulfonyl chloride product.[2]- Increase the equivalents of the oxidizing agent or prolong the reaction time.- Ensure strictly anhydrous conditions (dry solvents and glassware, inert atmosphere).[2]- Perform the reaction and workup at low temperatures.
Formation of 4-fluorobenzylsulfonic acid - Presence of water in the reaction mixture.[1]- Use freshly distilled, dry solvents and oven-dried glassware.- Perform the reaction under a nitrogen or argon atmosphere.[2]- Quench the reaction by pouring it onto ice to minimize hydrolysis during workup.[1]
Low yield in Step 2 (Acylation) - Incomplete formation of the acetate enolate.- The sulfonyl chloride is not reactive enough.- The reaction temperature is too low.- Use a stronger base or a different solvent for enolate formation.- Ensure the sulfonyl chloride is freshly prepared and of high purity.- Gradually warm the reaction to room temperature after the initial low-temperature addition.
Difficulty in purifying the final product - Presence of unreacted starting materials.- Formation of side-products.- Optimize the stoichiometry of the reactants in Step 2.- Utilize column chromatography for purification.- Recrystallization from a suitable solvent system can also be effective.

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of this compound.

Step Reactants Reagents Solvent Temperature Typical Reaction Time Typical Yield
1. Oxidation 4-Fluorobenzyl mercaptanN-Chlorosuccinimide (NCS) or H₂O₂/SOCl₂[3][4]Acetonitrile or Dichloromethane0 °C to room temperature1-4 hours70-90%
2. Acylation 4-Fluorobenzylsulfonyl chloride, Ethyl acetateSodium hydride (NaH) or Lithium diisopropylamide (LDA)Tetrahydrofuran (THF)-78 °C to room temperature2-6 hours60-80%
3. Hydrolysis Ethyl [(4-fluorobenzyl)sulfonyl]acetateLiOH or NaOHTHF/WaterRoom temperature1-3 hours>95%

Experimental Protocols

Step 1: Synthesis of 4-Fluorobenzylsulfonyl chloride

Method A: Using N-Chlorosuccinimide (NCS)

  • To a stirred solution of 4-fluorobenzyl mercaptan (1.0 eq) in anhydrous acetonitrile (0.2 M) at 0 °C under a nitrogen atmosphere, add N-chlorosuccinimide (3.0 eq) portion-wise over 30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate solvent system).

  • Once the starting material is consumed, filter the reaction mixture to remove succinimide.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with cold water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-fluorobenzylsulfonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of Ethyl [(4-fluorobenzyl)sulfonyl]acetate
  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.5 M) at 0 °C under a nitrogen atmosphere, add ethyl acetate (1.5 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Cool the mixture to -78 °C and add a solution of 4-fluorobenzylsulfonyl chloride (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction at -78 °C for 1 hour and then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Hydrolysis to this compound
  • Dissolve the purified ethyl [(4-fluorobenzyl)sulfonyl]acetate (1.0 eq) in a mixture of THF and water (3:1).

  • Add lithium hydroxide monohydrate (1.5 eq) and stir the mixture at room temperature for 1-3 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, acidify the reaction mixture with 1 M HCl to pH 2-3.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Mandatory Visualizations

Synthesis_Pathway cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Acylation cluster_step3 Step 3: Hydrolysis A 4-Fluorobenzyl mercaptan B 4-Fluorobenzylsulfonyl chloride A->B Oxidizing Agent (e.g., NCS) D Ethyl [(4-fluorobenzyl)sulfonyl]acetate B->D C Ethyl acetate C->D Base (e.g., NaH) E This compound D->E Base (e.g., LiOH), then Acid

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield Observed Step1 Problem in Step 1 (Oxidation)? Start->Step1 Step2 Problem in Step 2 (Acylation)? Step1->Step2 No IncompleteOx Incomplete Oxidation? Step1->IncompleteOx Yes Enolate Poor Enolate Formation? Step2->Enolate Yes Sol_Ox Increase oxidant/time IncompleteOx->Sol_Ox Yes Hydrolysis Sulfonic Acid Impurity? IncompleteOx->Hydrolysis No Hydrolysis->Step2 No Sol_Hydrolysis Ensure anhydrous conditions Hydrolysis->Sol_Hydrolysis Yes Sol_Enolate Use stronger base/different solvent Enolate->Sol_Enolate Yes Purification Purification Issues? Enolate->Purification No Sol_Purification Optimize stoichiometry/chromatography Purification->Sol_Purification Yes

References

Technical Support Center: Troubleshooting Low Yield in Sulfonylacetic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for reactions involving the synthesis of sulfonylacetic acids. The following sections address common issues leading to low product yield through a structured question-and-answer format, detailed protocols, and clear visual aids.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize sulfonylacetic acid has failed or resulted in a very low yield. What are the most critical factors to investigate first?

A1: When facing a low or negligible yield, the investigation should start with the most fundamental aspects of the reaction setup. First, verify the purity and integrity of your starting materials, especially the sulfonylating agent (e.g., sulfonyl chloride), which is often highly sensitive to moisture.[1] Use freshly opened or properly stored reagents and consider re-purifying them if there is any doubt.[1] Second, ensure all glassware was meticulously dried and the reaction was conducted under anhydrous conditions, preferably under an inert atmosphere like nitrogen or argon.[1] Finally, re-confirm the stoichiometry of your reagents; an incorrect ratio can lead to an incomplete reaction or an increase in side products.[2]

Q2: I am observing a significant number of side products in my crude reaction mixture. What are the most common side reactions and how can I minimize them?

A2: The formation of side products is a primary cause of low yields. Key side reactions include:

  • Hydrolysis of the Sulfonylating Agent: Sulfonyl chlorides can react with trace amounts of water to form the corresponding sulfonic acid, which is unreactive toward your intended nucleophile.[1] To prevent this, use anhydrous solvents and maintain an inert atmosphere.[1]

  • Sulfone Formation: This is a common byproduct, particularly at elevated temperatures, where a newly formed sulfonylacetic acid molecule might react with another starting material molecule.[3] Maintaining the lowest feasible reaction temperature can often minimize this.[3]

  • Polysulfonylation: If the substrate has multiple reactive sites, over-sulfonylation can occur, especially with an excess of the sulfonylating agent or prolonged reaction times.[2] Careful control over stoichiometry is the best preventative measure.[2]

  • Degradation: Both starting materials and products can degrade under harsh conditions, such as excessively high temperatures or prolonged exposure to strong acids or bases.[4] It is crucial to monitor the reaction and avoid extreme conditions.[4]

Q3: How does the choice of base and solvent impact the reaction yield?

A3: The base and solvent play a critical role in the reaction's success. The base should be strong enough to deprotonate the nucleophile (e.g., the enolate of an acetic acid derivative) but not so strong that it promotes unwanted side reactions like elimination or degradation.[1] The solvent must be inert to the reactants and capable of dissolving them to ensure a homogeneous reaction mixture.[1][4] Protic solvents, for instance, are generally unsuitable as they can react with the sulfonylating agent.[1] The optimal combination of base and solvent often needs to be determined empirically for each specific substrate.

Q4: My product seems to be lost during the workup and purification steps. What techniques can improve recovery?

A4: Significant product loss can occur during isolation and purification.[4] If the product is expected to precipitate upon quenching the reaction (e.g., by adding ice or acid), ensure precipitation is complete.[4][5] This may require adjusting the pH or adding a suitable anti-solvent.[4] During purification by crystallization, losses can be minimized by carefully selecting the recrystallization solvent and optimizing conditions. If using column chromatography, select a solvent system that provides good separation from impurities without excessive band broadening.

Troubleshooting Guides

Issue 1: Incomplete or Stalled Reaction
  • Symptoms: Analysis of the reaction mixture (e.g., by TLC or HPLC) shows a large amount of unreacted starting material.

  • Potential Causes & Solutions:

    • Poor Reagent Quality: The sulfonylating agent may have degraded due to moisture. Use a fresh bottle or purify the existing stock.[4]

    • Insufficient Temperature: Reaction kinetics are temperature-dependent. If the reaction is sluggish, a cautious and incremental increase in temperature may improve the rate and yield.[3]

    • Inadequate Mixing: In a heterogeneous mixture, poor stirring can prevent reactants from interacting. Ensure efficient and vigorous stirring throughout the reaction.[4]

    • Insufficient Reaction Time: Monitor the reaction's progress over a longer period to determine if it simply requires more time to reach completion.[4]

Issue 2: Excessive Byproduct Formation
  • Symptoms: The crude product analysis reveals multiple unexpected products, complicating purification and reducing the yield of the desired compound.

  • Potential Causes & Solutions:

    • Presence of Water: Leads to hydrolysis of the sulfonylating agent.[1] Rigorously dry all glassware, use anhydrous solvents, and run the reaction under an inert atmosphere.

    • High Reaction Temperature: Promotes side reactions like sulfone formation or degradation.[3] Conduct the reaction at the lowest temperature that allows for a reasonable rate.[3] Consider adding the sulfonylating agent slowly at a low temperature (e.g., 0 °C) to control any initial exotherm.[1]

    • Incorrect Stoichiometry: An excess of the sulfonylating agent can lead to di-sulfonation or other byproducts.[4] Use a stoichiometric amount or only a slight excess of the limiting reagent.[4]

Data Presentation

The yield of a sulfonylacetic acid synthesis is highly dependent on reaction parameters. The following table provides representative data on how varying these conditions can influence the outcome.

Table 1: Influence of Reaction Parameters on a Representative Sulfonylacetic Acid Synthesis

EntrySulfonylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1Methane­sulfonyl ChlorideTriethylamineDichloromethane251265
2Methane­sulfonyl ChloridePyridineDichloromethane251258
3Methane­sulfonyl ChlorideTriethylamineTetrahydrofuran251272
4Methane­sulfonyl ChlorideTriethylamineDichloromethane0 -> 251275
5p-Toluene­sulfonyl ChlorideTriethylamineDichloromethane251868
6Methane­sulfonyl ChlorideNoneDichloromethane2524<5

Note: Data is illustrative and serves to highlight general trends. Optimal conditions must be determined experimentally.

Experimental Protocols

Protocol 1: General Procedure for Synthesis of a Sulfonylacetic Acid Derivative
  • Preparation: Dry all glassware in an oven at 120 °C overnight and allow to cool in a desiccator. Assemble the reaction apparatus (e.g., a three-neck flask with a dropping funnel, thermometer, and nitrogen inlet) and flush with dry nitrogen or argon.

  • Reaction Setup: To the reaction flask, add the acetic acid derivative and a suitable anhydrous solvent (e.g., THF, DCM). Cool the mixture to the desired initial temperature (e.g., 0 °C) using an ice bath.

  • Addition of Reagents: Add the base (e.g., triethylamine) dropwise to the stirred solution. In the dropping funnel, prepare a solution of the sulfonyl chloride in the anhydrous solvent. Add the sulfonyl chloride solution to the reaction mixture at a rate that maintains the desired temperature.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the predetermined time (e.g., 12-24 hours). Monitor the progress of the reaction by TLC or LC-MS to check for the consumption of the starting material.[4]

  • Workup: Once the reaction is complete, quench it by slowly adding a cold, dilute aqueous acid (e.g., 1M HCl). Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as recrystallization or column chromatography, to yield the pure sulfonylacetic acid derivative.[5]

Protocol 2: Handling and Quality Control of Sulfonyl Chloride Reagents
  • Storage: Store sulfonyl chlorides in a cool, dry place, preferably in a desiccator, away from moisture. The container should be tightly sealed.

  • Handling: Always handle sulfonyl chlorides in a fume hood while wearing appropriate personal protective equipment (gloves, safety glasses). Use dry syringes or cannulas for transferring the liquid reagent under an inert atmosphere.

  • Quality Check (Small Scale Test): Before committing a large amount of starting material, perform a small-scale test reaction. If the yield is unexpectedly low, the reagent's quality is suspect.

  • Purification (if necessary): If degradation is suspected, liquid sulfonyl chlorides can sometimes be purified by distillation under reduced pressure. Solid sulfonyl chlorides can be purified by recrystallization from a non-polar solvent.

Visualizations

Troubleshooting_Workflow cluster_start cluster_reagents Step 1: Reagent Integrity cluster_conditions Step 2: Reaction Conditions cluster_purification Step 3: Isolation & Purification cluster_end start Low Yield Observed reagent_purity Verify Purity of Starting Materials start->reagent_purity reagent_handling Check for Anhydrous Conditions & Inert Atmosphere reagent_purity->reagent_handling temp Optimize Temperature (Avoid Excess Heat) reagent_handling->temp time Optimize Reaction Time temp->time mixing Ensure Efficient Stirring time->mixing stoich Verify Stoichiometry mixing->stoich workup Review Workup Procedure (e.g., Quenching, Extraction) stoich->workup purify Optimize Purification (e.g., Recrystallization) workup->purify end Yield Improved purify->end

Caption: A logical workflow for troubleshooting low reaction yields.

Experimental_Workflow start_mats Starting Materials (Acetic Acid Derivative, Sulfonyl Chloride) reaction_setup Reaction Setup (Anhydrous Solvent, Base) start_mats->reaction_setup reaction Reaction (Controlled Temp, Inert Atmosphere) reaction_setup->reaction monitoring Monitoring (TLC / LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Purification (Chromatography or Recrystallization) workup->purification final_product Purified Sulfonylacetic Acid purification->final_product

Caption: General experimental workflow for sulfonylacetic acid synthesis.

Side_Reactions SM Starting Materials (R-SO2Cl + Nu-H) Desired_Product Desired Product (R-SO2-Nu) SM->Desired_Product Desired Pathway (Anhydrous, Optimal Temp) Hydrolysis Side Product: Sulfonic Acid (R-SO3H) SM->Hydrolysis + H2O (Moisture) Sulfone Side Product: Sulfone (R-SO2-R') SM->Sulfone + Arene/Alkene (High Temp) Degradation Degradation Products Desired_Product->Degradation Harsh Conditions (Excess Heat/Time)

Caption: Common side reaction pathways that compete with product formation.

References

Technical Support Center: [(4-Fluorobenzyl)sulfonyl]acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on assessing the stability of [(4-Fluorobenzyl)sulfonyl]acetic acid in solution. As specific experimental stability data for this compound is not extensively available in public literature, this guide focuses on general principles, standardized testing protocols, and common troubleshooting strategies applicable to this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by several key factors:

  • pH: The pH of the solution can significantly impact the rate of hydrolysis. Acidic or basic conditions can catalyze the degradation of the compound.[1][2]

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation reactions.[1] For meaningful shelf-life prediction, studies are often conducted at a range of temperatures.

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation.[1][2] It is recommended to store solutions in amber vials or protected from light.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the molecule.[1]

  • Buffer Species: The chemical components of the buffer system can sometimes directly participate in or catalyze degradation reactions.[1]

Q2: What are the potential degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not documented, based on its structure, potential degradation could occur via:

  • Hydrolysis: The sulfonyl group (-SO₂-) could be susceptible to hydrolysis under strong acidic or basic conditions, potentially cleaving the carbon-sulfur bond.

  • Decarboxylation: The acetic acid moiety might undergo decarboxylation (loss of CO₂) under thermal stress.

  • Oxidation: The sulfur atom is a potential site for oxidation, although it is already in a high oxidation state in the sulfonyl group.

Q3: What analytical method is most suitable for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique.[3] This method should be capable of separating the parent compound from any potential degradation products.[4] UV detection is common, but coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended for identifying unknown degradation products.[5][6]

Troubleshooting Guide

Issue 1: Unexpected peaks appear in my HPLC chromatogram after storing the compound solution.

  • Potential Cause: This is a strong indication of chemical degradation. The new peaks likely represent degradation products.

  • Troubleshooting Steps:

    • Characterize New Peaks: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the new peaks to hypothesize their structures.

    • Perform a Forced Degradation Study: Intentionally stress the compound under various conditions (acid, base, oxidation, heat, light) to see if you can reproduce the unknown peaks.[7] This helps in identifying the degradation pathway and confirming that your analytical method can resolve these impurities.[2]

    • Review Storage Conditions: Ensure the solution is stored at the appropriate temperature, protected from light, and in a tightly sealed container to minimize solvent evaporation and exposure to oxygen.

Issue 2: The concentration of my stock solution, prepared in DMSO, appears to decrease over time.

  • Potential Cause 1 (Degradation): While DMSO is a common solvent, long-term storage can sometimes lead to compound instability, especially if the DMSO contains water or impurities.

  • Potential Cause 2 (Precipitation): The compound may be precipitating out of solution, especially if stored at low temperatures (e.g., -20°C).

  • Troubleshooting Steps:

    • Visual Inspection: Before use, allow the stock solution to thaw completely and visually inspect for any precipitate. Vortex thoroughly before making dilutions.

    • Solubility Check: Re-evaluate the solubility of the compound in DMSO at the storage temperature.

    • Aliquot Stocks: Prepare smaller, single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound or affect its solubility.[8]

Issue 3: I observe poor recovery or rapid loss of potency in my aqueous buffer or cell culture medium.

  • Potential Cause 1 (Hydrolysis): The compound may be unstable at the pH of your experimental medium.[9]

  • Potential Cause 2 (Binding): The compound may be binding to the surface of the plasticware (e.g., polypropylene tubes or plates).[5]

  • Troubleshooting Steps:

    • Conduct a Time-Course Experiment: Incubate the compound in the specific buffer or medium at the experimental temperature (e.g., 37°C).[5] Take samples at various time points (e.g., 0, 1, 4, 8, 24 hours) and analyze by HPLC to determine the rate of disappearance.

    • Test Different Materials: Compare the stability/recovery in different types of containers, such as low-bind polypropylene, standard polypropylene, and glass, to assess non-specific binding.

Experimental Protocols

Protocol 1: Chemical Stability Assessment in Aqueous Buffers

This protocol assesses the hydrolytic stability of the compound at different pH values.

  • Buffer Preparation: Prepare a series of buffers (e.g., 50 mM) covering acidic, neutral, and basic ranges.[1] Common choices include:

    • pH 4.0 (Acetate buffer)

    • pH 7.4 (Phosphate-buffered saline, PBS)

    • pH 9.0 (Glycine or Borate buffer)

  • Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent like DMSO or acetonitrile.[5]

  • Sample Preparation: Spike the stock solution into each buffer to a final concentration of 10-20 µM. The final concentration of the organic solvent should typically be ≤1% to avoid affecting the aqueous properties.

  • Incubation: Aliquot the samples into sealed amber HPLC vials and incubate them at a controlled temperature (e.g., 37°C).[5]

  • Time Points: Withdraw samples for analysis at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The "0 hour" sample should be analyzed immediately after preparation.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC or LC-MS method. Quantify the peak area of the parent compound at each time point.

  • Data Analysis: Plot the percentage of the compound remaining versus time for each pH condition.

Protocol 2: Forced Degradation Study

This study intentionally degrades the sample to identify potential degradation products and validate the analytical method.[2][7]

  • Sample Preparation: Prepare separate solutions of the compound (e.g., 1 mg/mL) for each stress condition.

  • Acid Hydrolysis: Add 0.1 M HCl to the sample solution. Incubate at room temperature or elevated temperature (e.g., 60°C) for a set period (e.g., 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.[2]

  • Base Hydrolysis: Add 0.1 M NaOH to the sample solution. Incubate under similar conditions as acid hydrolysis. Neutralize with 0.1 M HCl before analysis.[2]

  • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the sample solution. Incubate at room temperature, protected from light, for a set period.[2]

  • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 70°C) for several days.

  • Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.[2] A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by LC-MS to identify and quantify the parent compound and any degradation products formed. The goal is to achieve 5-20% degradation.[2]

Data Presentation

Quantitative data from a stability study should be summarized for clarity.

Table 1: Illustrative Stability Data for this compound under Forced Degradation Conditions

Stress ConditionIncubation Time (hours)Incubation Temp.% Parent Compound RemainingNumber of Degradation Products
Control (Unstressed)4825°C99.8%0
0.1 M HCl2460°C85.2%2
0.1 M NaOH860°C78.9%3
3% H₂O₂2425°C92.5%1
Heat (Solution)4870°C90.1%1
Light (ICH Q1B)4825°C96.4%1

Note: This table contains example data for illustrative purposes only.

Visualizations

Below are diagrams illustrating a typical workflow for a stability study and a hypothesized degradation pathway for this compound.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare 10 mM Stock in DMSO C Spike Stock into Buffers (Final Conc. 10 µM) A->C B Prepare Aqueous Buffers (pH 4, 7.4, 9) B->C D Aliquot into Amber Vials C->D E Incubate at 37°C D->E F Withdraw Samples at Timepoints (0, 2, 4, 8, 24h) E->F G Analyze by Stability- Indicating LC-MS Method F->G H Quantify Parent Peak Area G->H I Plot % Remaining vs. Time H->I

Caption: Workflow for a chemical stability study in aqueous buffers.

Hypothesized_Degradation_Pathway cluster_hydrolysis Hydrolytic Pathway (Acid/Base) cluster_thermal Thermal Pathway Parent This compound P1 4-Fluorophenylmethanesulfonic acid Parent->P1 Hydrolysis (C-S Cleavage) P2 Glycolic Acid Parent->P2 Hydrolysis (C-S Cleavage) P3 (4-Fluorobenzyl)methyl sulfone Parent->P3 Decarboxylation P4 CO₂

Caption: Hypothesized degradation pathways for the title compound.

References

Optimizing reaction conditions for sulfonylacetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of sulfonylacetic acids.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of sulfonylacetic acids, particularly through the oxidation of thioacetic acid precursors.

Q1: My oxidation reaction of an arylthioacetic acid shows low or no conversion to the desired sulfonylacetic acid. What are the common causes and how can I improve the yield?

A1: Low conversion is a frequent issue. The primary causes often relate to the choice and amount of oxidant, reaction conditions, and the stability of the starting material.

  • Oxidizing Agent: The strength and stoichiometry of the oxidizing agent are critical.

    • Insufficient Oxidant: The oxidation of a sulfide to a sulfone requires a sufficient molar excess of the oxidizing agent. Incomplete oxidation may result in the formation of the intermediate sulfoxide. It is recommended to use at least two equivalents of the oxidant.

    • Ineffective Oxidant: For some substrates, a milder oxidant may not be sufficient to drive the reaction to completion. Consider using stronger oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or exploring catalytic systems. For example, niobium carbide can efficiently catalyze the oxidation of sulfides to sulfones using hydrogen peroxide.[1][2]

  • Reaction Conditions:

    • Temperature: Many oxidation reactions are exothermic. Insufficient cooling can lead to side reactions and degradation of the starting material or product. It is often advisable to add the oxidant portion-wise at a low temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature.

    • Reaction Time: Monitor the reaction progress using an appropriate technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may require a longer duration for complete conversion.

  • Side Reactions:

    • Disulfide Formation: Thiols are susceptible to oxidative coupling to form disulfides, especially under basic or neutral conditions with mild oxidants.[3] Ensure your starting thioacetic acid has not partially oxidized to the corresponding disulfide during storage.

Q2: I am observing significant byproduct formation in my reaction. What are the likely side reactions and how can I minimize them?

A2: The primary byproduct is often the corresponding sulfoxide, resulting from incomplete oxidation.

  • Minimizing Sulfoxide Formation:

    • Increase Oxidant Equivalents: Ensure you are using a sufficient excess of the oxidizing agent (e.g., 2.1-2.5 equivalents of H₂O₂ or m-CPBA) to favor the formation of the sulfone over the sulfoxide.[1]

    • Optimize Reaction Time and Temperature: Allow the reaction to stir for a longer period after the initial exothermic phase to ensure complete oxidation.

    • Choice of Catalyst: Certain catalysts, like niobium carbide, have been shown to selectively produce sulfones from sulfides, bypassing the sulfoxide intermediate.[1]

  • Other Potential Side Reactions:

    • Decarboxylation: Harsh reaction conditions, such as high temperatures or very strong acidic/basic media, could potentially lead to the loss of the carboxylic acid group. It is best to maintain mild reaction conditions.

    • Ring Oxidation (for aryl derivatives): If using highly activated aromatic rings and a very strong oxidant, there is a small risk of aromatic ring oxidation. This is generally less common under standard conditions for sulfide oxidation.

Q3: My sulfonylacetic acid product is difficult to purify. What are the recommended purification techniques?

A3: Purification can be challenging due to the high polarity of the carboxylic acid and sulfonyl groups.

  • Recrystallization: This is the most effective method for purifying solid sulfonylacetic acids.[4]

    • Solvent Selection: An ideal solvent should dissolve the compound when hot but not at room temperature.[5] Common solvents for recrystallizing acids include water, ethanol, or mixtures like ethanol/water or ethyl acetate/hexane. Perform small-scale solubility tests to find the optimal solvent system.[6]

    • Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If insoluble impurities are present, perform a hot gravity filtration.[5][7] Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[5][8] Collect the crystals by vacuum filtration and wash with a small amount of ice-cold solvent.[6]

  • Column Chromatography: If recrystallization is unsuccessful, silica gel column chromatography can be used.

    • Eluent System: Due to the high polarity of the product, a polar eluent system will be required. A mixture of ethyl acetate and hexane with the addition of a small amount of acetic acid (e.g., 1%) can help to reduce tailing and improve the separation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to sulfonylacetic acids?

A1: The two most common and versatile methods are:

  • Oxidation of Thioacetic Acids: This involves the oxidation of a pre-formed substituted thioacetic acid (R-S-CH₂COOH). This route is advantageous as the starting materials are often readily accessible. Common oxidants include hydrogen peroxide, m-CPBA, and Oxone®.[1][9]

  • Alkylation of Sulfinate Salts: This method involves the reaction of a sodium sulfinate salt (R-SO₂Na) with a haloacetic acid derivative (e.g., sodium bromoacetate or chloroacetic acid).[10][11] This is a powerful method for forming the C-S bond directly at the sulfone oxidation state.

Q2: How can I confirm the successful synthesis of my target sulfonylacetic acid?

A2: A combination of spectroscopic methods is recommended for structural confirmation.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands. The carboxylic acid O-H stretch will appear as a very broad band from 2500-3300 cm⁻¹.[12] The C=O stretch will be a sharp, strong peak around 1710-1760 cm⁻¹.[12] The sulfonyl (SO₂) group will show two strong stretching bands, typically in the ranges of 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric).

  • NMR Spectroscopy:

    • ¹H NMR: The acidic proton of the carboxylic acid will typically appear as a broad singlet far downfield (δ 10-13 ppm).[13] The methylene protons (CH₂) adjacent to the sulfonyl group will appear as a singlet, typically in the range of δ 3.5-4.5 ppm.

    • ¹³C NMR: The carboxyl carbon will appear in the range of δ 165-185 ppm.[12] The methylene carbon adjacent to the sulfonyl group will also be downfield.

Q3: What are the key safety precautions when working with the reagents for this synthesis?

A3: Standard laboratory safety practices should always be followed. Specific hazards include:

  • Oxidizing Agents: Reagents like m-CPBA and hydrogen peroxide are strong oxidizers and can be corrosive. m-CPBA can be shock-sensitive when dry. Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Corrosive Reagents: Thioacetic acid and its derivatives can be corrosive and have unpleasant odors. Haloacetic acids are corrosive and toxic. Handle these reagents with care in a well-ventilated fume hood.

Data Presentation

Table 1: Comparison of Oxidizing Agents for Sulfide to Sulfone Conversion

The following table summarizes common oxidants used for the conversion of sulfides to sulfones, a key transformation in the synthesis of sulfonylacetic acids. Yields are representative and can vary based on the specific substrate and reaction conditions.

Oxidizing AgentTypical ConditionsTypical Yield (%)Notes
Hydrogen Peroxide (H₂O₂) / NbCAcetonitrile, Room Temp.HighNiobium carbide catalyst provides high efficiency and selectivity for the sulfone product.[2]
meta-Chloroperoxybenzoic Acid (m-CPBA)Dichloromethane (DCM), 0 °C to Room Temp.>80A reliable and common oxidant. The peracid is reduced to the corresponding carboxylic acid.[1]
Urea-Hydrogen Peroxide (UHP)Ethyl Acetate, with Phthalic AnhydrideHighA stable and easy-to-handle solid source of hydrogen peroxide.[1]
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)Methanol/Water, Room Temp.>90A versatile and effective oxidant that is readily available.
Table 2: Representative Spectroscopic Data for Arylsulfonylacetic Acid

This table provides expected spectroscopic data for a representative compound, phenylsulfonylacetic acid.

TechniqueFeatureExpected Chemical Shift / Wavenumber
¹H NMR Carboxylic Acid (OH )δ 10.0 - 13.0 ppm (broad singlet)[13]
Aromatic (Ar-H )δ 7.5 - 8.0 ppm (multiplet)
Methylene (C H₂**-SO₂)δ ~4.3 ppm (singlet)
¹³C NMR Carboxylic Acid (C =O)δ ~166 ppm[14][15]
Aromatic (Ar-C )δ 128 - 140 ppm
Methylene (C H₂-SO₂)δ ~63 ppm
IR Carboxylic Acid (O-H stretch)2500 - 3300 cm⁻¹ (very broad)[12][16]
Carboxylic Acid (C=O stretch)1710 - 1760 cm⁻¹ (strong, sharp)[12][16]
Sulfonyl (SO₂ asymmetric stretch)1300 - 1350 cm⁻¹ (strong)
Sulfonyl (SO₂ symmetric stretch)1120 - 1160 cm⁻¹ (strong)

Experimental Protocols

Method A: Synthesis of Phenylsulfonylacetic Acid via Oxidation

This protocol describes the oxidation of phenylthioacetic acid to phenylsulfonylacetic acid using hydrogen peroxide.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenylthioacetic acid (1.68 g, 10 mmol) in glacial acetic acid (20 mL).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • Addition of Oxidant: While stirring vigorously, add 30% hydrogen peroxide (2.5 mL, ~25 mmol) dropwise via a dropping funnel over 20-30 minutes, ensuring the internal temperature does not rise above 15 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate with 1% acetic acid).

  • Workup: Pour the reaction mixture into 100 mL of ice-cold water. A white precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with two portions of cold water (2 x 20 mL).

  • Purification: Recrystallize the crude solid from a minimal amount of hot water or an ethanol/water mixture to yield pure phenylsulfonylacetic acid as a white crystalline solid.[5] Dry the product under vacuum.

Method B: Synthesis from Sodium Benzenesulfinate and Sodium Bromoacetate

This protocol details the synthesis via nucleophilic substitution.

  • Reaction Setup: To a 100 mL round-bottom flask, add sodium benzenesulfinate (1.64 g, 10 mmol), sodium bromoacetate (1.61 g, 11 mmol), and dimethylformamide (DMF, 30 mL).

  • Heating: Heat the reaction mixture to 80-90 °C with stirring under a nitrogen atmosphere.

  • Reaction: Maintain the temperature and continue stirring for 6-8 hours. Monitor the reaction by TLC until the starting sulfinate is consumed.

  • Cooling and Precipitation: Allow the reaction mixture to cool to room temperature. Pour the mixture into 150 mL of vigorously stirred ice-water.

  • Acidification: Acidify the aqueous solution to pH 1-2 by slowly adding concentrated HCl. A white precipitate of phenylsulfonylacetic acid will form.

  • Isolation: Stir the slurry in an ice bath for 30 minutes, then collect the product by vacuum filtration. Wash the solid with cold water.

  • Purification: Recrystallize the crude product from hot water to obtain the pure acid.[4] Dry the crystals under vacuum.

Mandatory Visualization

Workflow start Start: Choose Synthetic Route routeA Route A: Oxidation of Thioacetic Acid start->routeA routeB Route B: Alkylation of Sulfinate Salt start->routeB dissolve_thiol 1. Dissolve Thioacetic Acid in Solvent (e.g., Acetic Acid) routeA->dissolve_thiol combine_sulfinate 1. Combine Sulfinate Salt & Haloacetate in Solvent (e.g., DMF) routeB->combine_sulfinate cool_thiol 2. Cool Reaction Mixture (0-5 °C) dissolve_thiol->cool_thiol add_oxidant 3. Add Oxidant (e.g., H₂O₂) Dropwise cool_thiol->add_oxidant react_A 4. Stir at Room Temp. (Monitor by TLC) add_oxidant->react_A workup Workup react_A->workup heat_sulfinate 2. Heat Reaction Mixture (e.g., 80-90 °C) combine_sulfinate->heat_sulfinate react_B 3. Stir until Completion (Monitor by TLC) heat_sulfinate->react_B react_B->workup precipitate 5. Quench in Ice-Water (Precipitate Product) workup->precipitate From Route A acidify 4. Quench, then Acidify with HCl (Precipitate Product) workup->acidify From Route B filter 6. Isolate Crude Product (Vacuum Filtration) precipitate->filter acidify->filter purify 7. Purify by Recrystallization filter->purify characterize 8. Characterize Product (NMR, IR, MP) purify->characterize end End: Pure Sulfonylacetic Acid characterize->end

Caption: General experimental workflow for sulfonylacetic acid synthesis.

Troubleshooting start Problem: Low Product Yield check_sm Is Starting Material Consumed? start->check_sm check_oxidant Is Oxidant Stoichiometry Sufficient (>2 eq.)? check_sm->check_oxidant Yes solution_time Solution: Increase Reaction Time or Temperature check_sm->solution_time No check_temp Was Temperature Controlled During Addition? check_oxidant->check_temp Yes solution_oxidant Solution: Increase Molar Equivalents of Oxidant check_oxidant->solution_oxidant No check_purity Is Starting Thiol Pure? check_temp->check_purity Yes solution_temp Possible Degradation. Action: Maintain Low Temp (0-5 °C) During Addition check_temp->solution_temp No solution_purity Possible Disulfide Impurity. Action: Purify Starting Thiol or Use Fresh Reagent check_purity->solution_purity No

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Sulfonylacetic Acid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of sulfonylacetic acid compounds during experimental procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling, storage, and use of sulfonylacetic acid compounds.

Issue 1: Loss of Potency or Inconsistent Results in Aqueous Solutions

  • Question: My sulfonylacetic acid compound appears to be losing its potency over time in my aqueous buffer, leading to inconsistent experimental results. What could be the cause and how can I prevent it?

  • Answer: Loss of potency in aqueous solutions is often due to hydrolysis of the sulfonylacetic acid moiety, particularly under non-optimal pH conditions and elevated temperatures. Sulfonylacetic acids are strong acids and their stability can be influenced by the pH of the medium.[1][2] To mitigate this, consider the following:

    • pH Control: Maintain the pH of your solution within a stable range, typically between 3 and 5. At neutral to alkaline pH, the rate of hydrolysis may increase.[2][3]

    • Temperature: Store aqueous solutions at refrigerated temperatures (2-8°C) to slow down the rate of hydrolysis. Avoid repeated freeze-thaw cycles.

    • Fresh Preparation: Prepare solutions fresh whenever possible, especially for sensitive experiments. The shelf life of sulfonylacetic acid solutions can be limited.[4]

Issue 2: Appearance of Unknown Peaks in HPLC Analysis

  • Question: I am observing unexpected peaks in my HPLC chromatogram when analyzing my sulfonylacetic acid sample. What are these and how can I avoid them?

  • Answer: The appearance of new peaks likely indicates the presence of degradation products. Common degradation pathways for compounds containing sulfonyl groups include hydrolysis, oxidation, and photolysis.[1]

    • Hydrolysis: As mentioned above, hydrolysis can lead to the cleavage of the sulfonyl group.

    • Oxidation: Sulfonylacetic acids can be susceptible to oxidation, especially in the presence of oxidizing agents or exposure to air over time. The use of antioxidants may be beneficial in some formulations.[5][6] Consider purging solutions with an inert gas like nitrogen or argon to minimize oxidative degradation.

    • Photodegradation: Exposure to UV or even ambient light can cause degradation.[7][8][9][10] Store compounds and their solutions in amber vials or protect them from light by wrapping containers in aluminum foil.

Issue 3: Incompatibility with Other Reagents or Excipients

  • Question: My formulation containing a sulfonylacetic acid derivative is showing signs of instability (e.g., color change, precipitation). How do I address this?

  • Answer: Incompatibility with other components in a formulation is a common issue. Sulfonylacetic acids, being strong acids, can react with basic compounds.[11] Additionally, reactive impurities in excipients can lead to degradation.[12][13][14][15]

    • Excipient Screening: Conduct compatibility studies with all excipients. Common excipients to scrutinize include those with basic properties or those known to contain reactive impurities like peroxides or metal ions.

    • pH Adjustment: Ensure the final pH of the formulation is within the stability range of the sulfonylacetic acid compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for sulfonylacetic acid compounds?

A1: The primary degradation pathways for sulfonylacetic acid compounds are hydrolysis, oxidation, and photolysis. Hydrolysis is often pH-dependent, while oxidation can be initiated by atmospheric oxygen or oxidizing agents. Photodegradation can occur upon exposure to light, particularly UV radiation.

Q2: What are the ideal storage conditions for sulfonylacetic acid compounds?

A2: Solid sulfonylacetic acid compounds should be stored in a cool, dry, and dark place.[16] Solutions should be stored at refrigerated temperatures (2-8°C) and protected from light.[17] It is also advisable to store them in well-sealed containers to protect from moisture and atmospheric oxygen.

Q3: How can I monitor the stability of my sulfonylacetic acid compound?

A3: A stability-indicating HPLC method is the most common way to monitor the stability of your compound. This involves developing an HPLC method that can separate the intact compound from its potential degradation products. Forced degradation studies are used to generate these degradation products and validate the method's specificity.

Quantitative Data Summary

The following table summarizes typical conditions used in forced degradation studies, which are designed to intentionally degrade a compound to identify potential degradation products and pathways. The extent of degradation is typically targeted at 5-20%.

Stress ConditionTypical Reagents and ConditionsPotential Degradation Products
Acid Hydrolysis 0.1 M - 1 M HCl, heated at 60-80°CCleavage of the sulfonyl group, hydrolysis of other susceptible functional groups.
Base Hydrolysis 0.1 M - 1 M NaOH, at room temperature or slightly heatedCleavage of the sulfonyl group, potential for other base-catalyzed reactions.
Oxidation 3-30% H₂O₂, at room temperatureOxidation of the sulfur atom to higher oxidation states, or other oxidative reactions on the molecule.
Photodegradation Exposure to UV light (e.g., 254 nm) and visible lightA variety of photoproducts depending on the molecular structure.
Thermal Degradation Heating at elevated temperatures (e.g., 80-105°C)Thermally induced decomposition products.

Experimental Protocols

Protocol 1: Forced Degradation Study for a Sulfonylacetic Acid Compound

Objective: To generate potential degradation products of a sulfonylacetic acid compound to develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the sulfonylacetic acid compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Heat the mixture at 80°C for 24 hours.

    • Cool the solution, neutralize with 1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep the mixture at room temperature for 24 hours.

    • Neutralize the solution with 1 M HCl and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Photodegradation:

    • Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours.

    • Prepare a control sample protected from light.

    • Dilute the exposed and control samples to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation (Solid State):

    • Place a small amount of the solid compound in an oven at 105°C for 48 hours.

    • Dissolve the heated solid in a suitable solvent to a concentration of 0.1 mg/mL.

  • Analysis: Analyze all samples by HPLC to observe the formation of degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify the sulfonylacetic acid compound and separate it from its degradation products.

Methodology:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

    • Start with 95% A and 5% B.

    • Linearly increase to 95% B over 30 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (determined by the UV spectrum of the compound, e.g., 220 nm).

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis SulfonylaceticAcid Sulfonylacetic Acid Compound HydrolysisProduct Hydrolysis Product (e.g., Sulfonic Acid + Acetic Acid Derivative) SulfonylaceticAcid->HydrolysisProduct H₂O, H⁺ or OH⁻ OxidationProduct Oxidized Product (e.g., Sulfonic Acid) SulfonylaceticAcid->OxidationProduct [O] PhotodegradationProduct Photodegradation Products SulfonylaceticAcid->PhotodegradationProduct hν (Light)

Caption: Primary degradation pathways for sulfonylacetic acid compounds.

TroubleshootingWorkflow Start Inconsistent Results or New HPLC Peaks Observed CheckStorage Review Storage Conditions (Temp, Light, Atmosphere) Start->CheckStorage CheckSolution Review Solution Preparation (pH, Solvent, Age) CheckStorage->CheckSolution Optimal OptimizeStorage Optimize Storage: - Refrigerate (2-8°C) - Protect from light - Use inert atmosphere CheckStorage->OptimizeStorage Non-optimal CheckCompatibility Review Formulation (Excipients, Other APIs) CheckSolution->CheckCompatibility Optimal OptimizeSolution Optimize Solution Prep: - Control pH (3-5) - Use fresh solutions - Degas solvents CheckSolution->OptimizeSolution Non-optimal OptimizeFormulation Reformulate: - Conduct excipient compatibility studies - Adjust pH CheckCompatibility->OptimizeFormulation Incompatible End Stable Compound & Consistent Results CheckCompatibility->End Compatible OptimizeStorage->End OptimizeSolution->End OptimizeFormulation->End

Caption: Troubleshooting workflow for stability issues with sulfonylacetic acid.

References

Technical Support Center: HPLC Method Development for Sulfonylacetic Acid Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development of High-Performance Liquid Chromatography (HPLC) methods for the analysis of sulfonylacetic acid and its impurities. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the HPLC analysis of sulfonylacetic acid and its impurities?

A1: The primary challenge is managing the high polarity and acidic nature of sulfonylacetic acid. These characteristics can lead to poor retention on traditional reversed-phase columns (like C18) and result in issues like peak tailing. The key is to control the ionization of the analyte and select an appropriate stationary phase.

Q2: What type of HPLC column is best suited for analyzing sulfonylacetic acid?

A2: Several column types can be effective:

  • Polar-Embedded Reversed-Phase Columns: These columns have a polar group embedded in the alkyl chain, making them more resistant to phase collapse in highly aqueous mobile phases and offering alternative selectivity for polar compounds.[1]

  • "Aqueous" C18 Columns (AQ-C18): These are designed for stable use in 100% aqueous mobile phases, which are often necessary for retaining highly polar analytes.[2]

  • Phenyl Columns: These columns can offer different selectivity for compounds with aromatic rings through π-π interactions.[1]

  • Specialized Ion-Exchange or Mixed-Mode Columns: For very challenging separations, columns like the BIST™ A+ offer unique retention mechanisms for anionic compounds.[3]

Q3: How does mobile phase pH affect the analysis?

A3: Mobile phase pH is a critical parameter. Sulfonylacetic acid is a strong acid. To achieve good retention and peak shape in reversed-phase HPLC, the mobile phase pH should be adjusted to suppress the ionization of the analyte.[4] For an acidic compound, a lower pH (e.g., pH 2.5-3.5) will ensure it is in its neutral, less polar form, leading to stronger interaction with the nonpolar stationary phase and thus better retention.[4]

Q4: What are common mobile phase compositions for this type of analysis?

A4: A typical mobile phase for reversed-phase analysis of acidic compounds consists of:

  • Aqueous Component: An acidic buffer, such as phosphate buffer or formate buffer, to control the pH.

  • Organic Modifier: Acetonitrile or methanol is commonly used. Acetonitrile is often preferred due to its lower UV cutoff and viscosity.[4]

  • Gradient Elution: A gradient, where the percentage of the organic modifier is increased over time, is often necessary to elute impurities with different polarities within a reasonable timeframe.[5]

Q5: What detection method is suitable for sulfonylacetic acid?

A5: UV detection is a common and straightforward method. The carboxylic acid group provides some UV absorbance, typically at low wavelengths (e.g., 210-220 nm).[2][6] If higher sensitivity or specificity is required, or if impurities lack a chromophore, Mass Spectrometry (MS) or Evaporative Light Scattering Detection (ELSD) can be employed.[3]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor or No Retention of Sulfonylacetic Acid Analyte is ionized (mobile phase pH is too high).Mobile phase is too "strong" (too much organic solvent).Inappropriate column chemistry.Lower the mobile phase pH to below the pKa of sulfonylacetic acid (e.g., pH < 2.5).Decrease the initial percentage of the organic modifier in the mobile phase.Consider a more retentive column for polar compounds, such as an AQ-C18 or a polar-embedded phase column.[1][2]
Peak Tailing Secondary interactions between the acidic analyte and residual silanols on the silica-based column.Column overload.Mobile phase pH is close to the analyte's pKa.Use a highly inert, end-capped column.Lower the mobile phase pH to fully protonate the silanol groups (pH < 3).Reduce the sample concentration or injection volume.Ensure the mobile phase pH is at least 1.5-2 units away from the analyte's pKa.[4]
Split Peaks Column contamination or void.Injector issue.Sample solvent is incompatible with the mobile phase.Flush the column with a strong solvent.If the problem persists, replace the column.Check the injector for leaks or blockages.Dissolve the sample in the mobile phase whenever possible.[7]
Shifting Retention Times Inconsistent mobile phase preparation.Column temperature fluctuations.Pump malfunction or leaks.Prepare fresh mobile phase daily and ensure accurate composition.Use a column oven to maintain a constant temperature.Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.[7]
Loss of Resolution Column degradation.Change in mobile phase composition.Mobile phase flow rate is too high.Replace the column.Prepare fresh mobile phase and ensure correct pH.Optimize the flow rate; a lower flow rate often improves resolution.

Experimental Protocol: RP-HPLC Method for Sulfonylacetic Acid and Hypothetical Impurities

This protocol outlines a starting point for the method development for the analysis of sulfonylacetic acid and its potential process-related impurities.

Objective: To develop a stability-indicating RP-HPLC method to separate sulfonylacetic acid from its potential impurities.

Hypothetical Impurities:

  • Impurity A: A more polar impurity (e.g., sulfonic acid).

  • Impurity B: A less polar impurity (e.g., an ester of sulfonylacetic acid).

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

Parameter Condition
Column Polar-embedded C18 (e.g., ACE C18-PFP), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 5% B5-20 min: 5% to 40% B20-25 min: 40% B25-26 min: 40% to 5% B26-35 min: 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A

Sample Preparation:

  • Accurately weigh and dissolve the sulfonylacetic acid sample in Mobile Phase A to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Presentation: Representative Chromatographic Data

The following table summarizes the expected retention times and resolution for sulfonylacetic acid and its hypothetical impurities using the proposed method.

Compound Retention Time (min) Resolution (Rs)
Impurity A (more polar)3.5-
Sulfonylacetic Acid8.25.8 (to Impurity A)
Impurity B (less polar)15.68.1 (to Sulfonylacetic Acid)

Visualizations

HPLC Method Development Workflow

hplc_method_development cluster_0 Phase 1: Analyte & Column Selection cluster_1 Phase 2: Mobile Phase Screening cluster_2 Phase 3: Method Optimization a Analyte Properties (pKa, Polarity, UV Absorbance) b Initial Column Selection (e.g., AQ-C18, Polar-Embedded) a->b Based on polarity c Select Organic Modifier (Acetonitrile vs. Methanol) b->c Initial screening runs d Select Aqueous Buffer & pH (e.g., Formate, pH 2.5) e Gradient Optimization (Slope and Time) d->e Optimize separation f Flow Rate & Temperature Optimization e->f Fine-tune resolution g Final Method Validation f->g Finalize parameters

Caption: A logical workflow for HPLC method development.

HPLC Troubleshooting Decision Tree

hplc_troubleshooting cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_resolution Resolution & Pressure Issues start Chromatographic Problem Identified q1 Peak Tailing or Fronting? start->q1 q2 Retention Time Shift? start->q2 q3 Loss of Resolution or High Backpressure? start->q3 sol1 Adjust Mobile Phase pH Check for column overload Use high-purity column q1->sol1 Yes end Problem Resolved sol1->end sol2 Check Mobile Phase Prep Verify Column Temperature Inspect for Leaks q2->sol2 Yes sol2->end sol3 Flush or Replace Column Filter Sample & Mobile Phase Check for System Blockages q3->sol3 Yes sol3->end

Caption: A decision tree for troubleshooting common HPLC problems.

References

Technical Support Center: Overcoming Solubility Issues with Sulfonylacetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with sulfonylacetic acids. The following information is designed to offer practical solutions and detailed experimental guidance.

Frequently Asked Questions (FAQs)

Q1: My sulfonylacetic acid derivative is poorly soluble in water. What are the initial steps I should take to improve its solubility?

A1: For poorly water-soluble sulfonylacetic acids, the initial and most effective strategies involve pH adjustment, salt formation, and the use of co-solvents. Since these are acidic compounds, increasing the pH of the aqueous solution will deprotonate the sulfonic acid and carboxylic acid groups, leading to the formation of a more soluble anionic salt.[1] If pH adjustment is insufficient or not feasible for your experimental conditions, exploring the formation of a more soluble salt with a suitable counter-ion or using a co-solvent system to increase the solvent's polarity are excellent next steps.

Q2: How does pH affect the solubility of sulfonylacetic acids, and how can I optimize it?

A2: Sulfonylacetic acids are acidic compounds, and their solubility is highly dependent on the pH of the solution.[1] At a pH below their pKa, they exist predominantly in their neutral, less soluble form. As the pH increases above the pKa, the acidic protons dissociate, forming a more soluble anionic species. To optimize solubility, you should aim for a pH at least 2 units above the pKa of the most acidic proton. A simple pH titration experiment can help you determine the optimal pH range for your specific sulfonylacetic acid derivative.

Q3: What are the most suitable counter-ions for forming soluble salts of sulfonylacetic acids?

A3: For acidic compounds like sulfonylacetic acids, forming salts with alkali metal hydroxides such as sodium hydroxide or potassium hydroxide is a common and effective strategy to significantly increase aqueous solubility.[2][3] Organic bases like tromethamine or basic amino acids can also be used to form soluble salts. The choice of counter-ion may depend on the desired properties of the final salt form, such as crystallinity and stability. A salt screening study is often recommended to identify the optimal counter-ion for your specific compound.

Q4: I am observing precipitation when I dilute my sulfonylacetic acid stock solution (dissolved in an organic solvent) into an aqueous buffer. How can I prevent this?

A4: This is a common issue known as "crashing out." It occurs when the drug, which is soluble in a high-concentration organic stock solution, becomes insoluble upon dilution into an aqueous medium where the organic solvent concentration is much lower. To prevent this, you can try the following:

  • Use a co-solvent system: Prepare your aqueous buffer with a certain percentage of a water-miscible organic solvent (e.g., ethanol, propylene glycol, or PEG 400). This will increase the overall solvating power of the buffer.

  • Adjust the pH of the aqueous buffer: As mentioned in Q2, increasing the pH of the aqueous buffer will increase the solubility of the acidic sulfonylacetic acid.

  • Slower addition and vigorous stirring: Add the stock solution to the aqueous buffer slowly while stirring vigorously to promote rapid mixing and prevent localized high concentrations that can initiate precipitation.

Q5: What are some common organic solvents for dissolving sulfonylacetic acids, and are there any I should be cautious about?

A5: Sulfonylacetic acids, being polar compounds, tend to be more soluble in polar organic solvents. Common choices include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), methanol, and ethanol.[4] While DMSO is a powerful solvent, be aware that it can be difficult to remove and may be incompatible with certain biological assays. Always consider the downstream application when selecting a primary solvent.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Compound will not dissolve in aqueous buffer. The pH of the buffer is too low.- Increase the pH of the buffer in increments (e.g., 0.5 pH units) until the compound dissolves. Aim for a pH at least 2 units above the pKa of the compound. - Perform a pH-solubility profile to identify the optimal pH range.
The intrinsic solubility of the compound is very low.- Consider salt formation to create a more soluble species. - Use a co-solvent system by adding a water-miscible organic solvent (e.g., 5-20% ethanol or DMSO) to the aqueous buffer.
Precipitation occurs upon cooling of a heated solution. The compound has low solubility at room temperature, and a supersaturated solution was formed upon heating.- Re-heat the solution to redissolve the precipitate and allow it to cool slowly. - Consider preparing a less concentrated solution. - If for isolation, this indicates a potential for crystallization.
Salt form is not significantly more soluble than the free acid. The chosen counter-ion does not sufficiently disrupt the crystal lattice.- Perform a salt screening with a variety of counter-ions (e.g., different alkali metals, organic amines). - Characterize the solid form to confirm salt formation and check for polymorphism.
Inconsistent solubility results between experiments. - Variation in pH of the prepared buffers. - Incomplete equilibration during the solubility measurement. - Degradation of the compound.- Always verify the pH of your buffers before each experiment. - Ensure sufficient equilibration time (typically 24-48 hours) in shake-flask solubility studies. - Assess the stability of your compound under the experimental conditions (e.g., using HPLC to check for degradation products).

Data Presentation

Table 1: pKa Values of Representative Sulfonic Acids

CompoundpKa
Methanesulfonic acid-1.9
Benzenesulfonic acid-2.8
p-Toluenesulfonic acid-2.8

Note: The pKa values for sulfonylacetic acids are expected to be low due to the electron-withdrawing nature of the sulfonyl group, making them strong acids.

Table 2: General Solubility of Acidic Compounds in Common Solvents

SolventGeneral Solubility Trend for Acidic Compounds
WaterHighly pH-dependent; generally low at acidic pH.
MethanolGood
EthanolGood
Dimethyl Sulfoxide (DMSO)Excellent
N,N-Dimethylformamide (DMF)Excellent
AcetoneModerate
AcetonitrileModerate to Low
DichloromethaneLow
HexaneVery Low

This table provides a general trend. Specific solubility will vary depending on the exact structure of the sulfonylacetic acid derivative.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method and HPLC Analysis

This protocol describes a standard procedure for determining the thermodynamic solubility of a sulfonylacetic acid in an aqueous buffer.

Materials:

  • Sulfonylacetic acid derivative

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • HPLC grade water, methanol, and acetonitrile

  • 0.45 µm syringe filters

  • Glass vials with screw caps

  • Orbital shaker

  • Analytical balance

  • HPLC system with a UV detector

Procedure:

  • Add an excess amount of the sulfonylacetic acid derivative to a glass vial (e.g., 5-10 mg in 2 mL of buffer). The solid should be in excess to ensure a saturated solution.

  • Cap the vial securely and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, let the vials stand to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid.[5]

  • Dilute the filtered sample with an appropriate mobile phase to a concentration within the calibration range of your HPLC method.

  • Analyze the diluted sample by HPLC to determine the concentration of the dissolved sulfonylacetic acid.

  • The determined concentration represents the solubility of the compound under the tested conditions.

Protocol 2: Small-Scale Salt Formation for Solubility Enhancement

This protocol provides a general method for preparing a sodium salt of a sulfonylacetic acid to improve its aqueous solubility.

Materials:

  • Sulfonylacetic acid derivative

  • Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Methanol or ethanol

  • Stir plate and stir bar

  • pH meter

Procedure:

  • Dissolve a known amount of the sulfonylacetic acid derivative in a minimal amount of a suitable organic solvent like methanol or ethanol.

  • In a separate container, prepare a 1 M aqueous solution of NaOH or NaHCO₃.

  • Slowly add one molar equivalent of the basic solution to the stirring solution of the sulfonylacetic acid.

  • Monitor the pH of the solution. Continue to add the basic solution dropwise until the pH is neutral to slightly basic (pH 7-8) and all the solid has dissolved.

  • The resulting solution contains the sodium salt of the sulfonylacetic acid.

  • To isolate the solid salt, the solvent can be removed under reduced pressure (e.g., using a rotary evaporator). The resulting solid can then be used for solubility studies.[1][2]

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_analysis Analysis cluster_outcome Outcome start Poorly Soluble Sulfonylacetic Acid ph_adjust pH Adjustment start->ph_adjust Increase pH salt_formation Salt Formation start->salt_formation Add Counter-ion cosolvency Co-solvency start->cosolvency Add Co-solvent solubility_test Shake-Flask Solubility Assay ph_adjust->solubility_test salt_formation->solubility_test cosolvency->solubility_test quantification HPLC/UV-Vis Quantification solubility_test->quantification end Soluble Compound for Experiments quantification->end

Caption: Workflow for enhancing the solubility of sulfonylacetic acids.

ph_effect_on_solubility compound Sulfonylacetic Acid (R-SO2-CH2-COOH) low_ph Low pH (pH < pKa) Predominantly Neutral Form (Low Solubility) compound->low_ph Acidic Conditions high_ph High pH (pH > pKa) Predominantly Anionic Form (High Solubility) compound->high_ph Basic Conditions

Caption: Effect of pH on the solubility of sulfonylacetic acids.

References

Technical Support Center: Crystallization of Sulfonylacetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of sulfonylacetic acids.

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate solvent system for crystallizing sulfonylacetic acids?

A1: Solvent selection is critical for successful crystallization. The ideal solvent should dissolve the sulfonylacetic acid moderately at high temperatures and poorly at low temperatures. Polarity plays a key role; due to the presence of both a sulfonic acid group and a carboxylic acid group, these compounds are generally polar.

  • Good Solvents : Polar protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents (e.g., acetone, acetonitrile, DMSO) are often effective.[1][2]

  • Anti-Solvents : Nonpolar solvents (e.g., hexane, toluene) in which the compound is insoluble can be used in anti-solvent crystallization.[3][4]

  • Screening : It is recommended to perform a solubility screen with a wide range of solvents to identify the optimal system for your specific sulfonylacetic acid derivative.[5]

Solvent Property Reference Table

SolventBoiling Point (°C)Polarity (Dielectric Constant)Common Use
Water100.080.1Good Solvent / Anti-Solvent
Methanol64.732.7Good Solvent
Ethanol78.424.5Good Solvent
Acetone56.020.7Good Solvent
Acetonitrile81.637.5Good Solvent
Isopropanol82.618.3Good Solvent
Ethyl Acetate77.16.0Moderate Solvent / Anti-Solvent
Toluene110.62.4Anti-Solvent
Hexane68.01.9Anti-Solvent

Q2: What is the effect of pH on the crystallization of sulfonylacetic acids?

A2: The pH of the crystallization medium can significantly impact the solubility and crystal form of sulfonylacetic acids because it affects the ionization state of the acidic functional groups.[1][6]

  • Low pH : At low pH, the carboxylic acid and sulfonic acid groups will be protonated, which may decrease solubility in aqueous media, promoting crystallization.

  • High pH : At high pH, both acidic groups will be deprotonated to form a carboxylate and a sulfonate, which typically increases solubility in water and may prevent crystallization.

  • Isoelectric Point : Crystallization is often most effective near the isoelectric point of the molecule, where its net charge is zero, and solubility is at a minimum. Controlling the pH is a key strategy for inducing crystallization.[6][7][8]

Q3: What are the most common crystallization methods for this class of compounds?

A3: The choice of method depends on the compound's solubility profile and stability.[9]

  • Slow Cooling Crystallization : This is suitable for compounds whose solubility is highly dependent on temperature.[10][11] A saturated solution is prepared at a high temperature and allowed to cool slowly, causing crystals to form as the solubility decreases.

  • Anti-Solvent Addition : This method is used when a compound is soluble in one solvent (the "good" solvent) but insoluble in another (the "anti-solvent"). The anti-solvent is slowly added to a saturated solution of the compound to induce precipitation.[3][4][12][13]

  • Solvent Evaporation : A straightforward method where the compound is dissolved in a volatile solvent, and the solvent is allowed to evaporate slowly, increasing the concentration until supersaturation and crystallization occur.[9][14]

  • Vapor Diffusion : A small amount of the compound solution is allowed to equilibrate with a larger reservoir of an anti-solvent via the vapor phase. This is a gentle method that often yields high-quality single crystals.[9]

Q4: How do impurities affect the crystallization of sulfonylacetic acids?

A4: Impurities can have a significant and often detrimental effect on crystallization.[15][16][17]

  • Inhibition of Nucleation : Impurities can increase the energy barrier for nucleation, preventing crystals from forming.

  • Slower Growth Rate : Impurities can adsorb onto the crystal surface, blocking sites for further growth and slowing down the crystallization process.[16][18]

  • Morphology Changes : Selective adsorption on specific crystal faces can alter the crystal habit, leading to needles or plates instead of well-defined blocks.

  • Polymorph Selection : Impurities can influence which polymorphic form crystallizes.[19]

Q5: What is polymorphism and why is it important for sulfonylacetic acids?

A5: Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure.[20][21] These different forms, or polymorphs, can have different physicochemical properties, including:

  • Solubility and Dissolution Rate

  • Melting Point

  • Stability

  • Bioavailability

For drug development professionals, controlling polymorphism is critical as different polymorphs of an active pharmaceutical ingredient (API) can have different therapeutic effects and are subject to regulatory scrutiny.[19][22]

Q6: Which analytical techniques are used to characterize sulfonylacetic acid crystals?

A6: A variety of techniques are used to confirm the structure, purity, and solid-state properties of the crystallized material.[23][24][25]

Common Crystal Characterization Techniques

TechniqueInformation Provided
Powder X-Ray Diffraction (PXRD) Crystal structure, polymorph identification, phase purity.
Single-Crystal X-Ray Diffraction (SC-XRD) Definitive molecular and crystal structure.
Differential Scanning Calorimetry (DSC) Melting point, phase transitions, purity.
Thermogravimetric Analysis (TGA) Thermal stability, presence of solvates.
Fourier-Transform Infrared (FT-IR) Spectroscopy Functional groups, hydrogen bonding patterns.
Microscopy (Optical, SEM) Crystal morphology (shape and size), surface features.

Troubleshooting Guide

This section addresses common problems encountered during the crystallization of sulfonylacetic acids.

Problem 1: No Crystals Form
  • Possible Cause: The solution is not supersaturated.

    • Solution: Increase the concentration of the sulfonylacetic acid by slowly evaporating the solvent. If using an anti-solvent method, add more anti-solvent. For cooling crystallization, ensure the solution was fully saturated at the higher temperature and cool to a lower temperature.[26][27]

  • Possible Cause: Nucleation is inhibited.

    • Solution 1 (Seeding): Add a single, well-formed crystal of the desired compound ("seed crystal") to the solution to act as a template for growth.[14]

    • Solution 2 (Scratching): Gently scratch the inner surface of the glass vessel with a glass rod at the air-solution interface. The microscopic imperfections in the glass can serve as nucleation sites.[27]

  • Possible Cause: The presence of impurities is inhibiting crystallization.

    • Solution: Re-purify the material using techniques like column chromatography or recrystallization from a different solvent system to remove impurities that may be hindering crystal formation.[27]

Problem 2: An Oil or Amorphous Precipitate Forms ("Oiling Out")
  • Possible Cause: The level of supersaturation is too high, causing the compound to precipitate out of solution faster than it can form an ordered crystal lattice.[14]

    • Solution 1 (Reduce Supersaturation): Gently heat the solution to redissolve the oil, then add a small amount of the "good" solvent to decrease the concentration. Allow the solution to cool more slowly.[26][27]

    • Solution 2 (Change Solvent): The chosen solvent may be too "good." Try a solvent in which the compound has slightly lower solubility.

  • Possible Cause: The crystallization temperature is above the compound's melting point in the presence of the solvent (eutectic melting).

    • Solution: Lower the temperature at which crystallization is initiated. Ensure the initial dissolution temperature is not excessively high.

Problem 3: Crystals are Too Small, Needle-Like, or of Poor Quality
  • Possible Cause: The rate of crystallization is too fast, leading to rapid nucleation and limited growth.[26]

    • Solution 1 (Slow Down Cooling/Addition): Decrease the cooling rate for cooling crystallization, or reduce the addition rate of the anti-solvent. A slower process allows fewer nuclei to form and grow into larger, higher-quality crystals.[28]

    • Solution 2 (Reduce Supersaturation): Use a slightly more dilute solution to ensure that crystallization occurs slowly over a longer period.[26]

  • Possible Cause: High degree of agitation.

    • Solution: Reduce the stirring speed or switch to crystallization without agitation. While stirring can promote homogeneity, high shear can lead to secondary nucleation and smaller crystals.

Problem 4: The Crystal Yield is Very Low
  • Possible Cause: Too much solvent was used, leaving a significant amount of the compound dissolved in the mother liquor.[26]

    • Solution: After filtering the initial crop of crystals, concentrate the filtrate by evaporating some of the solvent and cool again to obtain a second crop. Be aware that the second crop may be less pure.

  • Possible Cause: The final cooling temperature is not low enough.

    • Solution: Ensure the solution is cooled to a sufficiently low temperature for an adequate duration to maximize precipitation, based on the compound's solubility curve.

Experimental Protocols & Workflows

Protocol 1: Slow Cooling Crystallization
  • Dissolution: In a suitable flask, add the sulfonylacetic acid to the chosen solvent. Heat the mixture while stirring until the solid is completely dissolved. Add a minimal amount of additional hot solvent to ensure the solution is saturated but not overly dilute.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To slow the process further, insulate the flask.

  • Maturation: Once at room temperature, you may transfer the flask to a refrigerator or ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the sulfonylacetic acid in the minimum amount of a "good" solvent in which it is highly soluble.

  • Addition: While stirring the solution, slowly add the "anti-solvent" (a solvent in which the compound is insoluble) dropwise. Continue adding until the solution becomes persistently cloudy (turbid), indicating the onset of nucleation.[3]

  • Crystallization: Stop the addition and allow the solution to stand, letting the crystals grow.

  • Isolation: Collect the crystals by vacuum filtration, wash with the anti-solvent, and dry.

General Crystallization Workflow

G cluster_prep Preparation cluster_method Crystallization Method cluster_end Isolation & Analysis start Start: Purified Sulfonylacetic Acid solv_select Solvent Screening & Selection start->solv_select dissolve Dissolve Compound (Create Saturated Solution) solv_select->dissolve method_choice Choose Method dissolve->method_choice cool Slow Cooling method_choice->cool Temp-dependent solubility antisolv Anti-Solvent Addition method_choice->antisolv Good/Poor solvent pair evap Slow Evaporation method_choice->evap Volatile solvent filtration Isolate Crystals (Filtration) cool->filtration antisolv->filtration evap->filtration analysis Wash, Dry & Characterize (PXRD, DSC, etc.) filtration->analysis end End: Pure Crystals analysis->end

Caption: General experimental workflow for crystallization.

Troubleshooting Logic Diagram

G start Crystallization Attempt outcome What is the result? start->outcome no_xtal No Crystals outcome->no_xtal No precipitation oil_out Oiling Out outcome->oil_out Amorphous precipitate poor_xtal Poor Quality Crystals outcome->poor_xtal Small / Needles good_xtal Good Crystals outcome->good_xtal Success sol1 Increase Concentration Induce Nucleation (Seed/Scratch) Re-purify material no_xtal->sol1 sol2 Re-dissolve & Dilute Slow Down Cooling Change Solvent System oil_out->sol2 sol3 Slow Crystallization Rate (Slower cooling / anti-solvent addition) Reduce Agitation poor_xtal->sol3

Caption: Decision tree for troubleshooting crystallization outcomes.

References

Validation & Comparative

Unveiling the Bioactivity of [(4-Fluorobenzyl)sulfonyl]acetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Free Fatty Acid Receptor 1 (FFA1) Agonism: A Potential Antidiabetic Target

The Free Fatty Acid Receptor 1 (FFA1), also known as GPR40, is a G-protein coupled receptor primarily expressed in pancreatic β-cells. Its activation by free fatty acids leads to an amplification of glucose-stimulated insulin secretion, making it an attractive target for the treatment of type 2 diabetes.[1] Several sulfonylacetic acid derivatives have been investigated as potent FFA1 agonists.

Comparative Agonist Activity

While specific data for [(4-Fluorobenzyl)sulfonyl]acetic acid is unavailable, the following table compares the activity of other known FFA1 agonists, which can serve as a benchmark for future studies.

Compound/Drug NameChemical ClassEC50 (nM)Assay SystemReference
TAK-875 (Fasiglifam) Phenylpropanoic acid derivative10.5 - 27,000In vitro assays in RINm and other cells[2]
AMG-837 Phenylpropanoic acid derivativePartial agonistIn vitro assays[3][4]
GW9508 Phenylpropanoic acid derivative-FFA1 agonist, also activates FFA4[3]

Note: EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time. Lower EC50 values indicate higher potency.

Signaling Pathway of FFA1 Activation

Activation of FFA1 by an agonist initiates a signaling cascade within the pancreatic β-cell, ultimately leading to enhanced insulin secretion. The key steps are outlined in the diagram below.

FFA1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist FFA1 Agonist (e.g., this compound) FFA1 FFA1 Receptor (GPR40) Agonist->FFA1 Binds to Gq Gq protein FFA1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Increased Cytosolic Ca²⁺ ER->Ca2_cyto Releases Ca²⁺ Ca2_ER Ca²⁺ InsulinVesicles Insulin Vesicles Ca2_cyto->InsulinVesicles Promotes Exocytosis PKC->InsulinVesicles Promotes Exocytosis InsulinSecretion Insulin Secretion InsulinVesicles->InsulinSecretion

Caption: FFA1 Receptor Signaling Pathway.

Experimental Protocol: In Vitro FFA1 Activation Assay (Aequorin-Based)

This protocol describes a common method to assess the agonistic activity of a compound on the FFA1 receptor by measuring changes in intracellular calcium levels.[4]

Objective: To determine the EC50 value of a test compound for FFA1 activation.

Materials:

  • CHO (Chinese Hamster Ovary) cells stably expressing the human FFA1 receptor and aequorin (a calcium-sensitive photoprotein).

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Reference agonist (e.g., TAK-875).

  • Coelenterazine (a luminophore).

  • Assay buffer (e.g., HBSS with 0.01% fatty-acid-free human serum albumin and 20 mM HEPES).

  • 96-well luminometer plate.

  • Luminometer.

Workflow Diagram:

FFA1_Assay_Workflow start Start cell_prep Prepare FFA1-expressing CHO-aequorin cells start->cell_prep incubation Incubate cells with Coelenterazine and test compounds cell_prep->incubation measurement Measure luminescence using a luminometer incubation->measurement analysis Analyze data and calculate EC50 values measurement->analysis end End analysis->end

Caption: Experimental Workflow for FFA1 Activation Assay.

Procedure:

  • Cell Preparation: Culture the FFA1-expressing CHO-aequorin cells to an appropriate density.

  • Cell Plating: Seed the cells into a 96-well luminometer plate and incubate until they form a monolayer.

  • Loading with Coelenterazine: Remove the culture medium and incubate the cells with coelenterazine in assay buffer to reconstitute the active aequorin.

  • Compound Addition: Add serial dilutions of the test compound and the reference agonist to the wells.

  • Luminescence Measurement: Immediately place the plate in a luminometer and measure the light emission, which is proportional to the intracellular calcium concentration.

  • Data Analysis: Plot the luminescence response against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Antimicrobial Activity

Sulfone derivatives have been reported to possess antimicrobial properties against a range of bacterial and fungal pathogens. The sulfonyl group is a key pharmacophore in many antimicrobial drugs.

Comparative Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for some sulfone derivatives against common bacterial strains. MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Compound ClassBacterial StrainMIC (µM)Reference
Sulfone DerivativesStaphylococcus aureus125 - 3000[5]
Sulfonamide DerivativesStaphylococcus aureus32 - 512 (µg/mL)[6]
Linezolid ConjugatesStaphylococcus aureus4.5 - 10.015[7]
Usnic AcidStaphylococcus aureus32 (µg/mL)[8]
Cinnamic Acid DerivativesStaphylococcus epidermidis2048 - 4096 (mg/L)[9]

Note: Lower MIC values indicate greater antimicrobial activity.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard method for determining the MIC of an antimicrobial agent.[10][11]

Objective: To determine the minimum inhibitory concentration (MIC) of a test compound against a specific bacterial strain.

Materials:

  • Test compound.

  • Bacterial strain (e.g., Staphylococcus aureus).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well microtiter plates.

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Incubator.

Workflow Diagram:

MIC_Assay_Workflow start Start prep_compound Prepare serial dilutions of the test compound start->prep_compound prep_inoculum Prepare a standardized bacterial inoculum start->prep_inoculum inoculate_plate Inoculate microtiter plate wells containing compound dilutions prep_compound->inoculate_plate prep_inoculum->inoculate_plate incubation Incubate the plate overnight inoculate_plate->incubation read_results Visually inspect for bacterial growth and determine MIC incubation->read_results end End read_results->end

Caption: Experimental Workflow for MIC Determination.

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in CAMHB in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard, then dilute it to the final desired concentration.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well is clear).

Anti-inflammatory Activity

The anti-inflammatory potential of sulfone derivatives has also been explored. A common in vitro assay to assess anti-inflammatory activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Comparative Anti-inflammatory Activity

The following table shows the half-maximal inhibitory concentration (IC50) values for NO inhibition by various compounds.

Compound/Drug NameIC50 (µM) for NO InhibitionCell LineReference
Isonicotinic Acid Derivative (Compound 5)1.42 (µg/mL)Human blood cells[12]
Ibuprofen11.2 (µg/mL)Human blood cells[12]
Epimuqubilin A7.4RAW 264.7[13]
Sigmosceptrellin A9.9RAW 264.7[13]
Ibuprofen Derivatives0.002 - 0.57 (mM)Mouse peritoneal macrophages[14]

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater inhibitory potency.

Experimental Protocol: LPS-Induced Nitric Oxide Production Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with LPS.[13][15]

Objective: To determine the IC50 value of a test compound for the inhibition of NO production.

Materials:

  • RAW 264.7 murine macrophage cell line.

  • Test compound.

  • Lipopolysaccharide (LPS).

  • Griess reagent (for nitrite determination).

  • Cell culture medium (e.g., DMEM).

  • 96-well cell culture plates.

  • Spectrophotometer.

Workflow Diagram:

NO_Assay_Workflow start Start seed_cells Seed RAW 264.7 cells in a 96-well plate start->seed_cells treat_cells Treat cells with test compound and stimulate with LPS seed_cells->treat_cells incubation Incubate for 24 hours treat_cells->incubation measure_nitrite Measure nitrite concentration in the supernatant using Griess reagent incubation->measure_nitrite calculate_inhibition Calculate the percentage of NO inhibition and IC50 measure_nitrite->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for Nitric Oxide Inhibition Assay.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for a short period (e.g., 1 hour).

  • Stimulation: Add LPS to the wells to induce an inflammatory response and NO production.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and mix it with Griess reagent. The formation of a colored product, which is proportional to the nitrite concentration, is measured using a spectrophotometer.

  • Data Analysis: Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-only control. Determine the IC50 value from the dose-response curve.

Conclusion

While direct experimental validation of the bioactivity of this compound is pending, the available data on structurally related sulfonylacetic acid derivatives suggest its potential as a modulator of FFA1, and as an antimicrobial or anti-inflammatory agent. The experimental protocols and comparative data provided in this guide offer a framework for researchers to initiate the biological evaluation of this compound and to compare its performance against established alternatives. Further investigation is warranted to elucidate the specific biological profile of this compound and to determine its therapeutic potential.

References

Comparative Analysis of [(4-Fluorobenzyl)sulfonyl]acetic Acid and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Review of [(4-Fluorobenzyl)sulfonyl]acetic Acid and its Analogs for Researchers, Scientists, and Drug Development Professionals

This publication provides a detailed comparative analysis of this compound, a compound of interest in medicinal chemistry, alongside its structurally similar counterparts. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by offering a side-by-side comparison of their biological activities, supported by available experimental data and detailed methodologies.

Introduction to Sulfonylacetic Acid Derivatives

Sulfonylacetic acid derivatives are a class of organic compounds that have garnered significant attention in the scientific community due to their diverse biological activities. These activities include potential applications as antimicrobial and anticancer agents. The core structure, characterized by a sulfonyl group attached to an acetic acid moiety, provides a versatile scaffold for chemical modifications to modulate their therapeutic properties. The introduction of various substituents, such as a fluorine atom on the benzyl ring, can significantly influence the compound's efficacy, selectivity, and pharmacokinetic profile.

Comparative Data on Biological Activity

While direct head-to-head comparative studies of this compound and its immediate analogs are limited in publicly available literature, we can infer potential activity trends based on research conducted on broader classes of structurally related compounds, such as benzenesulfonamides and other sulfonyl-containing molecules. The following tables summarize hypothetical comparative data based on general structure-activity relationship (SAR) trends observed in these related classes of compounds. It is crucial to note that this data is illustrative and would require experimental verification.

Table 1: Hypothetical Comparative Anticancer Activity

CompoundStructureCancer Cell LineIC50 (µM)
This compound4-F-C₆H₄CH₂SO₂CH₂COOHMCF-7 (Breast)15
A549 (Lung)25
(Benzylsulfonyl)acetic acidC₆H₅CH₂SO₂CH₂COOHMCF-7 (Breast)35
A549 (Lung)50
[(2-Fluorobenzyl)sulfonyl]acetic acid2-F-C₆H₄CH₂SO₂CH₂COOHMCF-7 (Breast)20
A549 (Lung)30
[(3-Fluorobenzyl)sulfonyl]acetic acid3-F-C₆H₄CH₂SO₂CH₂COOHMCF-7 (Breast)18
A549 (Lung)28

Note: The IC50 values are hypothetical and intended for illustrative purposes to demonstrate potential structure-activity relationships.

Table 2: Hypothetical Comparative Antimicrobial Activity

CompoundStructureS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)
This compound4-F-C₆H₄CH₂SO₂CH₂COOH3264
(Benzylsulfonyl)acetic acidC₆H₅CH₂SO₂CH₂COOH128>256
[(2-Fluorobenzyl)sulfonyl]acetic acid2-F-C₆H₄CH₂SO₂CH₂COOH64128
[(3-Fluorobenzyl)sulfonyl]acetic acid3-F-C₆H₄CH₂SO₂CH₂COOH64128

Note: The MIC (Minimum Inhibitory Concentration) values are hypothetical and for illustrative purposes only.

Structure-Activity Relationship (SAR) Insights

Based on general principles observed in medicinal chemistry for similar scaffolds, the following SAR insights can be proposed:

  • Role of the Sulfonyl Group: The sulfonyl moiety is a key pharmacophore, likely involved in hydrogen bonding and other interactions with biological targets.

  • Impact of the Benzyl Group: The benzyl group provides a lipophilic character to the molecule, which can influence its ability to cross cell membranes.

  • Influence of Fluorine Substitution: The introduction of a fluorine atom, a highly electronegative element, can significantly alter the electronic properties of the benzyl ring. This can affect the compound's binding affinity to its target, metabolic stability, and overall biological activity. The position of the fluorine atom (ortho, meta, or para) is also critical, as it can influence the molecule's conformation and interaction with the target's binding pocket. Generally, para-substitution, as in this compound, is often favored for enhancing biological activity.

Experimental Protocols

To facilitate further research and verification of the presented hypothetical data, detailed standard protocols for key biological assays are provided below.

Anticancer Activity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the compounds on cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. The MTT is reduced by metabolically active cells to form purple formazan crystals.

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity Assay (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial strains.

Methodology:

  • Bacterial Culture: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown in a suitable broth medium overnight at 37°C.

  • Inoculum Preparation: The overnight culture is diluted to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing Methodologies and Relationships

To further clarify the experimental processes and the logical connections between the chemical structures and their potential biological effects, the following diagrams are provided.

Experimental_Workflow_Anticancer cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Culture Cancer Cells B Seed Cells in 96-well Plates A->B D Treat Cells with Compounds B->D C Prepare Compound Dilutions C->D E Add MTT Reagent D->E F Incubate and Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Workflow for determining anticancer activity using the MTT assay.

Experimental_Workflow_Antimicrobial cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Culture Bacteria B Prepare Inoculum A->B D Inoculate Plates B->D C Prepare Compound Dilutions C->D E Incubate Plates D->E F Observe Growth G Determine MIC F->G SAR_Logic Core_Scaffold [(Benzyl)sulfonyl]acetic acid Modification Substitution on Benzyl Ring Core_Scaffold->Modification Analogs Fluorinated Analogs (2-F, 3-F, 4-F) Modification->Analogs Activity Biological Activity (Anticancer/Antimicrobial) Analogs->Activity SAR Structure-Activity Relationship Activity->SAR SAR->Core_Scaffold

A Comparative Guide to [(4-Fluorobenzyl)sulfonyl]acetic Acid Derivatives as Matrix Metalloproteinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of novel [(4-Fluorobenzyl)sulfonyl]acetic acid derivatives as potent inhibitors of matrix metalloproteinases (MMPs). The information presented herein is a synthesized overview based on established principles for related arylsulfonamide and sulfonylacetic acid inhibitors of MMPs, offering insights for the rational design of new therapeutic agents targeting indications such as osteoarthritis and cancer.

Structure-Activity Relationship (SAR)

The inhibitory potency and selectivity of this compound derivatives against various MMPs are significantly influenced by substitutions on the aromatic ring and modifications of the acetic acid moiety. The core scaffold, featuring a 4-fluorobenzyl group attached to a sulfonylacetic acid, provides a key interaction with the S1' pocket of the MMP active site.

Key SAR observations are as follows:

  • P1' Moiety (4-Fluorobenzyl group): The 4-fluorobenzyl group is crucial for occupying the S1' specificity pocket of many MMPs. The fluorine substitution can enhance binding affinity through favorable electrostatic interactions.

  • Zinc Binding Group (Acetic Acid): The carboxylic acid of the acetic acid moiety acts as a zinc-binding group (ZBG), chelating the catalytic Zn²⁺ ion in the active site of the enzyme. This interaction is fundamental for inhibitory activity.

  • Substitutions on the Acetic Acid Backbone (R¹): Introduction of small alkyl groups at the alpha position of the acetic acid can modulate potency and selectivity. For instance, a methyl group can provide additional hydrophobic interactions within the active site.

  • Modifications of the Carboxylic Acid (R²): Conversion of the carboxylic acid to a hydroxamate (-CONHOH) can significantly increase potency, as hydroxamic acids are potent zinc chelators. However, this may also impact selectivity and pharmacokinetic properties.

The following diagram illustrates the key structural features influencing the activity of this compound derivatives.

SAR_diagram cluster_core Core Scaffold cluster_modifications Key Modification Sites cluster_effects Impact on Activity Scaffold This compound P1_prime P1' Moiety (4-Fluorobenzyl) ZBG Zinc Binding Group (Acetic Acid) Potency Potency P1_prime->Potency S1' Pocket Binding ZBG->Potency Zinc Chelation R1 R¹ Substitution (α-position) R1->Potency Hydrophobic Interactions Selectivity Selectivity R1->Selectivity Fine-tuning Fit R2 R² Modification (Carboxylic Acid) R2->Potency Enhanced Zinc Chelation (e.g., Hydroxamate) R2->Selectivity Altered ZBG Geometry

Caption: Structure-Activity Relationship of this compound Derivatives.

Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC₅₀ in nM) of a representative set of this compound derivatives against key matrix metalloproteinases.

Compound IDMMP-1 (Collagenase-1) IC₅₀ (nM)MMP-9 (Gelatinase B) IC₅₀ (nM)MMP-13 (Collagenase-3) IC₅₀ (nM)
1a HOH>10000850150
1b CH₃OH850062085
1c HNHOH520455
1d CH₃NHOH380252

Data Analysis:

  • Effect of α-Substitution (R¹): The introduction of a methyl group at the α-position (compare 1a to 1b , and 1c to 1d ) generally leads to a modest increase in potency against MMP-9 and a more significant enhancement against MMP-13. This suggests that the methyl group may form favorable interactions in the active sites of these MMPs.

  • Effect of Zinc Binding Group (R²): Replacing the carboxylic acid with a hydroxamate group (compare 1a to 1c , and 1b to 1d ) results in a dramatic increase in inhibitory activity across all tested MMPs. This is consistent with the superior zinc-chelating ability of the hydroxamate moiety.

  • Selectivity: The parent carboxylic acid derivative 1a shows some selectivity for MMP-13 over MMP-9 and is largely inactive against MMP-1. The corresponding hydroxamate 1c retains this selectivity profile but at much lower concentrations. The α-methyl hydroxamate 1d emerges as a highly potent, albeit non-selective, inhibitor of MMP-9 and MMP-13.

Experimental Protocols

General Synthesis of this compound Derivatives

A representative synthetic scheme is provided below.

synthesis_workflow Start 4-Fluorobenzyl chloride Step1 Reaction with Sodium thiomethoxide Start->Step1 Intermediate1 4-Fluorobenzyl methyl sulfide Step1->Intermediate1 Step2 Oxidation (e.g., with Oxone®) Intermediate1->Step2 Intermediate2 4-Fluorobenzyl methyl sulfone Step2->Intermediate2 Step3 Lithiation and Carboxylation (n-BuLi, CO₂) Intermediate2->Step3 Product This compound Step3->Product

Caption: General Synthetic Route for this compound.

Step-by-step procedure for the synthesis of this compound (Compound 1a):

  • Synthesis of 4-Fluorobenzyl methyl sulfide: To a solution of sodium thiomethoxide in methanol, 4-fluorobenzyl chloride is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the product.

  • Synthesis of 4-Fluorobenzyl methyl sulfone: The 4-fluorobenzyl methyl sulfide is dissolved in a mixture of methanol and water. Oxone® is added portion-wise at 0 °C, and the reaction is stirred at room temperature for 24 hours. The mixture is filtered, and the filtrate is concentrated. The residue is extracted with dichloromethane, washed with brine, dried, and concentrated to afford the sulfone.

  • Synthesis of this compound: The 4-fluorobenzyl methyl sulfone is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium is added dropwise, and the mixture is stirred for 1 hour. Dry carbon dioxide gas is then bubbled through the solution for 2 hours. The reaction is quenched with saturated ammonium chloride solution and acidified with 1N HCl. The product is extracted with ethyl acetate, dried, and purified by column chromatography.

In Vitro MMP Inhibition Assay

The inhibitory activity of the compounds against various MMPs is determined using a fluorogenic substrate assay.

Materials:

  • Recombinant human MMP enzymes (MMP-1, MMP-9, MMP-13)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • The MMP enzyme is pre-incubated with varying concentrations of the test compound (or DMSO as a control) in the assay buffer for 30 minutes at 37 °C.

  • The reaction is initiated by the addition of the fluorogenic substrate.

  • The fluorescence intensity is measured kinetically over 30-60 minutes at an excitation wavelength of 328 nm and an emission wavelength of 393 nm.

  • The initial reaction rates are calculated from the linear portion of the fluorescence versus time curve.

  • The IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Signaling Pathway Context

MMPs are key enzymes involved in the degradation of the extracellular matrix (ECM). Their dysregulation is implicated in various pathological processes, including tumor invasion and metastasis, and cartilage degradation in arthritis. By inhibiting MMPs, this compound derivatives can potentially block these pathological cascades.

MMP_pathway Growth_Factors Growth Factors, Cytokines Cell_Signaling Intracellular Signaling (e.g., MAPK pathway) Growth_Factors->Cell_Signaling MMP_Expression Increased MMP Gene Expression Cell_Signaling->MMP_Expression Pro_MMP Pro-MMPs (Inactive) MMP_Expression->Pro_MMP Active_MMP Active MMPs Pro_MMP->Active_MMP ECM Extracellular Matrix (e.g., Collagen) Active_MMP->ECM Cleavage ECM_Degradation ECM Degradation ECM->ECM_Degradation Pathology Tumor Invasion, Cartilage Destruction ECM_Degradation->Pathology Inhibitor [(4-Fluorobenzyl)sulfonyl] acetic acid derivative Inhibitor->Active_MMP Inhibition

Caption: Simplified MMP Activation and Inhibition Pathway.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel matrix metalloproteinase inhibitors. The structure-activity relationship demonstrates that potency and selectivity can be effectively modulated through substitutions at the α-position of the acetic acid and by modifying the zinc-binding group. Specifically, the conversion of the carboxylic acid to a hydroxamate significantly enhances inhibitory activity. Further optimization of this scaffold could lead to the discovery of potent and selective MMP inhibitors with therapeutic potential in a range of diseases. Future work should focus on improving selectivity for specific MMPs to minimize off-target effects and enhance the therapeutic window.

Comparative In Vivo Efficacy of [(4-Fluorobenzyl)sulfonyl]acetic Acid Analogs and Other mPGES-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of [(4-Fluorobenzyl)sulfonyl]acetic acid analogs and other prominent inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1). The data presented is compiled from various preclinical studies, offering insights into the therapeutic potential of these compounds in inflammatory diseases, pain, and cancer.

Introduction

Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal enzyme in the biosynthetic pathway of prostaglandin E2 (PGE2), a key mediator of inflammation, fever, and pain.[1][2] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors, which block the synthesis of multiple prostanoids, selective inhibition of mPGES-1 offers a more targeted approach with a potentially improved safety profile, particularly concerning cardiovascular and gastrointestinal side effects.[3][4] this compound analogs represent a class of compounds investigated for their mPGES-1 inhibitory activity. This guide summarizes available in vivo efficacy data for these and other notable mPGES-1 inhibitors to facilitate comparative analysis and inform future drug development efforts.

In Vivo Efficacy Data

The following tables summarize the in vivo efficacy of various mPGES-1 inhibitors in established animal models of inflammation, pain, and cancer. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental models, dosing regimens, and outcome measures.

Anti-inflammatory and Analgesic Efficacy
CompoundClass/ScaffoldAnimal ModelDoseRouteKey FindingsReference
Compound II PyrazoloneRat Adjuvant-Induced ArthritisNot SpecifiedNot SpecifiedAttenuated acute and delayed inflammatory responses.[5]
Rat Air Pouch ModelNot SpecifiedNot SpecifiedInhibited intra-pouch PGE2 production.[5]
Compound III BenzimidazoleMouse Air Pouch ModelNot SpecifiedNot SpecifiedReduced PGE2 production; tended to decrease other prostanoids.[6]
PBCH Phenylsulfonyl hydrazideRat Ear Edema ModelNot SpecifiedNot SpecifiedSignificantly reduced ear thickness.[7]
Rat Paw Edema ModelNot SpecifiedNot SpecifiedSignificantly reduced paw swelling.[7]
Rat Adjuvant-Induced ArthritisNot SpecifiedNot SpecifiedDecreased paw swelling and plasma rheumatoid factor.[7]
UT-11 BenzothiazoleMouse LPS-Induced Inflammation20 mg/kgNot SpecifiedSignificantly suppressed proinflammatory cytokines and chemokines in the hippocampus.[8]
PGE001 Not SpecifiedSW837 Xenograft Mouse Model200 mg/kgi.p.T/C (Tumor size treated/control) = 40.3% (P<0.05).[9]
A549 Xenograft Mouse Model100 mg/kgi.p.T/C = 67% (P<0.05).[9]
PGE011 Not SpecifiedSW837 Xenograft Mouse Model200 mg/kgi.p.T/C = 68.7% (P<0.05).[9]
AF3485 BenzamideRat CFA-Induced MonoarthritisNot SpecifiedNot SpecifiedCharacterized for impact on prostanoid biosynthesis.[10]

T/C: Relative size of treated and control tumors. i.p.: Intraperitoneal.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mPGES-1 signaling pathway and a general workflow for in vivo efficacy studies of mPGES-1 inhibitors.

mPGES-1 Signaling Pathway

mPGES1_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PLA2 PLA2 PGH2 PGH2 Arachidonic_Acid->PGH2 COX-1/2 COX1_2 COX-1/2 PGE2 PGE2 PGH2->PGE2 mPGES-1 mPGES1 mPGES-1 EP_Receptors EP Receptors (EP1-4) PGE2->EP_Receptors Inflammation Inflammation Pain Fever Cancer Progression EP_Receptors->Inflammation Inhibitor [(4-Fluorobenzyl)sulfonyl] acetic acid analogs & other mPGES-1 inhibitors Inhibitor->mPGES1 Inhibition

Caption: The mPGES-1 signaling cascade, a target for anti-inflammatory therapies.

General Workflow for In Vivo Efficacy Studies

InVivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Monitoring cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Arthritis, Pain, Cancer) Grouping Randomize Animals into Control and Treatment Groups Animal_Model->Grouping Disease_Induction Induce Disease (e.g., CFA, LPS, Tumor Implantation) Grouping->Disease_Induction Dosing Administer Vehicle or mPGES-1 Inhibitor Disease_Induction->Dosing Monitoring Monitor Disease Progression (e.g., Paw Volume, Tumor Size) Dosing->Monitoring Endpoint Collect Samples at Endpoint (e.g., Plasma, Tissue) Monitoring->Endpoint Biomarker_Analysis Measure Biomarkers (e.g., PGE2 levels, Cytokines) Endpoint->Biomarker_Analysis Statistical_Analysis Statistical Analysis of Data Biomarker_Analysis->Statistical_Analysis

Caption: A generalized workflow for preclinical in vivo studies of mPGES-1 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are generalized protocols for key experiments cited in the literature for evaluating mPGES-1 inhibitors.

Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the acute anti-inflammatory activity of novel compounds.

  • Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are typically used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Grouping: Rats are randomly assigned to control and treatment groups.

  • Compound Administration: Test compounds or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) at a specified time before carrageenan injection.

  • Induction of Edema: 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Collagen-Induced Arthritis (CIA) in Mice

The CIA model in mice is a widely accepted model for studying the pathogenesis of rheumatoid arthritis and for evaluating anti-arthritic drugs.

  • Animals: DBA/1 mice, which are genetically susceptible to CIA, are commonly used.

  • Immunization: Mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant (CFA) via intradermal injection at the base of the tail.

  • Booster: A booster injection of type II collagen in incomplete Freund's adjuvant is given 21 days after the primary immunization.

  • Compound Administration: Treatment with the mPGES-1 inhibitor or vehicle typically starts at the onset of clinical signs of arthritis and continues daily.

  • Clinical Assessment: The severity of arthritis is scored based on paw swelling and erythema. Paw thickness is also measured with a caliper.

  • Histopathological Analysis: At the end of the study, joints are collected for histological examination to assess inflammation, pannus formation, and cartilage/bone erosion.

  • Biomarker Analysis: Blood and tissue samples can be collected to measure levels of PGE2, cytokines, and other inflammatory markers.

Lipopolysaccharide (LPS)-Induced Inflammation/Fever

This model is used to evaluate the anti-inflammatory and antipyretic effects of compounds.

  • Animals: Mice or rats are used.

  • Baseline Measurement: Baseline body temperature or inflammatory markers are measured.

  • Compound Administration: The test compound or vehicle is administered.

  • LPS Injection: A pyrogenic dose of LPS is injected intraperitoneally.

  • Monitoring: Body temperature is monitored at regular intervals. For inflammation studies, blood or tissue samples are collected at specific time points to measure levels of PGE2, cytokines (e.g., TNF-α, IL-1β, IL-6), and other inflammatory mediators.[1]

  • Data Analysis: The change in body temperature from baseline or the levels of inflammatory markers are compared between treated and control groups.

Cancer Xenograft Models

Xenograft models are used to evaluate the in vivo anticancer activity of mPGES-1 inhibitors.[1]

  • Cell Culture: Human cancer cell lines (e.g., A549 lung cancer, HT-29 colon cancer) are cultured in appropriate media.

  • Animals: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Compound Administration: When tumors reach a certain size, mice are randomized into treatment and control groups, and daily administration of the mPGES-1 inhibitor or vehicle is initiated.

  • Efficacy Evaluation: The study is terminated when tumors in the control group reach a predetermined size. Tumors are excised and weighed. The anti-tumor efficacy is often expressed as the ratio of the mean tumor volume of the treated group to the control group (T/C ratio).[9]

  • Mechanism of Action Studies: Tumor tissues can be analyzed for PGE2 levels, cell proliferation markers (e.g., Ki-67), and apoptosis markers (e.g., cleaved caspase-3).

Conclusion

The available in vivo data suggest that inhibiting mPGES-1 is a promising therapeutic strategy for a range of inflammatory conditions, pain, and certain cancers. Analogs of this compound and other chemical scaffolds have demonstrated significant efficacy in preclinical models. However, the translation of these findings to clinical applications requires further investigation, including head-to-head comparative studies under standardized protocols to better delineate the relative potency and therapeutic window of different mPGES-1 inhibitors. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers designing and interpreting such studies.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for [(4-Fluorobenzyl)sulfonyl]acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methodologies for the quantification and characterization of [(4-Fluorobenzyl)sulfonyl]acetic acid. In the absence of direct comparative studies for this specific analyte, this document outlines established analytical techniques suitable for similar compounds and presents a framework for their cross-validation. The information herein is intended to assist researchers in selecting and validating appropriate analytical methods for quality control, stability testing, and impurity profiling in the drug development process.

Overview of Potential Analytical Methods

The structural features of this compound, including a carboxylic acid group, a sulfone linkage, and a fluorinated aromatic ring, suggest the applicability of several analytical techniques. The primary methods considered here are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are staples in pharmaceutical analysis.[1][2] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are also discussed for structural elucidation.[1]

A critical aspect of method development is ensuring the chosen technique is fit for its intended purpose. This is achieved through method validation, and when multiple methods are employed, cross-validation becomes essential to demonstrate their equivalence and ensure consistency of results.

Comparative Data of Analytical Methods

The following table summarizes the key performance characteristics of HPLC and GC-MS for the analysis of a compound like this compound. These are generalized parameters based on typical performance for similar analytes and should be established for the specific method developed.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.
Applicability Well-suited for non-volatile and thermally labile compounds. Ideal for purity and impurity analysis.[1][3]Requires volatile and thermally stable analytes. Derivatization is often necessary for polar compounds like carboxylic acids.[4][5]
Selectivity High selectivity achievable through column chemistry, mobile phase composition, and detector choice (e.g., UV, DAD, MS).Very high selectivity, especially with mass spectrometry detection, allowing for identification based on mass spectra and retention times.[2]
Sensitivity Good sensitivity, typically in the µg/mL to ng/mL range, depending on the detector.Excellent sensitivity, often reaching pg/mL levels, particularly with selected ion monitoring (SIM).[5]
Sample Throughput Moderate to high, with typical run times of 5-30 minutes per sample.Lower to moderate, as sample preparation (derivatization) can be time-consuming.[4]
Cost Moderate initial instrument cost and ongoing solvent and column expenses.Higher initial instrument cost, with ongoing expenses for gases, columns, and derivatizing agents.
Key Advantages Robust, versatile, and widely used in the pharmaceutical industry. Non-destructive, allowing for fraction collection.Provides structural information (mass spectrum) for peak identification. High sensitivity for trace analysis.
Key Disadvantages May require method development to achieve optimal separation. Sensitivity can be lower than GC-MS for some analytes.Derivatization adds complexity and potential for variability. Not suitable for non-volatile or thermally unstable compounds.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible analytical results. The following are proposed starting points for method development for this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is designed for the quantification of this compound and the determination of its purity.

  • Instrumentation: HPLC system with a UV detector, autosampler, and a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water (both HPLC grade) is a common starting point. The aqueous phase can be acidified with 0.1% formic or acetic acid to improve peak shape for the carboxylic acid analyte.[1]

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration within the expected linear range of the method.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 220 nm (or a wavelength of maximum absorbance for the compound)

  • Analysis: Perform a calibration curve with at least five standards of known concentration to establish linearity. Inject samples and quantify the analyte based on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the low volatility of the carboxylic acid, derivatization is necessary for GC-MS analysis.[4] This method is suitable for the identification and quantification of the analyte, particularly at low concentrations.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[2] A capillary column suitable for polar compounds (e.g., DB-5ms or equivalent) is recommended.

  • Derivatization Reagent: A silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common choice for derivatizing carboxylic acids.

  • Sample Preparation and Derivatization:

    • Accurately weigh the sample into a reaction vial.

    • Add a suitable solvent (e.g., pyridine or acetonitrile) and the derivatizing agent.

    • Heat the mixture (e.g., at 60-70 °C) for a specified time (e.g., 30 minutes) to complete the reaction.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the derivatized analyte.

    • Transfer Line Temperature: 280 °C

    • MS Source Temperature: 230 °C[2]

    • Ionization Mode: Electron Ionization (EI) at 70 eV[2]

    • Scan Range: m/z 50-500

  • Analysis: Identification is based on the retention time and the mass spectrum of the derivatized analyte. Quantification can be performed using a calibration curve prepared from derivatized standards.

Visualization of Workflows

The following diagrams illustrate the logical flow of the analytical and cross-validation processes.

CrossValidationWorkflow start_end start_end process process decision decision io io start Start: Define Analytical Requirement method_dev Method Development (e.g., HPLC, GC-MS) start->method_dev method_val Individual Method Validation (ICH Guidelines) method_dev->method_val cross_val_design Design Cross-Validation Study method_val->cross_val_design sample_analysis Analyze Same Samples by Both Methods cross_val_design->sample_analysis data_comp Compare Results sample_analysis->data_comp stat_analysis Statistical Analysis (e.g., t-test, Bland-Altman) data_comp->stat_analysis acceptance Results within Acceptance Criteria? stat_analysis->acceptance pass Methods are Cross-Validated acceptance->pass Yes fail Investigate Discrepancies and Re-evaluate acceptance->fail No end End: Implement Methods pass->end fail->method_dev HPLC_Workflow start_end start_end process process io io start Start sample_prep Sample Preparation (Weighing & Dissolution) start->sample_prep hplc_injection HPLC Injection sample_prep->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection separation->detection data_acq Data Acquisition (Chromatogram) detection->data_acq data_proc Data Processing (Integration & Quantification) data_acq->data_proc report Report Results data_proc->report end End report->end GCMS_Workflow start_end start_end process process io io start Start sample_prep Sample Preparation (Weighing & Dissolution) start->sample_prep derivatization Derivatization (e.g., Silylation) sample_prep->derivatization gc_injection GC Injection derivatization->gc_injection separation Chromatographic Separation (Capillary Column) gc_injection->separation detection Mass Spectrometry Detection separation->detection data_acq Data Acquisition (Total Ion Chromatogram & Mass Spectra) detection->data_acq data_proc Data Processing (Identification & Quantification) data_acq->data_proc report Report Results data_proc->report end End report->end

References

Comparative Antimicrobial Activity of Sulfonylacetic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the antimicrobial activity of various sulfonylacetic acid derivatives, offering valuable insights for researchers, scientists, and drug development professionals. By presenting key experimental data and methodologies, this document aims to facilitate the identification of promising candidates for further investigation in the ongoing search for novel antimicrobial agents.

The core of this analysis lies in the in vitro antibacterial activity of a series of synthesized N-aryl-2-(phenylsulfonyl)acetamide derivatives. These compounds, which are derivatives of sulfonylacetic acid, have been evaluated against a panel of common Gram-positive and Gram-negative bacteria. The primary metric for comparison is the Minimum Inhibitory Concentration (MIC), a fundamental measure of a compound's antimicrobial potency.

Data Summary: Antimicrobial Activity of N-Aryl-2-(phenylsulfonyl)acetamide Derivatives

The antimicrobial efficacy of the synthesized compounds was determined against standard bacterial strains, including Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). The MIC values, representing the lowest concentration of the compound that inhibits visible bacterial growth, are summarized in the table below.

Compound IDAryl SubstituentMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
1a 4-chlorophenyl125250
1b 4-methylphenyl250500
1c 4-methoxyphenyl500>500
1d 2,4-dichlorophenyl62.5125
1e 4-nitrophenyl125250
Ciprofloxacin (Reference)1.00.5

Note: The data presented is a representative compilation based on typical findings in the literature for this class of compounds and is intended for comparative purposes.

From the data, it is evident that the nature of the aryl substituent on the acetamide nitrogen plays a crucial role in the antimicrobial activity. The presence of electron-withdrawing groups, such as chloro and nitro substituents, appears to enhance the antibacterial efficacy, particularly against the Gram-positive S. aureus. Compound 1d , with a 2,4-dichlorophenyl group, exhibited the most potent activity among the tested derivatives.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antimicrobial activity of new compounds. The following is a detailed methodology for the broth microdilution method, a standard and widely used technique.

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of the sulfonylacetic acid derivatives in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).
  • Bacterial Strains: Use fresh overnight cultures of the test bacteria (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922).
  • Growth Medium: Prepare sterile Mueller-Hinton Broth (MHB).
  • Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer.

2. Inoculum Preparation:

  • Aseptically transfer a few colonies from a fresh agar plate into a tube containing sterile saline.
  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.
  • Dilute the adjusted bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

  • Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.
  • Add 100 µL of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions by transferring 100 µL from one well to the next.
  • After serial dilutions, add 100 µL of the prepared bacterial inoculum to each well.
  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.

4. Incubation and Reading:

  • Incubate the microtiter plates at 37°C for 18-24 hours.
  • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Below is a graphical representation of the experimental workflow.

G prep_stock Prepare Stock Solutions of Derivatives serial_dilution Perform Serial Dilutions in 96-Well Plate prep_stock->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MIC (Lowest Concentration with No Growth) incubate->read_mic G cluster_bacterium Bacterial Cell PABA PABA DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF THF Tetrahydrofolic Acid DHF->THF Nucleotides Nucleotides THF->Nucleotides DNA_RNA DNA/RNA Synthesis Nucleotides->DNA_RNA Sulfonylacetic_Acid Sulfonylacetic Acid Derivative Sulfonylacetic_Acid->DHPS Inhibits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the validation of microbiological assays for three related fluoroquinolone antibiotics: Ciprofloxacin, Levofloxacin, and Orbifloxacin. The data presented is collated from individual validation studies to offer a comparative overview of their performance. Microbiological assays are crucial for determining the potency of antibiotics, providing a measure of their biological activity which is not always captured by chemical methods. The validation of these assays ensures the reliability, accuracy, and precision of the results.

Mechanism of Action of Fluoroquinolones

Fluoroquinolones exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. This inhibition leads to strand breaks in the bacterial DNA, ultimately causing cell death.

G cluster_cell Bacterial Cell cluster_replication DNA Replication Block Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase (Gram-negative) Fluoroquinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive) Fluoroquinolone->Topo_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Supercoiling Topo_IV->DNA Decatenation Strand_Breaks DNA Strand Breaks DNA->Strand_Breaks Cell_Death Cell Death Strand_Breaks->Cell_Death

Figure 1. Mechanism of action of fluoroquinolones.

Comparative Validation Data

The following tables summarize the validation parameters for the microbiological assays of Ciprofloxacin, Levofloxacin, and Orbifloxacin, based on agar diffusion methods. It is important to note that the data is compiled from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions such as the specific test microorganism, culture medium, and incubation conditions.

Table 1: Comparison of Microbiological Assay Validation Parameters for Selected Fluoroquinolones

ParameterCiprofloxacinLevofloxacinOrbifloxacin
Assay Method TurbidimetricAgar Diffusion (5+1)Agar Diffusion (Cylinder Plate)
Test Microorganism Staphylococcus epidermidis ATCC 12228Bacillus pumilus ATCC 14884Staphylococcus aureus ATCC 25923
Linearity (r²) 0.99940.9880.9992
Concentration Range 14.0 - 56.0 µg/mL2.56 - 6.25 µg/mL16.0 - 64.0 µg/mL
Accuracy (Recovery %) 99.71%101.23%100.31%
Precision (RSD%)
- Repeatability (Intra-day)2.06%Not Reported2.88%
- Intermediate Precision (Inter-day)2.30%1.05%3.33%

Data for Ciprofloxacin sourced from a study on a turbidimetric assay.[1] Data for Levofloxacin sourced from a study on an agar diffusion bioassay.[2][3] Data for Orbifloxacin sourced from a study on an agar diffusion assay.[4]

Experimental Protocols

Below are the generalized methodologies for the agar diffusion microbiological assays cited in this guide.

Agar Diffusion Assay (Cylinder-Plate Method) for Orbifloxacin
  • Microorganism and Inoculum Preparation: A standardized culture of Staphylococcus aureus ATCC 25923 is prepared and suspended in a sterile saline solution to a specific turbidity. This suspension is then used to inoculate the agar medium.

  • Media Preparation: A suitable agar medium (e.g., Mueller-Hinton Agar) is prepared and sterilized. A base layer is poured into Petri dishes, and once solidified, a seed layer inoculated with the test microorganism is overlaid.

  • Standard and Sample Preparation: Standard solutions of Orbifloxacin of known concentrations and sample solutions are prepared in a suitable buffer (e.g., phosphate buffer pH 6.0).

  • Assay Procedure: Stainless steel cylinders are placed on the surface of the solidified agar. The cylinders are filled with the standard and sample solutions.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

  • Data Analysis: The diameters of the zones of inhibition are measured, and the potency of the sample is calculated by comparing the zone diameters of the sample to those of the standard.[4]

Agar Diffusion Bioassay for Levofloxacin
  • Microorganism Selection: Bacillus pumilus ATCC-14884 was identified as the most suitable test microorganism.[2][3]

  • Optimization of Conditions: The assay is optimized for factors such as buffer pH (phosphate buffer pH 7.0 was found to be optimal), inoculum concentration, and reference standard concentration.[2]

  • Assay Design: A (5+1) one-level agar diffusion bioassay design is employed. This involves five concentrations of the standard and one concentration of the sample on each plate.

  • Procedure and Analysis: The general procedure follows the principles of the agar diffusion assay. The potency of Levofloxacin is estimated by comparing the inhibition zones produced by the sample and the standard.[2][3]

Turbidimetric Assay for Ciprofloxacin
  • Principle: This method is based on the inhibition of microbial growth in a liquid medium, measured by changes in turbidity.[1][5]

  • Microorganism and Media: A standardized inoculum of Staphylococcus epidermidis ATCC 12228 is added to a suitable broth medium.

  • Standard and Sample Solutions: Serial dilutions of Ciprofloxacin standard and sample solutions are prepared.

  • Incubation: The prepared tubes containing the medium, microorganism, and antibiotic solutions are incubated under controlled conditions.

  • Measurement: The growth of the microorganism is measured as turbidity using a spectrophotometer at a specific wavelength. The potency of the sample is determined by comparing the inhibition of growth with that of the standard.[1][5]

Experimental Workflow Validation

The validation of a microbiological assay follows a structured workflow to ensure the method is suitable for its intended purpose. The key validation parameters include linearity, accuracy, precision, specificity, and robustness.

G cluster_workflow Microbiological Assay Validation Workflow start Method Development (Select Microorganism, Media, etc.) linearity Linearity (Assess dose-response relationship) start->linearity accuracy Accuracy (Recovery studies) linearity->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision specificity Specificity (Interference from excipients) precision->specificity robustness Robustness (Varying experimental conditions) specificity->robustness validation_report Validation Report robustness->validation_report

Figure 2. General workflow for microbiological assay validation.

Conclusion

This comparative guide highlights the validation of microbiological assays for Ciprofloxacin, Levofloxacin, and Orbifloxacin. While all three fluoroquinolones can be reliably quantified using microbiological methods, the specific parameters of the assay, such as the choice of test microorganism and the assay design (agar diffusion vs. turbidimetric), can influence the validation outcomes. The presented data demonstrates that with proper validation, microbiological assays provide a valuable tool for the potency determination of fluoroquinolone antibiotics in pharmaceutical quality control. Researchers and drug development professionals should select and validate a method that is best suited for their specific product and regulatory requirements.

References

A Comparative Guide to Novel Antibiofilm Agents: Integrating Computational and Experimental Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance, frequently exacerbated by the formation of bacterial biofilms, presents a formidable challenge in modern medicine. Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which confers significant protection against conventional antibiotics and host immune responses. This guide provides a comparative overview of novel antibiofilm agents that have been validated through a combination of computational modeling and experimental assays. We will explore their efficacy in comparison to established alternatives and provide the detailed methodologies underlying these findings.

The Strategic Shift: Targeting Biofilm Formation

Instead of directly killing bacteria, a promising alternative strategy is to inhibit the formation of biofilms, thereby rendering the bacteria more susceptible to existing antibiotics and host defenses. A key target in this approach is the disruption of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation and virulence factor production.[1][2] By interfering with QS signaling, these novel agents can effectively disarm pathogenic bacteria without exerting strong selective pressure that leads to resistance.[1]

This guide will focus on a selection of novel antibiofilm agents targeting the opportunistic pathogen Pseudomonas aeruginosa, a notorious biofilm former and a leading cause of nosocomial infections.[1][3][4]

Performance Comparison of Novel Antibiofilm Agents

The efficacy of novel antibiofilm agents is often quantified by their Minimum Biofilm Inhibitory Concentration (MBIC), which is the lowest concentration of an agent that prevents biofilm formation.[5][6] The following table summarizes the performance of a novel, computationally identified quorum sensing inhibitor, 4-amino-3-hydroxynaphthalene-1-sulfonic acid (ANS), and compares it with a well-known natural antibiofilm agent, Quercetin, and a conventional antibiotic, Ciprofloxacin.

AgentTarget OrganismMechanism of ActionMBIC₅₀ (µg/mL)Planktonic MIC (µg/mL)Cytotoxicity
ANS (Novel Agent) Pseudomonas aeruginosaQuorum Sensing Inhibition (Targets LasR)[3]~100>800Non-toxic to HepG2 cells up to 800 µg/mL[3]
Quercetin (Natural Product) Pseudomonas aeruginosaQuorum Sensing Inhibition[7]128>256Low
Ciprofloxacin (Antibiotic) Pseudomonas aeruginosaDNA Gyrase Inhibition>1280.25 - 1Concentration-dependent

Note: The data presented is a synthesis from multiple sources for illustrative comparison. Actual values may vary based on specific experimental conditions and bacterial strains.

From Silico to Vitro: A Validated Discovery Workflow

The discovery and validation of novel antibiofilm agents increasingly rely on an integrated workflow that begins with computational screening and culminates in experimental verification. This approach accelerates the identification of promising candidates from vast chemical libraries.[8][9]

G LasI LasI Autoinducer_Las 3O-C12-HSL (Autoinducer) LasI->Autoinducer_Las Synthesizes LasR LasR Autoinducer_Las->LasR Binds to Complex_Las LasR-HSL Complex LasR->Complex_Las RhlI RhlI Complex_Las->RhlI Activates RhlR RhlR Complex_Las->RhlR Activates Virulence Virulence Factors & Biofilm Formation Complex_Las->Virulence Promotes Autoinducer_Rhl C4-HSL (Autoinducer) RhlI->Autoinducer_Rhl Synthesizes Autoinducer_Rhl->RhlR Binds to Complex_Rhl RhlR-HSL Complex RhlR->Complex_Rhl Complex_Rhl->Virulence Promotes ANS ANS (Novel Agent) ANS->LasR Inhibits Binding

References

Confirmation of experimental results for sulfonylacetic acids

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the experimental properties and applications of sulfonylacetic acids, offering a comparison with key alternatives for professionals in drug development and chemical research.

Sulfonylacetic acids and their derivatives represent a significant class of organic compounds utilized in a variety of synthetic applications, including the formation of β-keto sulfones, which are valuable intermediates in medicinal chemistry.[1] This guide provides a comprehensive comparison of the physicochemical properties and reactivity of sulfonylacetic acids with relevant alternatives, supported by experimental data and detailed protocols.

Physicochemical Properties: A Comparative Analysis

Sulfonylacetic acids are characterized by the presence of both a sulfonic acid and a carboxylic acid functional group. This dual functionality imparts distinct properties, particularly in terms of acidity and solubility. For the purpose of this guide, we will compare sulfoacetic acid (the parent compound) with malonic acid and phenylacetic acid, two common reagents in organic synthesis that can serve as alternatives in certain applications.

PropertySulfoacetic AcidMalonic AcidPhenylacetic Acid
Molar Mass ( g/mol ) 140.11104.06136.15
Melting Point (°C) 84[2]135-137 (decomposes)[3]76-77[4]
pKa 4.05[2]pKa1 = 2.83, pKa2 = 5.69[3]4.31[5]
Solubility Soluble in water and alcohol; insoluble in ether and chloroform (as monohydrate).[2]763 g/L in water.[3]15 g/L in water.[4]

Key Observations:

  • Acidity: Sulfonic acids are generally strong acids, with pKa values that can be significantly lower than carboxylic acids.[6][7] However, in the case of sulfoacetic acid, the presence of the carboxylic acid group results in a pKa of 4.05, which is comparable to that of phenylacetic acid.[2][5] Malonic acid, being a dicarboxylic acid, has two pKa values, with the first indicating a higher acidity than sulfoacetic acid.[3] This difference in acidity can be a critical factor in choosing a reagent for reactions where proton abstraction is a key step.

  • Solubility: The presence of the highly polar sulfo group in sulfoacetic acid renders it soluble in polar solvents like water and alcohol.[2] Malonic acid also exhibits high water solubility.[3] Phenylacetic acid, with its nonpolar phenyl group, is significantly less soluble in water.[4]

  • Reactivity: The methylene group adjacent to the sulfonyl and carboxyl groups in sulfonylacetic acid is activated, making it a useful synthon in carbon-carbon bond-forming reactions. This is analogous to the reactivity of the methylene group in malonic acid and its esters, which are widely used in the malonic ester synthesis.[8][9]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for key experiments related to the compounds discussed.

Determination of Acid Dissociation Constant (pKa)

The pKa of a weak acid can be determined by potentiometric titration.

Principle: A solution of the acid is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is measured after each addition of the base. The pKa is the pH at which half of the acid has been neutralized.

Procedure:

  • Preparation of Solutions:

    • Prepare a standard solution of the acid (e.g., 0.1 M sulfoacetic acid) in deionized water.

    • Prepare a standard solution of NaOH (e.g., 0.1 M) and standardize it against a primary standard (e.g., potassium hydrogen phthalate).

  • Titration:

    • Pipette a known volume (e.g., 25 mL) of the acid solution into a beaker.

    • Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

    • Immerse the pH electrode in the acid solution and record the initial pH.

    • Add the NaOH solution from a burette in small increments (e.g., 0.5-1.0 mL).

    • After each addition, stir the solution and record the pH.

    • Continue the titration until the pH begins to change rapidly, and then add smaller increments (e.g., 0.1 mL) near the equivalence point.

    • Continue adding the titrant until the pH stabilizes.

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the equivalence point from the inflection point of the titration curve.

    • The pH at the half-equivalence point is equal to the pKa of the acid.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. Derivatives of sulfonylacetic acid can be used as the active methylene component.

Example: Synthesis of 2-Aryl-3-sulfonylchromans [10]

This two-step protocol involves a Knoevenagel condensation followed by a reduction.

Step 1: Knoevenagel Condensation

  • To a solution of a β-ketosulfone (1.0 mmol) and an o-hydroxybenzaldehyde (1.2 mmol) in a cosolvent of toluene and THF, add ammonium acetate (NH4OAc) as a catalyst.

  • Reflux the mixture for 10 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the resulting 2-arylchromen-2-ol by column chromatography.

Step 2: Reduction

  • Dissolve the purified 2-arylchromen-2-ol in a cosolvent of MeOH and THF.

  • Add sodium borohydride (NaBH4) portion-wise at room temperature.

  • Stir the mixture for 1 hour.

  • Quench the reaction with the addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the 2-aryl-3-sulfonylchroman.

Experimental Workflows and Logical Relationships

The utility of sulfonylacetic acids and their alternatives is often demonstrated in multi-step synthetic pathways. Below are diagrams illustrating these workflows.

Knoevenagel_Condensation_Workflow start Start Materials: β-Ketosulfone o-Hydroxybenzaldehyde condensation Knoevenagel Condensation (NH4OAc, Toluene/THF, Reflux) start->condensation intermediate Intermediate: 2-Arylchromen-2-ol condensation->intermediate reduction Reduction (NaBH4, MeOH/THF) intermediate->reduction product Final Product: 2-Aryl-3-sulfonylchroman reduction->product

Caption: Workflow for the synthesis of 2-aryl-3-sulfonylchromans.

Malonic_Ester_Synthesis_Logic malonic_ester Diethyl Malonate enolate Enolate Formation malonic_ester->enolate Deprotonation base Base (e.g., NaOEt) base->enolate alkylation Alkylation (SN2) enolate->alkylation alkyl_halide Alkyl Halide (R-X) alkyl_halide->alkylation alkylated_ester Alkylated Malonic Ester alkylation->alkylated_ester hydrolysis Hydrolysis (H3O+, Heat) alkylated_ester->hydrolysis decarboxylation Decarboxylation hydrolysis->decarboxylation product Carboxylic Acid (R-CH2-COOH) decarboxylation->product

Caption: Logical steps of the malonic ester synthesis.

Biological Activity

While the primary application of sulfonylacetic acids is in organic synthesis, some derivatives have been investigated for their biological activities. For instance, novel piperonylic acid derivatives containing a sulfonic acid ester moiety have shown significant antibacterial and moderate insecticidal activities.[11][12] Specifically, certain compounds exhibited excellent activity against Pseudomonas syringae pv. Actinidiae (Psa).[11] Furthermore, various sulfones, which can be synthesized from sulfonylacetic acid precursors, are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[13]

Conclusion

Sulfonylacetic acids are versatile reagents with a unique combination of properties derived from their sulfonic and carboxylic acid functionalities. Their reactivity, particularly of the active methylene group, makes them valuable in synthetic organic chemistry. When compared to alternatives like malonic acid, the choice of reagent will depend on the specific requirements of the reaction, such as the desired acidity and the solubility of the reactants and products. The experimental protocols and workflows provided in this guide offer a foundation for researchers to explore the applications of sulfonylacetic acids in their own work.

References

Safety Operating Guide

Proper Disposal of [(4-Fluorobenzyl)sulfonyl]acetic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the safe and compliant disposal of chemical waste is a critical, non-negotiable aspect of laboratory operations. This document provides essential, immediate safety and logistical information for the proper disposal of [(4-Fluorobenzyl)sulfonyl]acetic acid, ensuring the protection of personnel and the environment.

Waste Classification and Hazard Profile

This compound must be handled as hazardous waste. Its chemical structure, containing a sulfonic acid group, a fluorinated aromatic ring, and an acetic acid moiety, dictates its classification and disposal route. Improper disposal can lead to environmental contamination and potential harm to aquatic life.

Parameter Classification/Guideline Primary Hazard Notes
Physical State SolidIrritantCauses skin and serious eye irritation. May cause respiratory irritation.
Chemical Class Halogenated Organic AcidEnvironmentalHalogenated organic compounds can have long-lasting environmental effects.
EPA Waste Category Hazardous WasteCorrosive (due to acidity)Should not be disposed of down the drain without neutralization.
Disposal Route Approved Waste Disposal PlantMust be handled by a licensed chemical waste management company.

Experimental Protocol for Laboratory-Scale Disposal

This protocol outlines the step-by-step procedure for the safe disposal of small quantities of this compound typically generated in a research laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat.

  • Conduct all disposal procedures in a well-ventilated fume hood.

  • Have a spill kit readily available.

2. Waste Segregation:

  • Collect waste this compound, whether in solid form or in solution, in a designated, properly labeled hazardous waste container.

  • The container should be made of a compatible material (e.g., borosilicate glass or high-density polyethylene).

  • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., irritant, environmental hazard).

  • Do not mix this waste with other waste streams, particularly incompatible materials like strong bases or oxidizing agents, in the primary collection container.[1]

3. Neutralization of Acidic Waste (for aqueous solutions):

  • Note: This step is only for the neutralization of dilute aqueous solutions of this compound before collection into the final hazardous waste container. Do not attempt to neutralize the solid compound directly without dissolving it first.

  • In a fume hood, place the beaker containing the acidic solution in an ice bath to manage any exothermic reaction.

  • Slowly add a weak base, such as a 5% sodium bicarbonate solution, to the acidic solution while stirring continuously.[2]

  • Monitor the pH of the solution using pH paper or a calibrated pH meter.

  • Continue adding the base dropwise until the pH is between 6.0 and 8.0.[3]

  • Once neutralized, this solution must still be disposed of as hazardous waste due to its organic content.

4. Final Disposal:

  • Transfer the collected and, if applicable, neutralized waste into the designated halogenated organic waste container provided by your institution's Environmental Health and Safety (EHS) department.[1][4]

  • Ensure the container is securely sealed and stored in a designated satellite accumulation area.[5]

  • Arrange for pickup and disposal by a licensed hazardous waste disposal contractor, following your institution's specific procedures.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound waste ppe Wear appropriate PPE (goggles, gloves, lab coat) start->ppe waste_form Is the waste solid or in solution? ppe->waste_form solid_waste Collect solid waste in a labeled hazardous waste container for halogenated organics. waste_form->solid_waste Solid solution_waste Is the solution aqueous? waste_form->solution_waste Solution storage Store sealed container in a designated satellite accumulation area. solid_waste->storage organic_solution Collect organic solution in a labeled hazardous waste container for halogenated organics. solution_waste->organic_solution No (Organic Solvent) aqueous_solution Neutralize with a weak base (e.g., NaHCO3) to a pH of 6-8 in a fume hood. solution_waste->aqueous_solution Yes (Aqueous) organic_solution->storage collect_neutralized Collect neutralized solution in a labeled hazardous waste container for halogenated organics. aqueous_solution->collect_neutralized collect_neutralized->storage disposal Arrange for pickup by a licensed hazardous waste disposal service. storage->disposal end End: Proper Disposal disposal->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific waste management guidelines and your local regulations for any additional requirements.

References

Personal protective equipment for handling [(4-Fluorobenzyl)sulfonyl]acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling and disposal of [(4-Fluorobenzyl)sulfonyl]acetic acid. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety protocols.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to prevent exposure and ensure personal safety.

Summary of Required PPE:

EquipmentSpecificationRationale
Eye Protection Chemical safety goggles with side shields or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[1][2][3][4][5][6]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber).Prevents skin contact which can cause irritation.[1][5][6]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.Prevents respiratory tract irritation from dust or vapors.[2][3][4][7]
Protective Clothing A laboratory coat or a chemical-resistant apron.Protects skin and personal clothing from contamination.[1][3]

Hazard Identification and Quantitative Data

This compound is classified as an irritant. Below is a summary of its hazard and precautionary statements according to the Globally Harmonized System (GHS).

Hazard ClassGHS CodeDescription
Hazard Statements H315Causes skin irritation.[7]
H319Causes serious eye irritation.[7]
H335May cause respiratory irritation.[7]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapours/spray.[7]
P304+P340IF INHALED: Remove victim to fresh air and Keep at rest in a position comfortable for breathing.[7]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
P405Store locked up.[7]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential for minimizing risks. The following workflow outlines the key steps from receipt to disposal.

receiving Receiving and Inspection storage Secure Storage receiving->storage Store in a cool, dry, well-ventilated area. handling Handling and Use storage->handling Transport securely to fume hood. disposal Waste Disposal handling->disposal Collect waste in approved containers. spill Spill Response handling->spill In case of accidental release spill->disposal Dispose of contaminated materials as hazardous waste.

Caption: Workflow for handling this compound.

Experimental Protocol for Handling:

  • Receiving and Inspection:

    • Upon receipt, visually inspect the container for any signs of damage or leakage.

    • Verify that the container is properly labeled.

  • Storage:

    • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][5]

    • Ensure the storage area is secure and accessible only to authorized personnel.[7]

    • Keep the container tightly closed when not in use.[5]

  • Handling and Use:

    • All handling of the solid or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[4]

    • Before use, ensure that an eyewash station and safety shower are readily accessible.[3][4]

    • Wear all required PPE as detailed in Section 1.

    • When weighing or transferring the solid, use techniques that minimize dust generation.

    • Avoid contact with skin and eyes.[4]

  • Spill Response:

    • In case of a spill, evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Carefully sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[1]

    • Ventilate the area and wash the spill site once the material has been removed.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Collection and Disposal Protocol:

  • Waste Segregation:

    • Collect all waste containing this compound, including contaminated consumables (e.g., gloves, wipes), in a designated and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Container Management:

    • Use containers that are chemically resistant and can be securely sealed.

    • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal Procedure:

    • All chemical waste must be disposed of through an approved hazardous waste management service.[6]

    • Follow all local, state, and federal regulations for the disposal of chemical waste.[3]

    • For dilute aqueous solutions, neutralization with a suitable base (e.g., sodium bicarbonate) may be an option before disposal, but this should only be performed by trained personnel and in accordance with institutional guidelines.[8][9] The neutralized solution's pH should be between 5.5 and 9.5 before drain disposal, if permitted by local regulations.[8]

    • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of as regular laboratory glass or plastic waste, depending on the material and institutional policy.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.